Product packaging for Veratric Acid(Cat. No.:CAS No. 93-07-2)

Veratric Acid

Cat. No.: B131383
CAS No.: 93-07-2
M. Wt: 182.17 g/mol
InChI Key: DAUAQNGYDSHRET-UHFFFAOYSA-N
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Description

3,4-Dimethoxybenzoic acid, more commonly known in research circles as Veratric acid, is a plant metabolite identified in species such as Hypericum laricifolium , Artemisia sacrorum , and olive and coriander plants, where it serves as a potential biomarker for consumption . This organic compound, with the molecular formula C9H10O4 and a molar mass of 182.18 g/mol, is characterized as a slightly water-soluble, weakly acidic solid with a melting point of 180-184 °C . In scientific research, this compound is recognized for its significant bioactivity. A pivotal 2023 study demonstrated that this compound possesses apoptotic and antiproliferative effects against triple-negative breast cancer cells. This activity was substantially enhanced when the compound was delivered using polydopamine nanoparticles as a sustained-release drug carrier, highlighting its potential in developing novel oncology therapeutics and drug delivery systems . Available as a white to light yellow crystalline powder , this product is provided with a high purity of >98.0% (as determined by GC and titration) . It is intended for Research Use Only and is not approved for human, veterinary, or household use. Researchers should note that this compound may cause skin and serious eye irritation; appropriate personal protective equipment, including gloves and eye protection, is recommended during handling .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10O4 B131383 Veratric Acid CAS No. 93-07-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dimethoxybenzoic acid
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InChI

InChI=1S/C9H10O4/c1-12-7-4-3-6(9(10)11)5-8(7)13-2/h3-5H,1-2H3,(H,10,11)
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InChI Key

DAUAQNGYDSHRET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H10O4
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DSSTOX Substance ID

DTXSID6059077
Record name 3,4-Dimethoxybenzoic acid
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Molecular Weight

182.17 g/mol
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Physical Description

Monohydrate: Odorless solid; [Merck Index] Light yellow powder; [Sigma-Aldrich MSDS]
Record name Veratric acid
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CAS No.

93-07-2
Record name Veratric acid
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Foundational & Exploratory

Veratric Acid in the Plant Kingdom: A Technical Guide to Its Natural Occurrence, Biosynthesis, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Veratric acid (3,4-dimethoxybenzoic acid) is a phenolic compound found throughout the plant kingdom, contributing to the vast array of secondary metabolites.[1] This simple benzoic acid derivative has garnered significant interest from the scientific community for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective properties. This technical guide provides an in-depth exploration of the natural occurrence of this compound in plants, its biosynthetic origins, and detailed methodologies for its extraction and quantification. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Natural Occurrence of this compound in Plants

This compound has been identified in a variety of plant species, often as a constituent of complex mixtures of phenolic compounds. Its presence has been documented in medicinal herbs, fruits, and vegetables. While comprehensive quantitative data across a wide range of plants is still an area of active research, this guide compiles available information to provide a comparative overview.

Table 1: Quantitative Data on this compound in Various Plant Species

Plant SpeciesFamilyPlant PartThis compound ContentReference(s)
Angelica sinensisApiaceaeRootPresence confirmed[2]
Artemisia sacrorumAsteraceaeAerial partsPresence confirmed[1][3]
Hypericum laricifoliumHypericaceaeAerial partsPresence confirmed[3]
Schisandra chinensisSchisandraceaeFruitPresence confirmed[4]
Tabebuia avellanedaeBignoniaceaeBarkMethod developed for quantification[5]
Veratrum albumMelanthiaceaeRhizomePresence confirmed[6]
Zeyheria montanaBignoniaceaeWoodPresence confirmed[3]
Vegetables and Fruits--General constituent[7]

Note: "Presence confirmed" indicates that this compound has been identified in the plant, but specific quantitative data was not available in the cited literature. The field would benefit from further quantitative studies to populate this table more comprehensively.

Biosynthesis of this compound in Plants

This compound is synthesized in plants via the phenylpropanoid pathway, a major route for the production of a wide variety of phenolic compounds.[8] The pathway begins with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to produce key intermediates, including cinnamic acid, p-coumaric acid, and ferulic acid.[9] The final steps in the formation of this compound from ferulic acid involve sequential O-methylation reactions catalyzed by specific O-methyltransferases (OMTs).[10][11]

Veratric_Acid_Biosynthesis cluster_enzymes Enzymes L_Phenylalanine L_Phenylalanine Cinnamic_Acid Cinnamic_Acid L_Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p_Coumaric_Acid Cinnamic_Acid->p_Coumaric_Acid C4H Caffeic_Acid Caffeic_Acid p_Coumaric_Acid->Caffeic_Acid C3H Ferulic_Acid Ferulic_Acid Caffeic_Acid->Ferulic_Acid COMT Veratric_Acid Veratric_Acid Ferulic_Acid->Veratric_Acid OMT PAL PAL: Phenylalanine Ammonia-Lyase C4H C4H: Cinnamate 4-Hydroxylase C3H C3H: p-Coumarate 3-Hydroxylase COMT COMT: Caffeic Acid O-Methyltransferase OMT OMT: O-Methyltransferase

Biosynthetic pathway of this compound.

Experimental Protocols

General Protocol for Extraction of Phenolic Acids from Plant Material

This protocol provides a general framework for the extraction of phenolic acids, including this compound, from plant tissues.[5][12][13] Optimization may be required depending on the specific plant matrix.

Materials:

  • Fresh or dried plant material

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Grinder or mortar and pestle

  • Mechanical shaker

  • Centrifuge

  • Rotary evaporator

  • Solid-Phase Extraction (SPE) cartridges (optional)

Procedure:

  • Sample Preparation: Grind the dried plant material to a fine powder. For fresh material, homogenize in a blender with a solvent.

  • Extraction: a. Weigh approximately 1-5 g of the powdered plant material and place it in a flask. b. Add a suitable solvent, such as 80% methanol in water, at a solid-to-solvent ratio of 1:10 to 1:20 (w/v). c. Agitate the mixture on a mechanical shaker for 1-2 hours at room temperature. d. Separate the extract from the solid residue by centrifugation or filtration. e. Repeat the extraction process on the residue two more times to ensure exhaustive extraction. f. Pool the extracts.

  • Hydrolysis (Optional, for releasing bound phenolic acids): a. Acid Hydrolysis: Add concentrated HCl to the extract to a final concentration of 1-2 M. Heat the mixture at 80-100°C for 1-2 hours. b. Alkaline Hydrolysis: Add NaOH to the extract to a final concentration of 2-4 M. Keep the mixture at room temperature for 2-4 hours under a nitrogen atmosphere. Neutralize with HCl.

  • Purification and Concentration: a. Concentrate the extract using a rotary evaporator at a temperature below 40°C. b. For further purification, the concentrated extract can be passed through an SPE cartridge (e.g., C18) to remove interfering substances. Elute the phenolic acids with methanol.

  • Final Preparation: Evaporate the purified extract to dryness and reconstitute in a known volume of the mobile phase for HPLC or LC-MS/MS analysis.

Detailed Methodology for LC-MS/MS Quantification of this compound

This protocol is adapted from a validated method for the quantification of this compound in Tabebuia avellanedae and can be adapted for other plant matrices.[5]

Instrumentation and Conditions:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column (e.g., 100 Å, 2.6 μm, 150 mm × 2.1 mm).

  • Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water and methanol (e.g., 50:50 v/v).

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 5-10 µL.

  • Ionization Mode: Positive ESI.

  • MRM Transitions: For this compound, monitor the transition of the precursor ion [M+H]+ at m/z 183.07 to characteristic product ions.

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of this compound standard in methanol. Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase.

  • Sample Analysis: Inject the prepared plant extracts and calibration standards into the LC-MS/MS system.

  • Quantification: Generate a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the plant extracts by interpolating their peak areas on the calibration curve.

Experimental_Workflow Plant_Material Plant Material (Dried, Powdered) Extraction Solvent Extraction (e.g., 80% Methanol) Plant_Material->Extraction Filtration_Centrifugation Filtration / Centrifugation Extraction->Filtration_Centrifugation Concentration Concentration (Rotary Evaporation) Filtration_Centrifugation->Concentration Purification Purification (SPE - Optional) Concentration->Purification Analysis LC-MS/MS or HPLC Analysis Concentration->Analysis Direct Analysis Purification->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing

General workflow for this compound analysis.

Conclusion

This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, and analysis of this compound in plants. The presented information, including the quantitative data table, biosynthetic pathway diagram, and detailed experimental protocols, serves as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development. Further research is warranted to expand the quantitative database of this compound across a broader range of plant species and to further elucidate the specific enzymes and regulatory mechanisms involved in its biosynthesis. Such knowledge will be instrumental in harnessing the full therapeutic potential of this promising natural compound.

References

The Fungal Forge: A Technical Guide to the Biosynthesis of Veratric Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the intricate biosynthetic pathway of veratric acid in fungi. This compound, a dimethoxylated benzoic acid derivative, is a key secondary metabolite in various fungi, particularly in the context of lignin degradation by white-rot basidiomycetes. Understanding its biosynthesis is pivotal for applications in bioremediation, specialty chemical production, and as a precursor for pharmaceuticals. This document outlines the proposed metabolic route, key enzymatic players, quantitative data, and detailed experimental protocols to facilitate further research and development.

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound in fungi is intrinsically linked to the metabolism of aromatic compounds derived from the shikimate pathway. The proposed pathway commences with the aromatic amino acid L-phenylalanine and proceeds through a series of hydroxylation and methylation steps to yield this compound. While the complete pathway is an active area of research, evidence from studies on fungi like Phanerochaete chrysosporium allows for the construction of a putative metabolic map.

The initial steps likely involve the conversion of L-phenylalanine to benzoic acid via cinnamic acid, a common route in fungal secondary metabolism.[1][2][3] Subsequent modifications of the benzoic acid core, involving hydroxylation and O-methylation, lead to the final product. Key intermediates in this process are believed to be p-hydroxybenzoic acid, protocatechuic acid, and vanillic acid.

Signaling Pathway Diagram

This compound Biosynthesis Pathway cluster_shikimate Shikimate Pathway cluster_main_pathway This compound Biosynthesis Shikimic Acid Shikimic Acid Chorismic Acid Chorismic Acid Shikimic Acid->Chorismic Acid L-Phenylalanine L-Phenylalanine Chorismic Acid->L-Phenylalanine Cinnamic Acid Cinnamic Acid L-Phenylalanine->Cinnamic Acid Phenylalanine Ammonia-Lyase (PAL) Benzoic Acid Benzoic Acid Cinnamic Acid->Benzoic Acid Side-chain cleavage p-Hydroxybenzoic Acid p-Hydroxybenzoic Acid Benzoic Acid->p-Hydroxybenzoic Acid Benzoate-4- monooxygenase (Cytochrome P450) Protocatechuic Acid Protocatechuic Acid p-Hydroxybenzoic Acid->Protocatechuic Acid p-Hydroxybenzoate 3-hydroxylase (Cytochrome P450) Vanillic Acid Vanillic Acid Protocatechuic Acid->Vanillic Acid Protocatechuate 3-O-methyltransferase Isovanillic Acid Isovanillic Acid Protocatechuic Acid->Isovanillic Acid Protocatechuate 4-O-methyltransferase This compound This compound Vanillic Acid->this compound Vanillate 4-O-methyltransferase Isovanillic Acid->this compound Isovanillate 3-O-methyltransferase

A proposed biosynthetic pathway for this compound in fungi.

Key Enzymes in this compound Biosynthesis

The conversion of simple aromatic precursors to the more complex this compound is orchestrated by a series of enzymes, primarily belonging to the cytochrome P450 monooxygenase and O-methyltransferase families.

  • Cytochrome P450 Monooxygenases (P450s): These heme-containing enzymes are crucial for the hydroxylation of the aromatic ring. While fungi like Phanerochaete chrysosporium possess a large number of P450 genes, the specific enzymes responsible for the sequential hydroxylation of benzoic acid to p-hydroxybenzoic acid and subsequently to protocatechuic acid are yet to be definitively identified.[4][5][6] Their characterization remains a key area for future research.

  • O-Methyltransferases (OMTs): These enzymes catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group on the aromatic ring. The methylation of protocatechuic acid is a critical branching point, potentially leading to either vanillic acid or isovanillic acid, both of which can be further methylated to this compound. Fungal OMTs often exhibit broad substrate specificity, capable of methylating hydroxyl groups at both the meta and para positions of phenolic compounds.[7][8]

Quantitative Data on this compound Production

Quantitative data on the production of this compound and the kinetic properties of the involved enzymes are essential for metabolic engineering and process optimization. The available data, while not exhaustive, provides valuable insights into the efficiency of this biosynthetic pathway in fungi.

Fungal StrainSubstrateThis compound Titer (mg/L)Culture ConditionsReference
Phlebia radiataGlucoseNot explicitly quantified, but veratryl alcohol accumulatesNitrogen-limited, 100% O2 atmosphere[9]
Aspergillus nigerFerulic Acid-Not specified[10]
Trichoderma reeseiD-galacturonate-pH 4, 35°C[11]
EnzymeFungal SourceSubstrateKm (µM)Vmax (nmol/min/mg)Reference
O-MethyltransferasePhanerochaete chrysosporiumCaffeic Acid1301.2[7]
O-MethyltransferasePhanerochaete chrysosporium3,4-Dihydroxybenzoic acid2100.8[7]
O-MethyltransferaseLentinula edodesHesperetin45.1-[12]

Detailed Experimental Protocols

The elucidation of the this compound biosynthetic pathway relies on a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.

Heterologous Expression and Characterization of O-Methyltransferases

This protocol describes the expression of a putative fungal OMT in a heterologous host, such as Escherichia coli, for subsequent functional characterization.

Experimental Workflow:

Heterologous Expression Workflow Fungal gDNA/cDNA Fungal gDNA/cDNA PCR Amplification of OMT gene PCR Amplification of OMT gene Fungal gDNA/cDNA->PCR Amplification of OMT gene Gene-specific primers Cloning into Expression Vector (e.g., pET) Cloning into Expression Vector (e.g., pET) PCR Amplification of OMT gene->Cloning into Expression Vector (e.g., pET) Restriction digestion & ligation Transformation into E. coli (e.g., BL21(DE3)) Transformation into E. coli (e.g., BL21(DE3)) Cloning into Expression Vector (e.g., pET)->Transformation into E. coli (e.g., BL21(DE3)) Induction of Protein Expression (e.g., IPTG) Induction of Protein Expression (e.g., IPTG) Transformation into E. coli (e.g., BL21(DE3))->Induction of Protein Expression (e.g., IPTG) Cell Lysis and Protein Purification Cell Lysis and Protein Purification Induction of Protein Expression (e.g., IPTG)->Cell Lysis and Protein Purification e.g., Ni-NTA chromatography Enzyme Activity Assay Enzyme Activity Assay Cell Lysis and Protein Purification->Enzyme Activity Assay Analysis of Products (HPLC, LC-MS) Analysis of Products (HPLC, LC-MS) Enzyme Activity Assay->Analysis of Products (HPLC, LC-MS) Pulse_Chase_Logic cluster_pulse Pulse Phase cluster_chase Chase Phase cluster_analysis Analysis Phase Introduce radiolabeled precursor\n(e.g., [14C]-Phenylalanine) Introduce radiolabeled precursor (e.g., [14C]-Phenylalanine) Remove labeled precursor Remove labeled precursor Add excess unlabeled precursor Add excess unlabeled precursor Remove labeled precursor->Add excess unlabeled precursor Harvest cells at different time points Harvest cells at different time points Extract and separate metabolites (e.g., HPLC) Extract and separate metabolites (e.g., HPLC) Harvest cells at different time points->Extract and separate metabolites (e.g., HPLC) Quantify radioactivity in each metabolite fraction Quantify radioactivity in each metabolite fraction Extract and separate metabolites (e.g., HPLC)->Quantify radioactivity in each metabolite fraction

References

Veratric acid physical and chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Veratric Acid

Introduction

This compound, systematically known as 3,4-dimethoxybenzoic acid, is a phenolic compound derived from various plant sources, including fruits and vegetables.[1] It is a derivative of protocatechuic acid and finds utility as an intermediate in the synthesis of pharmaceuticals, particularly antipyretic analgesics and antirheumatics, as well as in the production of certain dyes.[2] This document provides a comprehensive overview of the physical and chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the tables below, providing a consolidated reference for laboratory and research applications.

Table 1: General and Physical Properties of this compound
PropertyValueSource(s)
Molecular Formula C₉H₁₀O₄[1][3][4]
Molecular Weight 182.17 g/mol [1][3][5]
Appearance White to off-white or pale yellow crystalline powder.[1][3][6][1][3][6]
Melting Point 179-182 °C[1][2][7]
Boiling Point 302-303 °C (estimated at 760 mm Hg)[6]
Flash Point 120.9 °C[8]
pKa 4.35 ± 0.10 (Predicted)[1][8]
logP (o/w) 1.610[1][6]
Vapor Pressure 0.000423 mmHg at 25°C[8]
Table 2: Solubility of this compound
SolventSolubilityTemperatureSource(s)
Water Slightly soluble; 0.5 g/L14 °C[1][6]
0.051 g/100g of solvent298.2 K[9]
Methanol Soluble-[3]
Ethanol Soluble-[8]
Ether Soluble-[6][8]
DMSO 36 mg/mL-[10][11]

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

  • ¹H NMR: Spectra available.[12][13]

  • ¹³C NMR: Spectra available.[12]

  • Infrared (IR) Spectroscopy: IR spectra, typically showing characteristic peaks for the carboxylic acid and methoxy functional groups, are available.[12][14]

  • Mass Spectrometry (MS): Mass spectral data, including electron ionization (EI) mass spectra, are available for the determination of the molecular weight and fragmentation pattern.[5][12][14]

Chemical Properties and Reactivity

This compound is a stable compound under normal conditions.[1][8][15] It is incompatible with strong oxidizing agents and strong reducing agents.[1][8][15] Hazardous decomposition products upon combustion include carbon monoxide and carbon dioxide.[15]

Experimental Protocols

Determination of pKa by UV-Vis Spectrophotometry

This protocol is a general method for determining the acid dissociation constant (pKa) of a compound like this compound using UV-Vis spectrophotometry.

  • Preparation of Stock Solution: A stock solution of this compound is prepared in a suitable solvent, such as methanol, at a known concentration (e.g., 1.0 mmol L⁻¹).[16]

  • Preparation of Buffer Solutions: A series of buffer solutions with a range of known pH values is prepared.

  • Sample Preparation: A small aliquot of the this compound stock solution is added to each buffer solution in a cuvette to achieve a final desired concentration.[16]

  • Spectrophotometric Measurement: The absorption spectrum of each solution is recorded at different pH values using a UV-Vis spectrophotometer.[16]

  • Data Analysis: The pKa is determined by analyzing the changes in absorbance at specific wavelengths as a function of pH. This can be done by identifying the isosbestic points and applying the Henderson-Hasselbalch equation.[16]

G Workflow for pKa Determination cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Prepare this compound Stock Solution C Mix Stock Solution with Buffers A->C B Prepare Buffer Solutions of Varying pH B->C D Measure UV-Vis Absorbance Spectra C->D E Plot Absorbance vs. pH D->E F Determine Isosbestic Points E->F G Calculate pKa using Henderson-Hasselbalch Equation F->G

Determination of Solubility

The solubility of this compound in various solvents can be determined using a dynamic method.[17]

  • Sample Preparation: A known amount of this compound is added to a known volume of the solvent in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature until equilibrium is reached.

  • Phase Separation: The saturated solution is allowed to stand, and the undissolved solid is separated from the liquid phase, often by centrifugation or filtration.

  • Concentration Measurement: The concentration of this compound in the supernatant is determined using a suitable analytical technique, such as HPLC or UV-Vis spectroscopy.[9][18] For low solubility, as in water, UV-Vis spectroscopy at a specific wavelength (e.g., 258 nm) is an alternative to gravimetric methods.[9]

  • Data Correlation: The experimental solubility data can be correlated with temperature using thermodynamic models like the modified Apelblat equation.[17]

Biological Activity and Signaling Pathways

This compound exhibits various biological activities, including antioxidant and anti-inflammatory effects.[1][10] It has been shown to interact with several key signaling pathways.

Nrf2 Signaling Pathway

This compound can alleviate liver ischemia/reperfusion injury by activating the Nrf2 signaling pathway.[19][20] This activation leads to the upregulation of downstream antioxidant proteins such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO-1), thereby protecting cells from oxidative stress.[19][20]

G This compound and the Nrf2 Pathway VA This compound Nrf2 Nrf2 Activation VA->Nrf2 activates Antioxidant Upregulation of Antioxidant Proteins (HO-1, NQO-1) Nrf2->Antioxidant leads to Protection Protection from Oxidative Stress Antioxidant->Protection results in

PI3K/Akt and MAPK Signaling Pathways

In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, this compound has been shown to inhibit the activation of the PI3K/Akt pathway.[1] Furthermore, it can dephosphorylate members of the mitogen-activated protein kinase (MAPK) family, including p38, ERK, and JNK.[21] These actions contribute to its anti-inflammatory effects by suppressing the production of inflammatory mediators like nitric oxide (NO), interleukin-6 (IL-6), and interferon-γ (IFN-γ).[21]

G Inhibitory Effects of this compound VA This compound PI3K_Akt PI3K/Akt Pathway VA->PI3K_Akt inhibits MAPK MAPK Pathway (p38, ERK, JNK) VA->MAPK inhibits Inflammation Inflammatory Response (NO, IL-6, IFN-γ) PI3K_Akt->Inflammation promotes MAPK->Inflammation promotes

Conclusion

This compound is a well-characterized compound with defined physical, chemical, and spectral properties. Its stability and known reactivity make it a reliable intermediate in chemical synthesis. Furthermore, its demonstrated biological activities, particularly its antioxidant and anti-inflammatory effects mediated through the Nrf2, PI3K/Akt, and MAPK signaling pathways, highlight its potential for further investigation in drug discovery and development. This guide provides essential technical data to support ongoing and future research involving this versatile molecule.

References

Characterization of Veratric Acid: A Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and methodologies used for the characterization of veratatric acid, a phenolic compound with known antioxidant and anti-inflammatory properties. This document is intended to serve as a detailed reference for researchers, scientists, and professionals involved in drug development and natural product analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for veratric acid, providing a quantitative basis for its identification and characterization.

¹H NMR Spectral Data

Solvent: CDCl₃ Reference: Tetramethylsilane (TMS)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
10.5 (approx.)Singlet (broad)1H-COOH
7.78Doublet of doublets1HH-6
7.57Doublet1HH-2
6.95Doublet1HH-5
3.94Singlet3HOCH₃ at C-4
3.93Singlet3HOCH₃ at C-3
¹³C NMR Spectral Data.[1]

Solvent: CDCl₃ Reference: Tetramethylsilane (TMS)

Chemical Shift (δ) ppmCarbon Assignment
171.5-COOH
154.0C-4
148.5C-3
124.0C-1
123.0C-6
112.5C-5
110.5C-2
56.0OCH₃ at C-4
55.9OCH₃ at C-3
FT-IR Spectral Data
Wavenumber (cm⁻¹)IntensityBond VibrationFunctional Group
2500-3300Strong, BroadO-H stretchCarboxylic Acid
1680-1710StrongC=O stretchCarboxylic Acid
1600-1585MediumC-C stretch (in-ring)Aromatic
1500-1400MediumC-C stretch (in-ring)Aromatic
1320-1000StrongC-O stretchEther, Carboxylic Acid
900-675StrongC-H "oop"Aromatic
Mass Spectrometry Data.[2][3]

Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode

m/zRelative Intensity (%)Assignment
183.06100[M+H]⁺
167.034.70[M-CH₃]⁺
139.20-[M-COOH]⁺
121.015.00[M-COOH-H₂O]⁺
77.017.10[C₆H₅]⁺

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃)

  • Tetramethylsilane (TMS)

  • NMR tubes (5 mm)

  • Pipettes

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • Weigh approximately 10-20 mg of the this compound sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a small vial.

    • Add a small drop of TMS as an internal standard.

    • Vortex the mixture until the sample is completely dissolved.

    • Transfer the solution into a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth.

    • Place the sample into the NMR magnet.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Set the appropriate spectral width, acquisition time, and number of scans.

    • Acquire the ¹H NMR spectrum.

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

    • Integrate the peaks and determine the chemical shifts and coupling constants.

  • ¹³C NMR Acquisition:

    • Switch the spectrometer to the ¹³C nucleus frequency.

    • Use a proton-decoupled pulse sequence.

    • Set the appropriate spectral width, acquisition time, and a larger number of scans due to the lower natural abundance of ¹³C.

    • Acquire the ¹³C NMR spectrum.

    • Process the data similarly to the ¹H spectrum.

    • Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials:

  • This compound sample

  • Potassium bromide (KBr), IR grade

  • Agate mortar and pestle

  • Pellet press

  • FT-IR spectrometer

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of the this compound sample into a fine powder using an agate mortar and pestle.

    • Add approximately 100-200 mg of dry KBr powder to the mortar.

    • Thoroughly mix and grind the sample and KBr together.

    • Place a small amount of the mixture into the pellet press die.

    • Apply pressure to form a thin, transparent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of a blank KBr pellet.

    • Acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

  • This compound sample

  • Methanol (HPLC grade)

  • Formic acid

  • Liquid chromatograph-mass spectrometer (LC-MS) system with an electrospray ionization (ESI) source.

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

    • Further dilute the stock solution with a mixture of methanol and water (containing 0.1% formic acid) to a final concentration of approximately 1-10 µg/mL.

  • LC-MS Analysis:

    • Set the liquid chromatography parameters, including the column, mobile phase composition, and flow rate.

    • Set the mass spectrometer parameters, including the ionization mode (positive ESI), mass range, and collision energy for fragmentation (if performing MS/MS).

    • Inject the sample solution into the LC-MS system.

    • Acquire the mass spectrum. The data will show the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions.

Visualizations

The following diagrams illustrate the experimental workflow for spectroscopic characterization and a key signaling pathway influenced by this compound.

experimental_workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data Data Analysis cluster_characterization Final Characterization Sample This compound Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data NMR Data Analysis (Structure Elucidation) NMR->NMR_Data IR_Data IR Data Analysis (Functional Groups) IR->IR_Data MS_Data MS Data Analysis (Molecular Weight & Formula) MS->MS_Data Characterization Compound Characterization NMR_Data->Characterization IR_Data->Characterization MS_Data->Characterization

Caption: General workflow for the spectroscopic characterization of a chemical compound.

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 PI3K PI3K TLR4->PI3K Akt Akt PI3K->Akt IKK IKK Akt->IKK IκBα IκBα IKK->IκBα P NFκB NF-κB (Active) IκBα->NFκB degradation NFκB_complex NF-κB/IκBα (Inactive) Nucleus Nucleus NFκB->Nucleus translocation Inflammation Inflammatory Response (IL-6, IL-8, COX-2, iNOS) Nucleus->Inflammation transcription Veratric_Acid This compound Veratric_Acid->PI3K Inhibition Veratric_Acid->Akt Inhibition

Caption: this compound's inhibition of the PI3K/Akt/NF-κB signaling pathway.[1]

References

Veratric Acid's Mechanism of Action in Inflammatory Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Veratric acid (3,4-dimethoxybenzoic acid), a phenolic compound naturally occurring in various plants, fruits, and vegetables, has demonstrated significant anti-inflammatory and antioxidant properties.[1][2][3] This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound modulates inflammatory processes. The core of its action lies in the simultaneous inhibition of key pro-inflammatory signaling cascades, including Nuclear Factor-kappa B (NF-κB), Phosphoinositide 3-kinase/Protein Kinase B (PI3K/Akt), and Mitogen-Activated Protein Kinases (MAPKs), alongside the inactivation of the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway.[1][4][5] Concurrently, this compound exerts protective effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response pathway.[6][7] This multifaceted activity culminates in a significant reduction of inflammatory mediators, such as pro-inflammatory cytokines, nitric oxide (NO), and prostaglandin E2 (PGE2). This document details these pathways, presents quantitative data from relevant studies, outlines experimental protocols, and provides visual diagrams to elucidate the complex interactions involved.

Core Mechanism of Action: Modulation of Key Signaling Pathways

This compound's anti-inflammatory efficacy stems from its ability to intervene at critical junctures within multiple intracellular signaling pathways that govern the inflammatory response.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. In response to stimuli like lipopolysaccharide (LPS), the inhibitor of κB (IκB) is phosphorylated and degraded, allowing the NF-κB p65/p50 dimer to translocate to the nucleus and initiate transcription.

This compound effectively suppresses this pathway by inhibiting the phosphorylation of both the IκB protein and the NF-κB p65 subunit.[8] This action prevents the nuclear translocation of NF-κB, thereby halting the expression of its target genes, including those for TNF-α, IL-1β, IL-6, and iNOS.[4][8]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK MyD88 (Adapter) IkB IκB IKK->IkB IkB_p p-IκB (Degradation) IkB->IkB_p IkB_p65p50 IkB->IkB_p65p50 p65p50 NF-κB (p65/p50) p65p50->IkB_p65p50 p65p50_nuc NF-κB (p65/p50) p65p50->p65p50_nuc Translocation IkB_p65p50->p65p50 Dissociation label_IkB_p65p50 IκB-p65/p50 (Inactive) DNA DNA p65p50_nuc->DNA Cytokines Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Cytokines Transcription VeratricAcid This compound VeratricAcid->IKK Inhibits Phosphorylation VeratricAcid->p65p50 Inhibits Phosphorylation

Caption: this compound inhibits the NF-κB pathway.
Attenuation of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is crucial for cell survival and proliferation and plays a significant role in inflammation, often cross-talking with the NF-κB pathway. This compound has been shown to suppress the LPS-induced activation of PI3K and the subsequent phosphorylation of Akt.[4][5] This inhibition extends to the regulatory (p85) and catalytic (p110α, p110β) subunits of PI3K.[5] A downstream consequence of PI3K/Akt inhibition by this compound is the modulation of histone acetylation; it downregulates the LPS-induced acetylation of p300/HAT and the expression of histone deacetylase (HDAC)3, ultimately impeding iNOS expression.[2][5]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TLR4) PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K pAkt p-Akt (Active) PIP3->pAkt Akt Akt Akt->pAkt HAT HAT (p300) Acetylation pAkt->HAT HDAC HDAC3 Expression pAkt->HDAC iNOS_exp iNOS Gene Expression HAT->iNOS_exp Promotes HDAC->iNOS_exp Promotes VeratricAcid This compound VeratricAcid->PI3K Inhibits VeratricAcid->pAkt Inhibits Phosphorylation

Caption: this compound attenuates the PI3K/Akt pathway.
Modulation of MAPK and JAK/STAT Pathways

This compound also targets other critical inflammatory signaling routes. It induces the dephosphorylation of key members of the MAPK family—p38, ERK, and JNK—effectively inactivating them.[1] Furthermore, it facilitates the inactivation of the transcription factors STAT-1 and STAT-3, which are key components of the JAK/STAT pathway responsible for mediating responses to cytokines like interferon-γ.[1][9]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine/Growth Factor Receptors MAPKKK MAPKKK Receptor->MAPKKK JAK JAK Receptor->JAK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPKs (p38, ERK, JNK) MAPKK->MAPK Phosphorylation AP1 AP-1 MAPK->AP1 Activation STAT STATs (STAT1, STAT3) JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization & Translocation Genes Inflammatory Gene Expression AP1->Genes STAT_dimer->Genes VeratricAcid This compound VeratricAcid->MAPK Dephosphorylates VeratricAcid->STAT Inactivates

Caption: this compound inhibits MAPK and JAK/STAT signaling.
Activation of the Nrf2 Antioxidant Pathway

Oxidative stress is intrinsically linked to inflammation. This compound provides protection against inflammation-induced oxidative damage by activating the Nrf2 signaling pathway.[6][7] Upon activation, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), driving the expression of a suite of protective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). This activation helps to neutralize reactive oxygen species (ROS) and reduce cellular damage.[7]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Keap1_Nrf2 Keap1->Keap1_Nrf2 Nrf2 Nrf2 Nrf2->Keap1_Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Keap1_Nrf2->Keap1 Dissociation label_Keap1_Nrf2 Keap1-Nrf2 (Inactive) ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Genes Antioxidant Genes (HO-1, NQO1) ARE->Genes Transcription ROS Oxidative Stress (ROS) Genes->ROS Neutralizes VeratricAcid This compound VeratricAcid->Keap1_Nrf2 Promotes Dissociation

Caption: this compound activates the Nrf2 antioxidant pathway.

Downstream Anti-inflammatory Effects: Quantitative Data

The modulation of the signaling pathways described above leads to a measurable decrease in the production of key inflammatory molecules.

Table 1: Effect of this compound on Pro-inflammatory Enzymes and Mediators
Target MoleculeExperimental ModelTreatment/ConcentrationObserved EffectCitation
iNOS LPS-stimulated RAW264.7 cells100, 200 µMDose-dependent suppression of expression[1][2]
LPS-stimulated HGFsNot specifiedInhibition of expression[4]
Nitric Oxide (NO) LPS-stimulated RAW264.7 cellsNot specifiedDose-dependent inhibition of production[1][5]
COX-2 UVB-irradiated HaCaT cells10-100 µg/mLReduction of upregulated expression[2]
LPS-stimulated HGFsNot specifiedInhibition of expression[4]
PGE2 UVB-irradiated HaCaT cells10-100 µg/mLReduction of levels[2][10]
Table 2: Effect of this compound on Pro-inflammatory Cytokines
CytokineExperimental ModelTreatment/ConcentrationObserved EffectCitation
TNF-α LPS-induced ALI in miceNot specifiedDose-dependent inhibition of production[8]
IL-1β LPS-induced ALI in miceNot specifiedDose-dependent inhibition of production[8]
IL-6 LPS-stimulated RAW264.7 cellsNot specifiedInhibition of generation[1]
LPS-stimulated HGFsNot specifiedInhibition of production[4]
LPS-induced ALI in miceNot specifiedDose-dependent inhibition of production[8]
UVB-irradiated HaCaT cellsNot specifiedInhibitory effects on release[11]
IL-8 LPS-stimulated HGFsNot specifiedInhibition of production[4]
IFN-γ LPS-stimulated RAW264.7 cellsNot specifiedInhibition of generation[1]

Experimental Methodologies

The following sections describe generalized protocols for key experiments cited in the literature on this compound's anti-inflammatory effects.

In Vitro Analysis in LPS-Stimulated Macrophages

This protocol outlines a typical workflow for assessing the anti-inflammatory effects of this compound on RAW264.7 macrophage cells stimulated with LPS.

  • 1. Cell Culture and Seeding: RAW264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator. Cells are seeded into appropriate plates (e.g., 96-well for viability, 24-well for ELISA, 6-well for Western blot) and allowed to adhere overnight.

  • 2. Compound Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 50, 100, 200 µM) or vehicle control (DMSO) for 1-2 hours.[4][8]

  • 3. Inflammatory Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the media and incubating for a specified period (e.g., 24 hours for cytokine/NO measurement, shorter times for signaling protein phosphorylation).

  • 4. Endpoint Analysis:

    • Cell Viability: Assessed using an MTT or CCK-8 assay to ensure observed effects are not due to cytotoxicity.

    • Nitric Oxide (NO) Measurement: The concentration of nitrite in the culture supernatant is measured as an indicator of NO production using the Griess reaction.[12][13]

    • Cytokine Quantification: Levels of TNF-α, IL-6, and IL-1β in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[4][8]

    • Western Blot Analysis: Cell lysates are prepared, and proteins are separated by SDS-PAGE. Western blotting is performed using specific primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p-p65, p-IκB, p-Akt, p-ERK) and against inflammatory enzymes (iNOS, COX-2).[4][8]

G cluster_prep Preparation cluster_analysis Analysis A Culture & Seed RAW264.7 Cells B Pre-treat with This compound (1h) A->B C Stimulate with LPS (24h) B->C D Collect Supernatant C->D E Lyse Cells C->E F Griess Assay (NO) D->F G ELISA (Cytokines) D->G H Western Blot (Proteins) E->H

Caption: General experimental workflow for in vitro studies.
In Vivo Analysis in a Mouse Model of Acute Lung Injury (ALI)

This protocol is a representative in vivo model based on studies investigating the protective effects of this compound against LPS-induced acute inflammation.[8]

  • 1. Animal Acclimatization: Male BALB/c mice (6-8 weeks old) are acclimatized for one week under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).

  • 2. Grouping and Treatment: Mice are randomly assigned to groups (n=6-8 per group):

    • Control Group (Saline)

    • LPS Group (LPS + Vehicle)

    • This compound Group (LPS + this compound at different doses, e.g., 20, 40 mg/kg)

    • Positive Control (LPS + Dexamethasone) this compound or vehicle is administered, typically via oral gavage (p.o.) or intraperitoneal (i.p.) injection, 1 hour prior to the LPS challenge.[8]

  • 3. Induction of Inflammation: Acute lung injury is induced by intranasal instillation of LPS (e.g., 10 mg/kg) in anesthetized mice.[8]

  • 4. Sample Collection: At a predetermined time point (e.g., 7 hours) after LPS administration, mice are euthanized.[8]

    • Bronchoalveolar Lavage Fluid (BALF): The lungs are lavaged with PBS to collect BALF. Total and differential inflammatory cell counts (neutrophils, macrophages) are performed.

    • Lung Tissue: One lung is collected for histopathological analysis (fixed in formalin), while the other is snap-frozen for biochemical assays.

  • 5. Endpoint Analysis:

    • Lung Wet/Dry Ratio: To assess pulmonary edema.

    • Myeloperoxidase (MPO) Assay: Performed on lung tissue homogenates to quantify neutrophil infiltration.

    • Cytokine Measurement: Levels of TNF-α, IL-6, and IL-1β in BALF or lung homogenates are measured by ELISA.[8]

    • Histopathology: Formalin-fixed lung tissues are embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) to evaluate inflammatory cell infiltration, alveolar wall thickening, and edema.

    • Western Blot: Lung tissue homogenates can be used to analyze the expression and phosphorylation of NF-κB and other signaling proteins.[8]

Conclusion

This compound presents a compelling profile as a multi-target anti-inflammatory agent. Its ability to concurrently suppress the NF-κB, PI3K/Akt, and MAPK signaling pathways, while also activating the protective Nrf2 antioxidant response, underscores a sophisticated mechanism of action. This pleiotropic effect results in the comprehensive downregulation of a wide array of pro-inflammatory enzymes, mediators, and cytokines. The data strongly support its potential for development as a therapeutic agent for various inflammatory conditions. Future research should focus on clinical validation, bioavailability, and the development of optimized delivery systems to harness its full therapeutic potential.

References

Veratric Acid: A Key Metabolite in Microbial Degradation of Aromatic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Veratric acid (3,4-dimethoxybenzoic acid) is a pivotal intermediate in the microbial catabolism of lignin and other related aromatic compounds. As a product of the breakdown of complex plant polymers, its metabolic fate is of significant interest in the fields of bioremediation, biofuel production, and the synthesis of valuable chemical precursors. This technical guide provides a comprehensive overview of this compound as a metabolite in microbial degradation, focusing on the key microorganisms, metabolic pathways, experimental methodologies, and regulatory networks.

Microbial Players in this compound Metabolism

A diverse range of bacteria and fungi have been identified for their capacity to degrade or be involved in the metabolism of this compound. These microorganisms possess the enzymatic machinery to demethylate and cleave the aromatic ring of this compound, funneling the resulting intermediates into their central metabolic pathways.

Key Microorganisms:

  • Bacteria:

    • Sphingobium sp.: Strains of Sphingobium are well-documented for their ability to degrade a variety of lignin-derived aromatic compounds, including this compound.[1][2][3]

    • Pseudomonas putida: This versatile bacterium can utilize this compound as a sole carbon and energy source, exhibiting distinct inducible pathways for its metabolism.[4]

    • Microbacterium sp.: Identified as a potential this compound degrader in environmental studies.[1][2][3]

    • Acetobacterium sp.: This genus can utilize methoxylated aromatic compounds like this compound as substrates for acetogenesis.[1]

  • Fungi:

    • Phlebia radiata: A white-rot fungus that produces extracellular ligninolytic enzymes capable of transforming this compound.[5][6]

    • Aspergillus niger: This filamentous fungus is known to metabolize this compound to vanillic acid.[7]

Metabolic Pathways of this compound Degradation

The microbial degradation of this compound primarily proceeds through a series of demethylation and ring-cleavage steps. The central pathway involves the sequential removal of methyl groups to form vanillic acid and subsequently protocatechuic acid, which is a key intermediate for aromatic ring fission.

Bacterial Degradation Pathway

In bacteria such as Sphingobium and Pseudomonas, the degradation of this compound follows a well-defined pathway:

  • O-demethylation of this compound: this compound is first demethylated to vanillic acid.

  • O-demethylation of Vanillic Acid: Vanillic acid is further demethylated to protocatechuic acid.

  • Ring Cleavage of Protocatechuic Acid: The aromatic ring of protocatechuic acid is then cleaved by dioxygenase enzymes, leading to intermediates that enter the tricarboxylic acid (TCA) cycle.

Veratric_Acid_Degradation_Bacterial VeratricAcid This compound VanillicAcid Vanillic Acid VeratricAcid->VanillicAcid O-demethylation ProtocatechuicAcid Protocatechuic Acid VanillicAcid->ProtocatechuicAcid O-demethylation RingCleavage Ring Cleavage Products ProtocatechuicAcid->RingCleavage Dioxygenase TCACycle TCA Cycle RingCleavage->TCACycle

Bacterial degradation pathway of this compound.
Fungal Transformation of this compound

White-rot fungi like Phlebia radiata employ a different strategy involving extracellular enzymes. This compound can be reduced to veratryl alcohol, which plays a role in the ligninolytic system. The degradation also involves demethylation, leading to the formation of phenolic compounds that can be acted upon by laccases.[5][6]

Veratric_Acid_Transformation_Fungal VeratricAcid This compound VeratrylAlcohol Veratryl Alcohol VeratricAcid->VeratrylAlcohol Reduction PhenolicCompounds Phenolic Compounds (e.g., Vanillic Acid) VeratricAcid->PhenolicCompounds Demethylation LigninPeroxidase Lignin Peroxidase VeratrylAlcohol->LigninPeroxidase Laccase Laccase PhenolicCompounds->Laccase OxidizedProducts Oxidized Products Laccase->OxidizedProducts LigninPeroxidase->OxidizedProducts

Fungal transformation pathways of this compound.

Quantitative Data on this compound Metabolism

The efficiency and rate of this compound degradation vary among different microorganisms and are influenced by culture conditions. The following tables summarize some of the available quantitative data.

Table 1: Microbial Growth and Degradation Rates

MicroorganismSubstrateSpecific Growth Rate (h⁻¹)Degradation / ConversionReference
Pseudomonas putida CSV86This compound (0.1%)0.24-[4]
Phlebia radiataThis compound (1.0 mM)->60% conversion to CO₂ in 4 weeks[5][6]
Sphingobium sp.13C-Veratric acid-40% consumption in oxic groundwater incubation[1]
Aspergillus flavus F-1Lignin-44.6% degradation in 3 days[8]

Table 2: Enzyme Activities

EnzymeMicroorganismSpecific ActivitySubstrateReference
Lignin Peroxidase (LiP PR40)Phlebia radiata KB-DZ15510 U/mgVeratryl alcohol[9]
LaccasePhlebia radiata~7-fold increase in activity with veratryl alcohol treatmentABTS[10]
Veratrate O-demethylaseChaetomium piluliferum>300-fold purificationVeratrate[10]

Experimental Protocols

A variety of experimental techniques are employed to study the microbial degradation of this compound. These protocols are essential for identifying active microorganisms, elucidating metabolic pathways, and quantifying metabolites.

Stable Isotope Probing (SIP)

SIP is a powerful tool to link microbial identity with metabolic function. In the context of this compound degradation, 13C-labeled this compound is introduced into an environmental sample or microbial culture.[11][12]

Experimental Workflow for DNA-SIP:

DNA_SIP_Workflow Incubation Incubation with 13C-Veratric Acid DNA_Extraction Total DNA Extraction Incubation->DNA_Extraction Ultracentrifugation Density Gradient Ultracentrifugation DNA_Extraction->Ultracentrifugation Fractionation Gradient Fractionation (Heavy vs. Light DNA) Ultracentrifugation->Fractionation Sequencing 16S rRNA Gene Sequencing Fractionation->Sequencing Analysis Identification of Active Microbes Sequencing->Analysis

A simplified workflow for DNA-Stable Isotope Probing.
Ligninolytic Enzyme Assays

Lignin Peroxidase (LiP) Activity Assay:

This assay measures the oxidation of veratryl alcohol to veratraldehyde, which is catalyzed by LiP in the presence of hydrogen peroxide.[11][13]

  • Reagents:

    • 100 mM Sodium tartrate buffer (pH 3.0)

    • 4 mM Veratryl alcohol

    • 10 mM Hydrogen peroxide (H₂O₂)

    • Enzyme sample (culture supernatant)

  • Procedure:

    • In a 1.25 mL reaction volume, combine 375 µL of sodium tartrate buffer, 125 µL of veratryl alcohol, 450 µL of distilled water, and 250 µL of the enzyme sample.

    • Initiate the reaction by adding 50 µL of H₂O₂.

    • Measure the increase in absorbance at 310 nm for 1 minute.

    • Calculate the enzyme activity using the molar extinction coefficient of veratraldehyde (ε₃₁₀ = 9300 M⁻¹ cm⁻¹). One unit of activity is defined as the amount of enzyme that oxidizes 1 µmol of veratryl alcohol per minute.

Laccase Activity Assay:

This assay is based on the oxidation of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) by laccase.[14][15][16]

  • Reagents:

    • 100 mM Sodium acetate buffer (pH 4.5)

    • 0.5 mM ABTS solution

    • Enzyme sample (culture supernatant)

  • Procedure:

    • In a suitable reaction volume (e.g., 200 µL), combine the sodium acetate buffer, ABTS solution, and the enzyme sample.

    • Incubate at room temperature for a defined period (e.g., 5 minutes).

    • Measure the absorbance at 420 nm.

    • Calculate the enzyme activity using the molar extinction coefficient of the oxidized ABTS radical (ε₄₂₀ = 36,000 M⁻¹ cm⁻¹). One unit of activity is defined as the amount of enzyme that oxidizes 1 µmol of ABTS per minute.

Analytical Methods for Metabolite Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is a highly sensitive and specific method for the quantification of this compound and its metabolites in complex biological matrices.

  • Sample Preparation:

    • Microbial culture samples are typically centrifuged to remove cells.

    • The supernatant is then subjected to solid-phase extraction (SPE) for cleanup and concentration of the analytes.[11][12]

  • Chromatographic Separation:

    • A C18 reversed-phase column is commonly used.

    • A gradient elution with a mobile phase consisting of acidified water and an organic solvent (e.g., acetonitrile or methanol) is employed.

  • Mass Spectrometric Detection:

    • Electrospray ionization (ESI) in either positive or negative ion mode is used.

    • Multiple Reaction Monitoring (MRM) is employed for selective and sensitive quantification of the target analytes.

Signaling and Regulation of this compound Degradation

The microbial degradation of aromatic compounds is a tightly regulated process to ensure that the necessary enzymes are synthesized only when the substrate is present. This regulation often involves transcriptional regulators that sense the presence of the aromatic compound or a key metabolic intermediate.

In Sphingobium sp. strain SYK-6, the degradation of syringate and vanillate (structurally related to this compound and its demethylated product) is controlled by specific transcriptional regulators. The transcription of the desA gene, encoding a syringate O-demethylase, is negatively regulated by DesX, an IclR-type transcriptional regulator. Syringate and vanillate act as inducers by inhibiting the DNA-binding activity of DesX. Other genes in the pathway are regulated by DesR, a MarR-type transcriptional regulator.[17][18]

Signaling_Pathway_Veratric_Acid cluster_cell Bacterial Cell VeratricAcid_in This compound VanillicAcid_in Vanillic Acid VeratricAcid_in->VanillicAcid_in Catalysis DesX DesX (IclR-type regulator) VeratricAcid_in->DesX Inactivation desA_gene desA gene DesX->desA_gene Repression DesA_protein DesA (O-demethylase) desA_gene->DesA_protein Transcription & Translation VeratricAcid_out This compound (extracellular) VeratricAcid_out->VeratricAcid_in Transport

Simplified model of this compound degradation regulation.

Conclusion

This compound is a central metabolite in the microbial breakdown of lignin and related aromatic compounds. Understanding the microorganisms, metabolic pathways, and regulatory networks involved in its degradation is crucial for harnessing these biological processes for various biotechnological applications. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and professionals working in this dynamic field. Further research into the specific signaling mechanisms and optimization of culture conditions will undoubtedly unlock the full potential of microbial this compound metabolism.

References

In-Depth Technical Guide to the Pharmacological Profile of 3,4-Dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dimethoxybenzoic acid, also known as veratric acid, is a phenolic compound found in various plants and fruits. It has garnered significant interest in the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the pharmacological profile of 3,4-dimethoxybenzoic acid, with a focus on its anti-inflammatory, antioxidant, and cardiovascular-protective effects. This document details its mechanisms of action, pharmacokinetic properties, and includes quantitative data on its biological activities. Furthermore, it provides detailed experimental protocols for key assays and visual representations of the signaling pathways it modulates.

Pharmacodynamic Properties

3,4-Dimethoxybenzoic acid exhibits a range of pharmacodynamic effects, primarily centered around its anti-inflammatory and antioxidant properties.

Anti-inflammatory Activity

The anti-inflammatory effects of 3,4-dimethoxybenzoic acid are attributed to its ability to modulate key inflammatory mediators and signaling pathways.

  • Inhibition of Nitric Oxide Synthase (iNOS): 3,4-Dimethoxybenzoic acid has been shown to suppress the expression of inducible nitric oxide synthase (iNOS) in a dose-dependent manner.[1] Studies in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells demonstrated that concentrations of 100 µM and 200 µM significantly suppress iNOS expression.[1][2]

  • Inhibition of Cyclooxygenase-2 (COX-2): The compound also reduces the expression of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade responsible for the production of prostaglandins.[2][3] This leads to a decrease in the levels of pro-inflammatory mediators like prostaglandin E2 (PGE2).[2][3]

Antioxidant Activity

3,4-Dimethoxybenzoic acid demonstrates notable antioxidant properties, contributing to its protective effects against oxidative stress-related cellular damage.

  • Radical Scavenging Activity: The antioxidant potential of 3,4-dimethoxybenzoic acid has been evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. One study reported an IC50 value of 80 µg/ml for its DPPH radical scavenging activity.[4]

Cardiovascular Effects

3,4-Dimethoxybenzoic acid has shown promise as a protective agent against cardiovascular remodeling associated with hypertension.[2] Oral administration of this compound has been found to prevent cardiovascular remodeling in hypertensive rats.[2]

Mechanism of Action

The pharmacological effects of 3,4-dimethoxybenzoic acid are mediated through its interaction with several key signaling pathways.

Modulation of PI3K/Akt Signaling Pathway

3,4-Dimethoxybenzoic acid has been observed to inhibit the lipopolysaccharide (LPS)-induced activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway in RAW 264.7 cells at a concentration of 200 μM.[2] This pathway is crucial for cell survival and proliferation, and its dysregulation is implicated in inflammatory diseases and cancer. The activation of this pathway typically involves the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3) by PI3K, which then recruits and activates Akt. Activated Akt, in turn, phosphorylates a variety of downstream targets, including glycogen synthase kinase 3β (GSK-3β) and mTOR.[5][6]

Modulation of MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, which plays a central role in cellular responses to a variety of stimuli, is also modulated by 3,4-dimethoxybenzoic acid. This pathway consists of several cascades, including the ERK, JNK, and p38 MAPK pathways.[7] These pathways are initiated by upstream kinases (MAPKKKs) that phosphorylate and activate downstream kinases (MAPKKs), which in turn activate the MAPKs.[8]

Pharmacokinetic Properties

A study in rats provided insights into the pharmacokinetic profile of 3,4-dimethoxybenzoic acid following intravenous administration.

Dose (mg/kg)t1/2 (min)C0 (µg/mL)AUC(0→∞) (min·µg/mL)
2.586.23 ± 6.8311.10 ± 1.471240.90 ± 129.14
572.66 ± 4.1023.67 ± 1.242273.84 ± 132.47
1071.20 ± 2.9039.17 ± 3.903516.4 ± 403.37

Table 1: Plasma Pharmacokinetic Parameters of 3,4-Dimethoxybenzoic Acid in Rats.

The compound was found to distribute rapidly and extensively into tissues, with the highest concentrations observed in the liver, heart, and kidneys.

Experimental Protocols

Nitric Oxide (NO) Production Assessment (Griess Assay)

This protocol is for the quantification of nitrite, a stable metabolite of NO, in cell culture supernatants from RAW 264.7 macrophages.

Materials:

  • RAW 264.7 macrophage cells

  • Lipopolysaccharide (LPS)

  • 3,4-Dimethoxybenzoic acid

  • Griess Reagent (equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • 96-well microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Pre-treat the cells with varying concentrations of 3,4-dimethoxybenzoic acid for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Collect 100 µL of the cell culture supernatant.

  • Add 100 µL of Griess Reagent to the supernatant.

  • Incubate the mixture at room temperature for 10-15 minutes.

  • Measure the absorbance at 540-550 nm using a microplate reader.

  • Quantify nitrite concentration by comparing the absorbance to a sodium nitrite standard curve.

Western Blot Analysis for iNOS and PI3K/Akt Pathway Proteins

This protocol describes the detection and quantification of specific proteins in cell lysates by Western blotting.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (specific for iNOS, p-Akt, Akt, p-PI3K, PI3K, etc.)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with 3,4-dimethoxybenzoic acid and/or LPS as required.

  • Lyse the cells in lysis buffer and determine the protein concentration.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for at least 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify the band intensities using appropriate software and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathway and Experimental Workflow Diagrams

PI3K_Akt_Signaling_Pathway cluster_membrane Cell Membrane LPS LPS TLR4 TLR4 LPS->TLR4 Activates PI3K PI3K TLR4->PI3K Recruits & Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Recruits & Activates iNOS_Expression iNOS Expression Akt->iNOS_Expression Promotes Veratric_Acid 3,4-Dimethoxybenzoic Acid Veratric_Acid->PI3K Inhibits

Caption: PI3K/Akt signaling pathway modulation by 3,4-dimethoxybenzoic acid.

Western_Blot_Workflow start Cell Lysis & Protein Extraction quant Protein Quantification (BCA Assay) start->quant sds SDS-PAGE quant->sds transfer Protein Transfer (to PVDF membrane) sds->transfer block Blocking (5% Milk in TBST) transfer->block primary Primary Antibody Incubation (e.g., anti-iNOS) block->primary secondary Secondary Antibody Incubation (HRP-conjugated) primary->secondary detect Chemiluminescent Detection secondary->detect end Data Analysis detect->end

Caption: Experimental workflow for Western Blot analysis.

References

A Technical Guide to the Biological Activities of Veratric Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Veratric acid (3,4-dimethoxybenzoic acid), a naturally occurring phenolic compound found in various plants and fruits, and its synthetic derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This technical guide provides an in-depth overview of the anticancer, anti-inflammatory, antimicrobial, and antioxidant properties of this compound derivatives. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development. This document summarizes key quantitative data, details common experimental methodologies, and visualizes associated signaling pathways to facilitate a deeper understanding and further exploration of these promising compounds.

Introduction

This compound and its derivatives represent a versatile scaffold for the development of novel therapeutic agents. The presence of the dimethoxybenzene moiety provides a key structural feature that can be readily modified to modulate the pharmacokinetic and pharmacodynamic properties of the resulting compounds. This has led to the synthesis of a wide array of derivatives, including esters, amides, hydrazones, and phospholipid conjugates, each exhibiting a unique profile of biological effects. This guide will systematically explore these activities, presenting the current state of research and providing practical information for laboratory investigation.

Anticancer Activity

This compound derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The primary mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation. Lipophilization of this compound, for instance by conjugation with phosphatidylcholines, has been shown to significantly enhance its anticancer potency.[1][2]

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of selected this compound derivatives, primarily reported as IC50 values (the concentration required to inhibit 50% of cell growth).

DerivativeCancer Cell LineIC50 (µM)Reference
This compoundMDA-MB-231 (Triple Negative Breast Cancer)437.89[3]
This compound-loaded Polydopamine Nanoparticles (VA-nPDAs)MDA-MB-231 (Triple Negative Breast Cancer)17.6[3]
1-Veratroyl-2-hydroxy-sn-glycero-3-phosphocholineMV4-11 (Leukemia)9.5[1]
1-Veratroyl-2-hydroxy-sn-glycero-3-phosphocholineMCF-7 (Breast Cancer)20.7[1]
1-Veratroyl-2-hydroxy-sn-glycero-3-phosphocholineLoVo (Colon Cancer)16.7[1]
Ferulic acid amide derivative (FA1)A-549 (Lung Cancer)18 µg/mL[4]
Ferulic acid amide derivative (FA10)Hela (Cervical Cancer)23 µg/mL[4]
Flavonoid-based amide derivative (7t)MDA-MB-231 (Triple Negative Breast Cancer)1.76[5]
Amide-based TMP moiety (6a)HepG2 (Liver Cancer)0.65[6]
Amide-based TMP moiety (6b)HepG2 (Liver Cancer)0.92[6]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative and a vehicle control. Include a positive control (e.g., a known cytotoxic drug) and a negative control (untreated cells).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration.

Experimental Workflow: Anticancer Drug Screening

cluster_workflow Anticancer Screening Workflow A Cell Culture (e.g., MDA-MB-231) B Cell Seeding (96-well plate) A->B C Treatment with This compound Derivatives B->C D Incubation (24-72 hours) C->D E MTT Assay D->E F Absorbance Reading (570 nm) E->F G Data Analysis (IC50 Determination) F->G

Workflow for in vitro anticancer activity screening.

Anti-inflammatory Activity

This compound has been reported to possess anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[6][7] These pathways regulate the expression of pro-inflammatory cytokines and enzymes.

Signaling Pathway: NF-κB Inhibition by this compound

cluster_pathway NF-κB Signaling Pathway Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Gene Expression (e.g., iNOS, COX-2, IL-6) Nucleus->Genes activates VeratricAcid This compound VeratricAcid->IKK inhibits

This compound inhibits the NF-κB signaling pathway.
Signaling Pathway: MAPK Pathway Modulation by this compound

cluster_pathway MAPK Signaling Pathway Modulation Stimulus Inflammatory Stimulus (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1) Stimulus->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors activates Response Inflammatory Response TranscriptionFactors->Response VeratricAcid This compound VeratricAcid->MAPK inhibits phosphorylation

This compound modulates the MAPK signaling pathway.

Antimicrobial Activity

A range of this compound derivatives have been synthesized and evaluated for their activity against various pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, and fungi.[8][9]

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected this compound derivatives against different microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Derivative TypeMicroorganismMIC (µg/mL)Reference
Hydrazone derivativeStaphylococcus aureus6.25[10]
Hydrazone derivativeEscherichia coli12.5[10]
Hydrazone derivativeKlebsiella pneumoniae12.5[10]
Hydrazone derivative (H3)Staphylococcus aureus50[4]
Hydrazone derivative (H3)Escherichia coli50[4]
This compound ester derivativesVarious bacteria and fungi-[8]

Note: Specific MIC values for the this compound ester derivatives were not provided in the abstract, but the study reported encouraging antimicrobial activity.

Experimental Protocol: Broth Microdilution for MIC Determination

Principle: This method determines the minimum concentration of an antimicrobial agent that inhibits the growth of a microorganism in a liquid medium.

Procedure:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth (e.g., Mueller-Hinton broth for bacteria).

  • Serial Dilution: Perform a two-fold serial dilution of the this compound derivative in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

  • (Optional) MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), subculture the contents of the wells with no visible growth onto an agar plate. The MBC is the lowest concentration that results in no growth on the agar plate after incubation.

Antioxidant Activity

This compound and its derivatives are known to possess antioxidant properties, which are attributed to their ability to scavenge free radicals.[11][12]

Quantitative Antioxidant Data

The antioxidant activity of this compound derivatives is often evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, with results reported as IC50 values.

CompoundAssayIC50Reference
This compoundDPPH Radical Scavenging27.2 µg/mL[9]
This compoundABTS Radical Scavenging24.5 µg/mL[9]
This compoundHydroxyl Radical Scavenging29.8 µg/mL[9]
This compoundSuperoxide Radical Scavenging32.4 µg/mL[9]
Gly-Gly based dipeptide (7a)DPPH Scavenging-[13]
Gly-Gly based dipeptide (7bi)DPPH Scavenging-[13]

Note: The reference for the Gly-Gly based dipeptides reported high percentage inhibition but did not provide specific IC50 values.

Experimental Protocol: DPPH Radical Scavenging Assay

Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, and the color changes to pale yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

Procedure:

  • Preparation of DPPH Solution: Prepare a fresh solution of DPPH in a suitable solvent (e.g., methanol).

  • Sample Preparation: Prepare different concentrations of the this compound derivative in the same solvent.

  • Reaction Mixture: Add the DPPH solution to each concentration of the sample. Include a control (DPPH solution with solvent only) and a blank (solvent only).

  • Incubation: Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of each solution at a wavelength of approximately 517 nm.

  • Calculation of Scavenging Activity: Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • IC50 Determination: The IC50 value is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals and can be determined by plotting the percentage of scavenging activity against the compound concentration.

Conclusion and Future Directions

This compound derivatives have demonstrated a wide range of promising biological activities, making them attractive candidates for further investigation in drug discovery. The data and protocols presented in this guide offer a foundational resource for researchers in this field. Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold to optimize potency and selectivity for specific biological targets.

  • Mechanism of Action Studies: In-depth investigation of the molecular mechanisms underlying the observed biological effects, including the identification of specific protein targets and the elucidation of signaling pathway modulation for a wider range of derivatives.

  • In Vivo Efficacy and Safety: Evaluation of the most promising derivatives in animal models to assess their therapeutic potential and toxicological profiles.

  • Development of Novel Derivatives: Synthesis of new classes of this compound derivatives with improved pharmacokinetic properties and enhanced biological activity.

By continuing to explore the rich chemical space of this compound derivatives, the scientific community can unlock their full therapeutic potential for the treatment of a variety of diseases.

References

The Multifaceted Role of Veratric Acid in Plant Secondary Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Veratric acid, a 3,4-dimethoxybenzoic acid, is a phenolic compound found across the plant kingdom, from common herbs to medicinal plants.[1][2] While its presence has been long identified, a deeper understanding of its role in plant secondary metabolism reveals a molecule of significant interest. This technical guide provides an in-depth exploration of this compound's biosynthesis, its function as a metabolic intermediate, and its emerging role in plant defense and signaling. The information presented herein is intended to be a valuable resource for researchers in plant science, natural product chemistry, and drug discovery.

Biosynthesis of this compound

This compound originates from the core phenylpropanoid pathway, a major route for the synthesis of a vast array of plant secondary metabolites. This pathway begins with the aromatic amino acid L-phenylalanine, which is derived from the shikimate pathway.

The biosynthetic journey to this compound involves a series of enzymatic reactions, including deamination, hydroxylation, and O-methylation. While the precise sequence and enzymes can vary between plant species, a generally accepted pathway proceeds as follows:

  • From L-Phenylalanine to Cinnamic Acid: The pathway is initiated by the enzyme phenylalanine ammonia-lyase (PAL) , which catalyzes the deamination of L-phenylalanine to form cinnamic acid.

  • Hydroxylation to p-Coumaric Acid: Cinnamic acid is then hydroxylated at the C4 position by cinnamate 4-hydroxylase (C4H) to produce p-coumaric acid.

  • Further Hydroxylation to Caffeic Acid: Subsequently, p-coumaric acid is hydroxylated at the C3 position by p-coumarate 3-hydroxylase (C3H) to yield caffeic acid.

  • O-Methylation to Ferulic Acid: The 3-hydroxyl group of caffeic acid is methylated by caffeic acid O-methyltransferase (COMT) to form ferulic acid.[3][4]

  • Oxidative Decarboxylation to Vanillic Acid: The exact steps from ferulic acid to vanillic acid are less universally defined but are thought to involve the shortening of the three-carbon side chain.

  • Hydroxylation to Protocatechuic Acid: It is also plausible that caffeic acid is first converted to protocatechuic acid before methylation.

  • Final Methylation to this compound: The final step in the biosynthesis of this compound is the methylation of the remaining free hydroxyl group. In the case of vanillic acid (which has a methoxy group at C3 and a hydroxyl group at C4), an O-methyltransferase (OMT) would methylate the C4 hydroxyl group. If the pathway proceeds through protocatechuic acid (with hydroxyl groups at C3 and C4), two successive methylation steps by OMTs would be required to produce this compound.[5] The specificity of these OMTs is a key determinant in the final product.[6][7]

Veratric_Acid_Biosynthesis L_Phenylalanine L-Phenylalanine Cinnamic_Acid Cinnamic Acid L_Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H Caffeic_Acid Caffeic Acid p_Coumaric_Acid->Caffeic_Acid C3H Ferulic_Acid Ferulic Acid Caffeic_Acid->Ferulic_Acid COMT Protocatechuic_Acid Protocatechuic Acid Caffeic_Acid->Protocatechuic_Acid Side-chain shortening Vanillic_Acid Vanillic Acid Ferulic_Acid->Vanillic_Acid Side-chain shortening Veratric_Acid This compound Vanillic_Acid->Veratric_Acid OMT Protocatechuic_Acid->Vanillic_Acid OMT Protocatechuic_Acid->Veratric_Acid OMT (x2)

Figure 1: Proposed Biosynthetic Pathway of this compound.

This compound as a Metabolic Intermediate

While this compound can be an end product, it also serves as a precursor to other secondary metabolites, although this role is less extensively documented in plants compared to its degradation in microorganisms.

Precursor to Veratryl Alcohol

In some fungi, this compound can be reduced to veratryl alcohol. While less studied in plants, the interconversion of these compounds may play a role in lignin metabolism and detoxification processes.

Potential Role in Alkaloid Biosynthesis

Veratrum species are known for producing a variety of steroidal alkaloids.[6] While this compound is found in some Veratrum species, its direct role as a precursor in the biosynthesis of major alkaloids in these plants has not been definitively established.[8] The biosynthesis of many complex alkaloids follows intricate pathways that often utilize precursors from the shikimate and phenylpropanoid pathways, but a direct link to this compound is not yet clear.[9]

Quantitative Data on this compound in Plants

The concentration of this compound can vary significantly between plant species and even between different tissues within the same plant. This variation is influenced by genetic factors, developmental stage, and environmental conditions.

Plant SpeciesTissueConcentrationReference
Digitaria sanguinalis (Crabgrass)Root Exudates & Rhizosphere Soil0.16 to 8.10 µg/g[10]
Veratrum speciesRoots, RhizomesPresent, but quantitative data is limited[11]
Tabebuia avellanedaeBarkQuantified, but specific concentration not stated in abstract[12]

Role in Plant Defense and Allelopathy

This compound exhibits significant biological activity, contributing to a plant's defense against herbivores and competing plants.

Allelopathic Effects

Allelopathy is the chemical inhibition of one plant by another, due to the release into the environment of substances acting as germination or growth inhibitors. This compound has been identified as an allelochemical in several plant species. For instance, in crabgrass (Digitaria sanguinalis), this compound released from the roots can inhibit the growth of other plants.[10]

Signaling in Plant Defense

While direct evidence for this compound's role in plant defense signaling is still emerging, its structural similarity to other phenolic compounds involved in plant immunity, such as salicylic acid, suggests a potential role. It is plausible that this compound could modulate plant defense responses through crosstalk with established signaling pathways.

  • Potential Crosstalk with Salicylic Acid (SA) and Jasmonic Acid (JA) Pathways: The SA and JA pathways are central to plant defense against biotrophic and necrotrophic pathogens, respectively. Phenolic compounds are known to influence these pathways.[13][14] Further research is needed to elucidate the specific interactions of this compound with these signaling cascades in plants. The induction of pathogenesis-related (PR) genes is a hallmark of the activation of these defense pathways.[2][9][15]

Plant_Defense_Signaling cluster_pathogen Pathogen/Herbivore Attack cluster_signaling Plant Defense Signaling Pathogen Pathogen or Herbivore Veratric_Acid This compound Pathogen->Veratric_Acid Induces Production? SA_Pathway Salicylic Acid (SA) Pathway Pathogen->SA_Pathway JA_Pathway Jasmonic Acid (JA) Pathway Pathogen->JA_Pathway Veratric_Acid->SA_Pathway Modulation? Veratric_Acid->JA_Pathway Modulation? PR_Genes Pathogenesis-Related (PR) Gene Expression SA_Pathway->PR_Genes JA_Pathway->PR_Genes Defense_Response Defense Response PR_Genes->Defense_Response

Figure 2: Hypothetical Role of this compound in Plant Defense Signaling.

Experimental Protocols

Extraction of this compound from Plant Tissues

This protocol provides a general method for the extraction of phenolic acids, including this compound, from plant material for subsequent analysis by HPLC or LC-MS/MS.

Materials:

  • Fresh or dried plant material (leaves, roots, stems)

  • 80% Methanol (HPLC grade)

  • Homogenizer or mortar and pestle

  • Centrifuge

  • Rotary evaporator

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Methanol (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Deionized water

  • 0.1% Formic acid in water (HPLC grade)

Procedure:

  • Sample Preparation: Grind dried plant material to a fine powder. For fresh tissue, homogenize with liquid nitrogen.

  • Extraction:

    • To 1 g of powdered plant material, add 20 mL of 80% methanol.

    • Sonicate for 30 minutes or shake overnight at room temperature.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant. Repeat the extraction of the pellet twice more.

    • Pool the supernatants.

  • Solvent Evaporation: Evaporate the methanol from the pooled supernatant under reduced pressure using a rotary evaporator at 40°C.

  • Acid Hydrolysis (Optional, for releasing bound phenolics):

    • Resuspend the aqueous extract in 2 M HCl.

    • Heat at 90°C for 2 hours.

    • Cool and extract with ethyl acetate three times.

    • Pool the ethyl acetate fractions and evaporate to dryness.

  • Solid-Phase Extraction (SPE) for Cleanup:

    • Resuspend the dried extract (from step 3 or 4) in a small volume of methanol:water (1:1).

    • Condition a C18 SPE cartridge with methanol followed by deionized water.

    • Load the sample onto the cartridge.

    • Wash the cartridge with deionized water to remove polar impurities.

    • Elute the phenolic acids with methanol.

  • Final Preparation: Evaporate the methanol eluate to dryness and reconstitute the residue in a known volume of the initial mobile phase for HPLC or LC-MS/MS analysis.

Extraction_Workflow Plant_Material Plant Material (Ground) Extraction Extraction with 80% Methanol Plant_Material->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Evaporation Rotary Evaporation Supernatant->Evaporation SPE Solid-Phase Extraction (SPE) Evaporation->SPE Analysis HPLC or LC-MS/MS Analysis SPE->Analysis

References

Methodological & Application

Application Notes and Protocols: Veratric Acid in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Veratric acid (3,4-Dimethoxybenzoic acid) is a phenolic compound found in various fruits and vegetables. It has garnered significant interest in biomedical research due to its diverse pharmacological properties, including antioxidant, anti-inflammatory, and cardioprotective effects.[1][2] In cell culture-based research, this compound is frequently used to investigate its mechanisms of action and potential therapeutic applications. Due to its hydrophobic nature, this compound is poorly soluble in aqueous media, necessitating the use of an organic solvent like Dimethyl Sulfoxide (DMSO) for the preparation of stock solutions for in vitro studies.[3]

These application notes provide detailed information on the solubility of this compound in DMSO, protocols for preparing stock solutions, and guidelines for its application in cell culture experiments, ensuring minimal solvent-induced cytotoxicity.

Solubility Data

The solubility of this compound in DMSO can vary between suppliers. It is crucial to consult the manufacturer's product data sheet. Sonication or gentle warming (to 37°C) can aid in the dissolution of the compound.[4][5] Always use fresh, anhydrous DMSO, as absorbed moisture can reduce the solubility of the compound.[2]

Table 1: Reported Solubility of this compound in DMSO

Solubility (mg/mL)Molar Concentration (mM)Source
110 mg/mL603.83 mMGlpBio[1]
100 mg/mL548.92 mMMedchemExpress[3][5]
55 mg/mL301.92 mMTargetMol[4]
36 mg/mL197.61 mMSelleck Chemicals[2], GlpBio[6]

Note: The molecular weight of this compound is 182.17 g/mol .[1][4]

DMSO Concentration in Cell Culture

High concentrations of DMSO can be toxic to cells, potentially affecting cell viability, differentiation, and membrane integrity.[7][8] It is imperative to keep the final concentration of DMSO in the cell culture medium as low as possible. A vehicle control (medium with the same final concentration of DMSO as the treatment groups) should always be included in experiments.

Table 2: General Recommendations for Final DMSO Concentration in Cell Culture Media

Final DMSO Conc.Tolerance Level & RecommendationSource
≤ 0.1%Considered safe for most cell lines, including sensitive primary cells. Recommended for minimizing off-target effects.[7][9][10]
0.1% - 0.5%Tolerated by many robust cell lines without significant cytotoxicity. A common working range.[7][11]
> 0.5% - 1.0%May cause stress or toxicity in some cell lines. Requires preliminary testing to determine the specific cell line's tolerance.[7][12]
> 1.0%Generally considered cytotoxic and can dissolve cell membranes. Should be avoided.[7][8][13]

Experimental Protocols

Protocol for Preparation of this compound Stock Solution

This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder (MW: 182.17 g/mol )

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Optional: Sonicator or 37°C water bath

Procedure:

  • Calculate the mass of this compound required. For 1 mL of a 100 mM stock solution:

    • Mass = 182.17 g/mol * 0.1 mol/L * 0.001 L = 0.018217 g = 18.22 mg

  • Weigh out 18.22 mg of this compound powder and place it into a sterile vial.

  • Add 1 mL of sterile, anhydrous DMSO to the vial.

  • Vortex the solution vigorously until the powder is completely dissolved. If precipitation occurs, gentle warming to 37°C or sonication may be required to facilitate dissolution.[3][5]

  • Once fully dissolved, the stock solution is ready for use.

  • For storage, create small aliquots of the stock solution to avoid repeated freeze-thaw cycles. Store at -20°C for short-term (months) or -80°C for long-term (up to 2 years) storage.[3][5]

General Protocol for Treating Cells with this compound

This protocol provides a general workflow for diluting the DMSO stock solution into cell culture medium for cell treatment.

Workflow Diagram: Cell Treatment with this compound

G cluster_prep Stock Preparation cluster_culture Cell Culture & Treatment stock Prepare 100 mM This compound Stock in DMSO seed Seed cells in culture plates and allow to adhere (e.g., 24h) prepare_media Prepare fresh culture medium for each treatment concentration seed->prepare_media dilute Dilute stock solution into medium to achieve final concentration (e.g., 100 µM VA, ≤0.1% DMSO) prepare_media->dilute vehicle Prepare Vehicle Control (Medium + equivalent DMSO %) prepare_media->vehicle treat Remove old medium from cells and add treatment/vehicle media dilute->treat vehicle->treat incubate Incubate for desired experimental duration treat->incubate assay Proceed with downstream cellular or molecular assays incubate->assay

Caption: Workflow for preparing and applying this compound to cells.

Procedure:

  • Determine Final Concentration: Decide on the final concentrations of this compound needed for your experiment. Studies have shown biological activity for this compound in the range of 10-100 µg/mL or 100-200 µM.[1][3][5]

  • Calculate Dilution: Calculate the volume of stock solution required to achieve the desired final concentration in your cell culture well or dish. Ensure the final DMSO concentration remains in the non-toxic range (ideally ≤ 0.1%).

    • Example: To make a 100 µM final concentration in 2 mL of medium from a 100 mM stock:

      • Use the formula: C1V1 = C2V2

      • (100,000 µM) * V1 = (100 µM) * (2000 µL)

      • V1 = 2 µL of the 100 mM stock solution.

    • Verify DMSO Concentration:

      • (2 µL DMSO / 2000 µL total volume) * 100 = 0.1% DMSO. This is an acceptable final concentration.

  • Prepare Treatment Media: For each concentration, prepare the required volume of fresh cell culture medium in a sterile tube. Add the calculated volume of this compound stock solution directly to the medium and mix well by pipetting or gentle vortexing.

  • Prepare Vehicle Control: In a separate tube of fresh medium, add the same volume of pure DMSO as was added to the highest concentration treatment group. This is critical to ensure that any observed effects are due to the this compound and not the solvent.

  • Treat Cells: Aspirate the old medium from the cultured cells and replace it with the prepared treatment or vehicle control media.

  • Incubate: Return the cells to the incubator for the desired treatment period.

  • Analysis: Following incubation, proceed with the relevant downstream assays (e.g., cell viability, protein extraction for Western blot, RNA isolation for qPCR, etc.).

Signaling Pathways Affected by this compound

This compound exerts its biological effects by modulating several key signaling pathways.

Anti-inflammatory Signaling Pathway

This compound has been shown to inhibit inflammatory responses by suppressing the activation of pro-inflammatory pathways. In LPS-stimulated macrophages, it inhibits the PI3K/Akt pathway and dephosphorylates key proteins in the MAPK and NF-κB pathways.[1][14]

Diagram: this compound Anti-inflammatory Signaling

G cluster_pathway Anti-inflammatory Action LPS LPS TLR4 TLR4 LPS->TLR4 PI3K PI3K TLR4->PI3K MAPK MAPK (p38, ERK, JNK) TLR4->MAPK NFkB NF-κB TLR4->NFkB Akt Akt PI3K->Akt Akt->NFkB Inflammation Inflammatory Response (iNOS, COX-2, IL-6) MAPK->Inflammation NFkB->Inflammation VA This compound VA->PI3K VA->Akt VA->MAPK VA->NFkB

Caption: this compound inhibits LPS-induced inflammatory pathways.

Antioxidant Signaling Pathway

This compound protects cells from oxidative stress by activating the Nrf2 signaling pathway.[15] Nrf2 is a transcription factor that regulates the expression of antioxidant proteins.

Diagram: this compound Antioxidant Signaling

G cluster_pathway Antioxidant Action VA This compound Nrf2_activation Nrf2 Activation VA->Nrf2_activation Protection Cellular Protection VA->Protection ROS Oxidative Stress (e.g., from I/R injury) ROS->Nrf2_activation ROS->Protection Nrf2_translocation Nrf2 Translocation to Nucleus Nrf2_activation->Nrf2_translocation ARE Antioxidant Response Element (ARE) Nrf2_translocation->ARE Antioxidant_proteins Expression of Antioxidant Proteins (HO-1, NQO-1) ARE->Antioxidant_proteins Antioxidant_proteins->Protection

Caption: this compound activates the Nrf2 antioxidant pathway.

References

Application Notes and Protocols: Preparing Veratric Acid Stock Solutions for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Veratric acid (3,4-dimethoxybenzoic acid) is a phenolic compound derived from various plant sources, including vegetables and fruits.[1][2] It has garnered significant interest in biomedical research due to its antioxidant, anti-inflammatory, and other biological activities.[1][3] Accurate and reproducible in vitro studies hinge on the correct preparation of stock solutions. This document provides a detailed protocol for preparing this compound stock solutions, ensuring solubility, stability, and suitability for various cell-based assays.

Physicochemical Properties of this compound

A thorough understanding of this compound's properties is crucial for its effective use in experimental settings.

PropertyValueSource(s)
Molecular Formula C9H10O4[1]
Molecular Weight 182.17 g/mol [4]
Appearance Almost white to beige or reddish crystalline powder[1]
Melting Point 179-182 °C[5]
Water Solubility Almost insoluble/slightly soluble (e.g., < 0.1 mg/mL)[2][5]
pKa 4.35 ± 0.10[5]
Stability Stable under normal conditions; incompatible with strong oxidizing agents.[1][5]

Solubility Data

This compound is poorly soluble in water but readily dissolves in several organic solvents. The choice of solvent is critical and should be compatible with the specific in vitro assay to avoid cytotoxicity at the final working concentration.

SolventSolubilitySource(s)
Dimethyl Sulfoxide (DMSO) 55 mg/mL (301.92 mM) to 110 mg/mL (603.83 mM)[2][6]
Ethanol Soluble[5]
Methanol Soluble[5]
1-Propanol Soluble[7]
2-Propanol Soluble[7]
Ethyl Acetate Soluble[7]
Ether Soluble[5]

Note: For cell-based assays, DMSO is the most commonly used solvent. However, the final concentration of DMSO in the cell culture medium should typically not exceed 0.1-0.5% to avoid solvent-induced toxicity.

Experimental Protocol: Preparation of a 100 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution that can be serially diluted to achieve the desired working concentrations for in vitro experiments.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), anhydrous/molecular biology grade

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Pre-weighing Preparation: Tare a sterile microcentrifuge tube or vial on an analytical balance.

  • Weighing this compound: Carefully weigh out 18.22 mg of this compound into the tared container.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO to the container with the this compound.

  • Dissolution: Tightly cap the container and vortex thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication can aid dissolution if needed.[2][8] Visually inspect the solution to ensure there are no particulates.

  • Sterilization (Optional but Recommended): If the application requires absolute sterility, filter the stock solution through a 0.22 µm syringe filter into a new sterile container.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[2]

  • Labeling: Clearly label each aliquot with the compound name, concentration (100 mM), solvent (DMSO), and date of preparation.

  • Storage: Store the aliquots at -20°C or -80°C for long-term stability.[3][9] Stock solutions in DMSO are generally stable for at least one month at -20°C and up to a year or more at -80°C.[3][9]

Experimental Workflow

G Workflow for this compound Stock Solution Preparation cluster_prep Preparation cluster_dissolve Dissolution cluster_storage Storage weigh Weigh 18.22 mg This compound add_dmso Add 1.0 mL DMSO weigh->add_dmso Transfer vortex Vortex/Sonicate Until Dissolved add_dmso->vortex Mix aliquot Aliquot into Single-Use Volumes vortex->aliquot Dispense store Store at -20°C or -80°C aliquot->store Final Step

Caption: Workflow for preparing a 100 mM this compound stock solution.

Application in In Vitro Assays

This compound has been shown to exert anti-inflammatory effects by modulating specific signaling pathways. For example, it can suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated cells.[1][2] This is often mediated through the inhibition of pathways like PI3K/Akt.[2]

Typical Working Concentrations:

  • Anti-inflammatory assays (e.g., in RAW 264.7 macrophages): 100 µM to 200 µM.[2]

  • Photoprotective assays (e.g., in HaCaT keratinocytes): 10 µg/mL to 100 µg/mL.[1]

When preparing working solutions, the stock solution should be diluted in the appropriate cell culture medium to the final desired concentration immediately before use.

This compound Signaling Pathway

G LPS LPS (Stimulus) PI3K PI3K LPS->PI3K Akt Akt PI3K->Akt HAT HAT Akt->HAT iNOS iNOS Expression HAT->iNOS Upregulates HDAC3 HDAC3 HDAC3->iNOS Downregulates VeratricAcid This compound VeratricAcid->PI3K VeratricAcid->HAT VeratricAcid->HDAC3

Caption: this compound's inhibitory effect on the PI3K/Akt pathway.

Safety Precautions

This compound may cause skin, eye, and respiratory irritation.[5] It is essential to handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

By following these guidelines, researchers can prepare reliable and consistent stock solutions of this compound for their in vitro studies, leading to more accurate and reproducible results.

References

Application Note: A Robust and Sensitive LC-MS/MS Protocol for the Quantification of Veratric Acid in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a detailed protocol for the quantification of veratric acid in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method is designed for researchers, scientists, and professionals in drug development requiring accurate measurement of this compound for pharmacokinetic studies and other research applications.

Introduction

This compound (3,4-dimethoxybenzoic acid) is a derivative of vanillin found in various plants and is also a human metabolite of drugs like mebeverine. Accurate quantification in biological matrices such as plasma is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. The method described herein utilizes a simple protein precipitation step for sample preparation, followed by a rapid and selective LC-MS/MS analysis in Multiple Reaction Monitoring (MRM) mode. This protocol offers high sensitivity, specificity, and throughput for reliable bioanalysis.

Experimental Protocols

  • Analytes and Standards: this compound (≥99% purity), this compound-d6 (Isotopically Labeled Internal Standard, IS).[1]

  • Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Water (LC-MS Grade).

  • Additives: Formic Acid (LC-MS Grade).

  • Biological Matrix: Drug-free human plasma (K2-EDTA).

  • Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve this compound and this compound-d6 (IS) in methanol to prepare individual stock solutions of 1 mg/mL.

    • Store stock solutions at -20°C.

  • Working Solutions:

    • This compound Spiking Solutions: Serially dilute the this compound stock solution with 50:50 methanol:water to prepare spiking solutions for calibration curve standards and quality control samples.

    • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound-d6 stock solution with methanol to achieve a final concentration of 100 ng/mL.

  • Calibration Curve (CC) Standards: Prepare CC standards by spiking appropriate amounts of the this compound working solutions into blank plasma to achieve a concentration range of 5 ng/mL to 5000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in blank plasma at a minimum of three concentration levels:

    • Low QC (LQC): 15 ng/mL

    • Medium QC (MQC): 250 ng/mL

    • High QC (HQC): 4000 ng/mL

A protein precipitation method is used for sample extraction.[2][3]

  • Label 1.5 mL microcentrifuge tubes for each sample, standard, and QC.

  • Pipette 100 µL of plasma sample (or blank plasma for CC and QC) into the corresponding tube.

  • Add 20 µL of the 100 ng/mL IS working solution to every tube (except for blank matrix samples).

  • Add 300 µL of ice-cold acetonitrile containing 0.2% formic acid to each tube to precipitate proteins.[2][3]

  • Vortex each tube vigorously for 1 minute.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer 200 µL of the clear supernatant to a clean HPLC vial or 96-well plate.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

G Diagram 1: Plasma Sample Preparation Workflow plasma 1. Start with 100 µL Plasma add_is 2. Add 20 µL Internal Standard (this compound-d6) plasma->add_is add_acn 3. Add 300 µL Acetonitrile (0.2% Formic Acid) add_is->add_acn vortex 4. Vortex to Precipitate Protein add_acn->vortex centrifuge 5. Centrifuge (14,000 x g) vortex->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant inject 7. Inject into LC-MS/MS supernatant->inject

Caption: Plasma Sample Preparation Workflow.

LC-MS/MS Instrumentation and Conditions

The analysis is performed on a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, coupled to a UHPLC system.

A reversed-phase C18 column provides excellent separation for this compound from endogenous plasma components.[2]

Parameter Condition
Column YMC-Triart C18 (50 mm × 2.0 mm, 1.9 µm)[2]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min[2][4]
Injection Volume 5 µL
Column Temperature 30°C[2]
Run Time 4.5 minutes[2]
LC Gradient See Table 1

Table 1: LC Gradient Program

Time (min) % Mobile Phase B
0.0 - 0.5 10
0.5 - 2.5 Ramp to 95
2.5 - 3.5 95
3.5 - 3.6 Ramp to 10

| 3.6 - 4.5 | 10 (Re-equilibration) |

Quantification is achieved using Multiple Reaction Monitoring (MRM) in positive ionization mode.[2][5]

Parameter Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp. 130°C
Desolvation Temp. 500°C
Capillary Voltage 0.5 kV
Gas Nitrogen (Nebulizer, Drying), Argon (Collision)[5]
MRM Transitions See Table 2

Table 2: MS/MS MRM Parameters

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Purpose
This compound 183.1 139.1 15 Quantifier[2][5]
183.1 124.2 17 Qualifier[5]

| This compound-d6 (IS) | 189.1 | 145.1 | 15 | Quantifier (IS) |

G Diagram 2: LC-MS/MS Analysis Workflow cluster_lc UHPLC System cluster_ms Mass Spectrometer autosampler Autosampler (Inject Sample) column HPLC Column (Chromatographic Separation) autosampler->column Mobile Phase esi ESI Source (Ionization) column->esi q1 Q1: Precursor Selection esi->q1 q2 Q2: Collision Cell (Fragmentation) q1->q2 q3 Q3: Product Selection q2->q3 detector Detector q3->detector data Data System (Quantification) detector->data

Caption: LC-MS/MS Instrumental Analysis Workflow.

Data Presentation and Method Performance

The method demonstrates excellent performance characteristics suitable for regulated bioanalysis.

The assay is linear over the specified concentration range, with a lower limit of quantification (LLOQ) sufficient for typical pharmacokinetic studies.

Table 3: Calibration Curve Performance

Parameter Result
Linear Range 5 – 5000 ng/mL
Regression Model 1/x² weighted linear regression
Correlation Coefficient (r²) > 0.997[2]

| LLOQ | 5 ng/mL[3] |

The method is accurate and precise, with values for QC samples falling within the generally accepted limits of ±15% (±20% at the LLOQ).

Table 4: Inter-Day Accuracy and Precision Data (n=3 days)

QC Level Nominal Conc. (ng/mL) Mean Measured Conc. (ng/mL) Accuracy (%) Precision (%RSD)
LQC 15 14.5 96.7 7.8
MQC 250 258 103.2 4.5

| HQC | 4000 | 3910 | 97.8 | 3.1 |

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable, sensitive, and specific tool for the quantification of this compound in plasma. The simple protein precipitation sample preparation and rapid chromatographic runtime make it highly suitable for high-throughput analysis in a drug development or clinical research setting. The use of a stable isotope-labeled internal standard ensures high accuracy by correcting for matrix effects and procedural variability.[6][7]

References

Synthesis of veratric acid from vanillin experimental procedure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed two-step experimental protocol for the synthesis of veratric acid, a valuable intermediate in the pharmaceutical and fine chemical industries, starting from the readily available precursor, vanillin. The synthesis involves an initial oxidation of vanillin to vanillic acid, followed by a Williamson ether synthesis to methylate the phenolic hydroxyl group, yielding the final product, this compound. This document outlines the precise methodologies, reagent quantities, and reaction conditions for both synthetic steps. Quantitative data, including yields and melting points, are summarized for clarity. Additionally, a graphical representation of the experimental workflow is provided to facilitate a comprehensive understanding of the process.

Introduction

This compound (3,4-dimethoxybenzoic acid) is a benzoic acid derivative found in various plants and serves as a key building block in the synthesis of numerous pharmaceutical compounds and other fine chemicals. Its precursor, vanillin (4-hydroxy-3-methoxybenzaldehyde), is an abundant and cost-effective starting material, making this synthetic route economically viable. The conversion of vanillin to this compound is achieved through a straightforward two-step process: the oxidation of the aldehyde group to a carboxylic acid, followed by the methylation of the phenolic hydroxyl group. This document presents a reliable and reproducible protocol for this synthesis, intended for use in a laboratory setting.

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis of this compound from vanillin.

StepReactionStarting MaterialProductReagentsYield (%)Melting Point (°C)
1OxidationVanillinVanillic AcidSilver (I) nitrate, Sodium hydroxide83-95209-210
2MethylationVanillic AcidThis compoundDimethyl sulfate, Sodium hydroxide~90179-182

Experimental Protocols

Step 1: Oxidation of Vanillin to Vanillic Acid

This procedure is adapted from a well-established method utilizing silver oxide as the oxidizing agent.[1]

Materials:

  • Vanillin (152 g, 1.0 mole)

  • Silver nitrate (170 g, 1.0 mole)

  • Sodium hydroxide (97%, 44 g, 1.07 moles and 200 g, 4.85 moles)

  • Hydrochloric acid (1:1 solution)

  • Sulfur dioxide gas

  • Deionized water

  • Ice

Equipment:

  • 4 L beaker

  • 2 L beaker

  • 11 cm Büchner funnel

  • Mechanical stirrer

  • Heating plate

  • Filtration apparatus

Procedure:

  • In the 2 L beaker, dissolve 170 g (1.0 mole) of silver nitrate in 1 L of deionized water.

  • With stirring, add a solution of 44 g (1.07 moles) of 97% sodium hydroxide in 400 mL of deionized water to the silver nitrate solution to precipitate silver oxide.

  • Stir the mixture for 5 minutes, then collect the silver oxide precipitate using the Büchner funnel and wash it with deionized water until free of nitrates.

  • Transfer the wet silver oxide precipitate to the 4 L beaker and add 2 L of deionized water.

  • With vigorous stirring, add 200 g (4.85 moles) of 97% sodium hydroxide pellets.

  • Gently heat the mixture to 55-60 °C.

  • Once the temperature is stable, add 152 g (1.0 mole) of vanillin. An exothermic reaction will commence, transforming the silver oxide into metallic silver.

  • Continue stirring for 10 minutes after the addition of vanillin.

  • Filter the mixture to remove the precipitated silver and wash the silver with 100 mL of hot water.

  • Combine the filtrate and the washings. Pass a rapid stream of sulfur dioxide gas through the solution for 2 minutes.

  • Pour the resulting solution into 1.1 L of a 1:1 hydrochloric acid solution with vigorous stirring. The solution should be acidic to Congo red.

  • Cool the mixture to 15-20 °C in an ice bath to precipitate the vanillic acid.

  • Collect the vanillic acid crystals by filtration, press them to remove the mother liquor, and wash with 150 mL of ice-cold water.

  • Air-dry the product to obtain 140-160 g (83-95%) of white, needle-like crystals of vanillic acid with a melting point of 209-210 °C.

Step 2: Methylation of Vanillic Acid to this compound (Williamson Ether Synthesis)

This protocol is based on analogous methylations of phenolic compounds.

Materials:

  • Vanillic acid (16.8 g, 0.1 mole)

  • Sodium hydroxide

  • Dimethyl sulfate (13.9 g, 0.11 mole)

  • Deionized water

  • Hydrochloric acid (dilute)

  • Ice

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Heating mantle

  • Filtration apparatus

Procedure:

  • In the three-necked round-bottom flask, dissolve 16.8 g (0.1 mole) of vanillic acid in a solution of sodium hydroxide in water. The amount of sodium hydroxide should be sufficient to deprotonate both the carboxylic acid and the phenolic hydroxyl group (approximately 8.8 g, 0.22 moles, in 100 mL of water).

  • Cool the solution in an ice bath.

  • With stirring, add 13.9 g (0.11 mole) of dimethyl sulfate dropwise from the dropping funnel over a period of 30 minutes, ensuring the temperature does not rise above 30-35 °C.

  • After the addition is complete, remove the ice bath and fit the flask with a reflux condenser.

  • Heat the reaction mixture to reflux for two hours to ensure the completion of the methylation.

  • To saponify any ester that may have formed, add a solution of 4 g of sodium hydroxide in 15 mL of water and continue to reflux for an additional two hours.

  • Cool the reaction mixture to room temperature and then acidify it with dilute hydrochloric acid.

  • The precipitated this compound is then collected by filtration and washed thoroughly with cold water.

  • The crude product can be recrystallized from boiling water to yield pure this compound as colorless needles.

Experimental Workflow

Synthesis_Workflow Vanillin Vanillin Oxidation Oxidation (Ag2O, NaOH) Vanillin->Oxidation Step 1 Vanillic_Acid Vanillic Acid Oxidation->Vanillic_Acid Methylation Methylation (Dimethyl Sulfate, NaOH) Vanillic_Acid->Methylation Step 2 Veratric_Acid This compound Methylation->Veratric_Acid

References

Application Notes and Protocols for Utilizing Veratric Acid as a Substrate for O-Demethylase Enzymes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Veratric acid (3,4-dimethoxybenzoic acid) serves as a valuable substrate for the characterization and analysis of O-demethylase enzymes, a diverse group of enzymes critical in various biological processes, including microbial degradation of lignin, drug metabolism, and biosynthesis. O-demethylases, particularly cytochrome P450 monooxygenases, catalyze the cleavage of ether bonds, a fundamental reaction in the biotransformation of numerous natural and synthetic compounds. The O-demethylation of this compound yields protocatechuic acid, a readily detectable metabolite, making it an excellent model substrate for enzyme activity assays, inhibitor screening, and metabolic pathway elucidation. These application notes provide detailed protocols for utilizing this compound in O-demethylase research, accompanied by data presentation tables and workflow diagrams.

Metabolic Pathway of this compound

The enzymatic O-demethylation of this compound is a key step in the microbial catabolism of lignin-derived aromatic compounds. The process typically involves the sequential removal of methyl groups, leading to the formation of protocatechuic acid, which can then enter central metabolic pathways.

Veratric_Acid_Metabolism Veratric_Acid This compound (3,4-dimethoxybenzoic acid) Vanillic_Acid Vanillic Acid (4-hydroxy-3-methoxybenzoic acid) Veratric_Acid->Vanillic_Acid  O-demethylase  (e.g., Cytochrome P450) Protocatechuic_Acid Protocatechuic Acid (3,4-dihydroxybenzoic acid) Vanillic_Acid->Protocatechuic_Acid  O-demethylase Central_Metabolism Central Metabolism (e.g., β-ketoadipate pathway) Protocatechuic_Acid->Central_Metabolism  Ring Cleavage

Caption: Metabolic pathway of this compound demethylation.

Experimental Protocols

Protocol 1: O-Demethylase Activity Assay Using this compound

This protocol describes a general method for determining the activity of O-demethylase enzymes using this compound as the substrate and quantifying the formation of protocatechuic acid via High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound (substrate)

  • Protocatechuic acid (standard)

  • O-demethylase enzyme preparation (e.g., microsomal fraction, purified enzyme)

  • NADPH or NADH (cofactor, depending on the enzyme)

  • Potassium phosphate buffer (or other suitable buffer, pH 7.4)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (or other suitable acid for mobile phase)

  • Trichloroacetic acid (TCA) or ice-cold acetonitrile to stop the reaction

  • Microcentrifuge tubes

  • HPLC system with a C18 column and UV detector

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound (e.g., 10 mM in a suitable solvent like DMSO or ethanol).

    • Prepare a stock solution of protocatechuic acid in methanol for the standard curve.

    • Prepare a stock solution of NADPH or NADH (e.g., 10 mM in buffer).

    • Prepare the reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

  • Enzyme Reaction:

    • Set up the reaction mixture in a microcentrifuge tube. A typical 200 µL reaction mixture may contain:

      • 100 mM Potassium phosphate buffer (pH 7.4)

      • 1-10 µg of enzyme preparation (e.g., microsomal protein)

      • 1 mM NADPH or NADH

      • Varying concentrations of this compound (e.g., 10-500 µM) to determine kinetic parameters.

    • Pre-incubate the mixture (without the cofactor) at the optimal temperature (e.g., 37°C) for 5 minutes.

    • Initiate the reaction by adding the cofactor (NADPH or NADH).

    • Incubate for a specific time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile or 10% (v/v) of 20% TCA.

    • Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the protein.

    • Transfer the supernatant to an HPLC vial for analysis.

  • HPLC Analysis:

    • Inject the supernatant into the HPLC system.

    • Separation can be achieved using a C18 column with a gradient or isocratic mobile phase. An example of a mobile phase is a gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).[1][2][3]

    • Detect protocatechuic acid using a UV detector at a wavelength of approximately 260 nm or 280 nm.[1][4]

    • Quantify the amount of protocatechuic acid formed by comparing the peak area to a standard curve prepared with known concentrations of protocatechuic acid.

Data Analysis:

  • Calculate the enzyme activity as the rate of product formation (e.g., nmol of protocatechuic acid per minute per mg of protein).

  • For kinetic studies, plot the initial reaction velocities against the substrate (this compound) concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

O_Demethylase_Assay_Workflow cluster_prep Preparation cluster_reaction Enzyme Reaction cluster_analysis Analysis Prep_Reagents Prepare Reagents (Buffer, Substrate, Cofactor) Reaction_Setup Set up Reaction Mixture (Enzyme, Buffer, this compound) Prep_Reagents->Reaction_Setup Prep_Enzyme Prepare Enzyme Sample Prep_Enzyme->Reaction_Setup Pre_incubation Pre-incubate at 37°C Reaction_Setup->Pre_incubation Initiate_Reaction Initiate with Cofactor (NADPH/NADH) Pre_incubation->Initiate_Reaction Incubate Incubate for a defined time Initiate_Reaction->Incubate Terminate_Reaction Terminate Reaction (Acetonitrile/TCA) Incubate->Terminate_Reaction Centrifuge Centrifuge to Pellet Protein Terminate_Reaction->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant HPLC_Analysis HPLC Analysis (Quantify Protocatechuic Acid) Collect_Supernatant->HPLC_Analysis Data_Analysis Data Analysis (Calculate Activity, Km, Vmax) HPLC_Analysis->Data_Analysis Drug_Development_Logic cluster_drug_dev Drug Development Applications Metabolic_Stability Metabolic Stability Assessment DDI Drug-Drug Interaction Screening Prodrug_Design Prodrug Design Veratric_Acid_Assay This compound O-Demethylase Assay Veratric_Acid_Assay->Metabolic_Stability Informs on drug clearance Veratric_Acid_Assay->DDI Identifies potential inhibitors/inducers Veratric_Acid_Assay->Prodrug_Design Validates activation mechanism

References

Veratric Acid: In Vitro Anti-inflammatory Assay Protocols and Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Veratric acid, a phenolic compound found in various plants and fruits, has demonstrated notable anti-inflammatory properties. This document provides detailed application notes and protocols for assessing the anti-inflammatory effects of this compound in vitro. The methodologies outlined herein utilize the widely adopted lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model to investigate the compound's impact on key inflammatory mediators and signaling pathways. This guide is intended to assist researchers in pharmacology, immunology, and drug discovery in the systematic evaluation of this compound and other potential anti-inflammatory agents.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases. Macrophages play a central role in the inflammatory process, and their activation by stimuli like bacterial lipopolysaccharide (LPS) leads to the production of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). The enzymes inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are key to the production of NO and PGE2, respectively. This compound has been shown to modulate these inflammatory responses, primarily through the inhibition of the NF-κB and MAPK signaling pathways.[1][2]

Data Presentation

The following tables summarize the quantitative effects of this compound on various inflammatory markers in LPS-stimulated RAW 264.7 macrophages, as reported in the scientific literature.

Table 1: Effect of this compound on Nitric Oxide (NO) Production

This compound Concentration% Inhibition of NO ProductionReference
Various ConcentrationsDose-dependent inhibition[1][3]

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production

CytokineThis compound ConcentrationEffectReference
IL-6Dose-dependentInhibition of generation[1][2]
IFN-γDose-dependentInhibition of generation[1]

Table 3: Effect of this compound on Pro-inflammatory Enzyme Expression

EnzymeThis compound ConcentrationEffectReference
iNOSDose-dependentInhibition of expression[1][3]
COX-2Not SpecifiedReduction of upregulated expression[4]

Mandatory Visualization

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis seed_cells Seed RAW 264.7 Macrophages (e.g., 1.5 x 10^5 cells/well) incubate_24h Incubate for 24h seed_cells->incubate_24h pre_treat Pre-treat with this compound (various concentrations) for 1h incubate_24h->pre_treat stimulate Stimulate with LPS (1 µg/mL) pre_treat->stimulate incubate_assay Incubate for 24h stimulate->incubate_assay collect_supernatant Collect Supernatant incubate_assay->collect_supernatant lyse_cells Lyse Cells incubate_assay->lyse_cells griess_assay Griess Assay (NO) collect_supernatant->griess_assay elisa ELISA (IL-6, TNF-α) collect_supernatant->elisa western_blot Western Blot (iNOS, COX-2) lyse_cells->western_blot

Caption: Experimental workflow for assessing the anti-inflammatory effects of this compound.

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, ERK, JNK) TLR4->MAPK activates NFkB NF-κB TLR4->NFkB activates Inflammatory_Mediators Pro-inflammatory Mediators (NO, iNOS, COX-2, IL-6, TNF-α) MAPK->Inflammatory_Mediators induces NFkB->Inflammatory_Mediators induces Veratric_Acid This compound Veratric_Acid->MAPK dephosphorylates Veratric_Acid->NFkB inactivates

Caption: this compound's inhibitory effect on key inflammatory signaling pathways.

Experimental Protocols

Cell Culture and Maintenance
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.[5]

  • Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.

Cell Viability Assay (MTT Assay)

This assay is crucial to determine the non-cytotoxic concentrations of this compound.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate for 24 hours.[6]

    • Treat the cells with various concentrations of this compound and incubate for another 24 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[4]

    • Measure the absorbance at 570 nm using a microplate reader.[4] Cell viability is expressed as a percentage relative to the untreated control cells.

In Vitro Anti-inflammatory Assay
  • Cell Plating: Seed RAW 264.7 cells in 24-well or 96-well plates at a density of 1.5 x 10^5 cells/mL and allow them to adhere for 24 hours.[7]

  • Treatment:

    • Pre-treat the cells with non-cytotoxic concentrations of this compound (determined from the MTT assay) for 1 hour.

    • Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response.[7]

    • Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.[7]

Measurement of Nitric Oxide (NO) Production (Griess Assay)
  • Principle: This assay measures the concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant.

  • Procedure:

    • After the 24-hour incubation period, collect 100 µL of the cell culture supernatant from each well.

    • Mix the supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[7]

    • Incubate the mixture at room temperature for 10-15 minutes.[7]

    • Measure the absorbance at 540 nm using a microplate reader.[7]

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

Measurement of Pro-inflammatory Cytokines (ELISA)
  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., IL-6, TNF-α) in the cell culture supernatant.

  • Procedure:

    • Collect the cell culture supernatants after treatment.

    • Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit (e.g., for human IL-6 or TNF-α).[8][9]

    • Briefly, the supernatant is added to a 96-well plate pre-coated with a capture antibody.

    • After incubation and washing, a detection antibody is added, followed by a substrate solution.

    • The reaction is stopped, and the absorbance is measured at 450 nm.[8]

    • The cytokine concentration is determined by comparison with a standard curve.

Western Blot Analysis for iNOS and COX-2 Expression
  • Principle: Western blotting is used to detect and quantify the expression levels of specific proteins (iNOS and COX-2) in cell lysates.

  • Procedure:

    • After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.

    • Determine the protein concentration of the lysates using a Bradford or BCA assay.

    • Separate equal amounts of protein (e.g., 30-50 µg) by SDS-PAGE and transfer them to a PVDF membrane.[3][10]

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software and normalize to the loading control.

Conclusion

The protocols and data presented in this document provide a comprehensive framework for the in vitro evaluation of the anti-inflammatory properties of this compound. By utilizing the LPS-stimulated RAW 264.7 macrophage model, researchers can effectively screen and characterize the mechanisms of action of potential anti-inflammatory compounds. The consistent inhibitory effects of this compound on key inflammatory mediators and signaling pathways underscore its potential as a therapeutic agent for inflammatory diseases.

References

Application Notes and Protocols for Studying the Effects of Veratric Acid in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Veratric acid (3,4-dimethoxybenzoic acid) is a phenolic compound found in various plants and fruits, which has demonstrated a range of therapeutic properties including antioxidant, anti-inflammatory, neuroprotective, and metabolic regulatory effects. These properties make it a compound of significant interest for further investigation and potential drug development. This document provides detailed application notes and protocols for utilizing animal models to study the multifaceted effects of this compound. The protocols are compiled from various scientific studies and are intended to serve as a comprehensive guide for researchers in this field.

Data Presentation: Quantitative Summary of this compound Studies in Animal Models

The following tables summarize the quantitative data from key studies on the effects of this compound in different animal models.

Table 1: Pharmacokinetics of this compound in Rats

Animal ModelAdministration RouteDosage (mg/kg)Key Findings
Sprague-Dawley RatsIntravenous2.5, 5, 10Half-life (t1/2): ~71-86 minutes. Rapid and extensive tissue distribution, primarily in the liver, heart, and kidneys.[1][2]

Table 2: Neuroprotective Effects of this compound in Rats

Animal ModelInsultAdministration RouteDosage (mg/kg)DurationKey Findings
Female Wistar RatsMercuric Chloride-induced neurotoxicityOral12.5, 25, 50-Mitigated toxic effects, improved hormonal profile, reduced oxidative stress (decreased MDA, increased GSH), and improved motor coordination. Reduced apoptosis (decreased caspase-3).[3]

Table 3: Metabolic Effects of this compound

Animal ModelConditionAdministration RouteDosageDurationKey Findings
Yellow-feathered BroilersHigh-fat diet-induced Non-alcoholic fatty liver disease (NAFLD)Dietary Supplementation0.05% or 0.1% of diet-Reduced liver triglyceride levels, decreased mRNA expression of fatty acid synthesis genes (SREBP-1c, FASN, ACC). 0.1% VA also reduced abdominal fat and improved blood biochemical indexes.[4]

Table 4: Antihypertensive and Cardioprotective Effects of this compound in Rats

Animal ModelConditionAdministration RouteDosage (mg/kg/day)DurationKey Findings
Male Albino Wistar RatsL-NAME-induced hypertensionOral20, 40, 804 weeksDose-dependently decreased systolic and diastolic blood pressure. 40 mg/kg dose significantly reduced lipid peroxidation, increased plasma nitric oxide, and restored antioxidant enzyme activities. Prevented cardiovascular remodeling.

Experimental Protocols

Protocol for Studying Neuroprotective Effects of this compound in a Rat Model of Chemically-Induced Neurotoxicity

This protocol is based on studies investigating the ameliorating effects of this compound against mercuric chloride-induced neurotoxicity.

1.1. Animal Model:

  • Species: Female Wistar rats.

  • Housing: House animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to standard chow and water.

1.2. Experimental Groups:

  • Control Group: Receive vehicle only.

  • Toxin-only Group: Receive mercuric chloride.

  • This compound Treatment Groups: Receive mercuric chloride and varying doses of this compound (e.g., 12.5, 25, and 50 mg/kg).

1.3. Induction of Neurotoxicity:

  • Administer mercuric chloride (HgCl₂) at a pre-determined toxic, but non-lethal, dose. The exact dosage and administration route should be determined based on preliminary studies or established literature protocols for inducing neurotoxicity.

1.4. This compound Administration:

  • Preparation: Dissolve this compound in a suitable vehicle (e.g., distilled water or 0.5% carboxymethylcellulose).

  • Administration: Administer the this compound solution orally via gavage daily for the duration of the study.

1.5. Assessment of Neuroprotective Effects:

  • Behavioral Tests:

    • Rotarod Test: To assess motor coordination and balance.

    • Activity Cage Test: To evaluate locomotor activity.

  • Biochemical Analysis (from brain and ovarian tissues):

    • Oxidative Stress Markers: Measure levels of malondialdehyde (MDA) as an indicator of lipid peroxidation and reduced glutathione (GSH) as a key antioxidant.

    • Apoptosis Marker: Measure the activity or protein levels of caspase-3.

    • Hormonal Profile: Measure serum levels of estrogen, follicle-stimulating hormone (FSH), and luteinizing hormone (LH).

  • Histopathological Analysis:

    • Perfuse the animals and collect brain and ovarian tissues.

    • Fix tissues in 10% neutral buffered formalin, embed in paraffin, and section.

    • Stain sections with Hematoxylin and Eosin (H&E) to observe morphological changes and inflammatory cell infiltration.

Protocol for Studying Metabolic Effects of this compound in a Broiler Chicken Model of NAFLD

This protocol is adapted from studies on the effect of this compound on liver steatosis and fat deposition in broilers.

2.1. Animal Model:

  • Species: Yellow-feathered broilers.

  • Housing: Raise birds in a temperature-controlled environment with ad libitum access to feed and water.

2.2. Experimental Diets:

  • Control Diet: Standard broiler diet.

  • High-Fat Diet (HFD): A diet formulated to induce NAFLD. The exact composition should be based on established protocols, often involving increased fat content.

  • This compound Supplemented Diets: HFD supplemented with 0.05% or 0.1% this compound.

2.3. Experimental Procedure:

  • Acclimate the broilers to the standard diet.

  • At a specified age, divide the broilers into the experimental diet groups and feed them for a defined period (e.g., several weeks).

2.4. Assessment of Metabolic Effects:

  • Growth Performance: Monitor body weight and feed intake regularly.

  • Biochemical Analysis (from blood and liver samples):

    • Serum Lipids: Measure levels of triglycerides (TG) and total cholesterol (TC).

    • Liver Lipids: Homogenize liver tissue and measure TG and TC levels.

  • Gene Expression Analysis (from liver tissue):

    • Extract total RNA from liver samples.

    • Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of genes involved in fatty acid synthesis, such as sterol regulatory element-binding protein 1c (SREBP-1c), fatty acid synthase (FASN), and acetyl-CoA carboxylase (ACC).

  • Gross Anatomy and Histopathology:

    • At the end of the study, euthanize the broilers and measure abdominal fat pad weight.

    • Collect liver samples for histopathological analysis (H&E staining) to assess the degree of steatosis.

Protocol for Studying Antihypertensive Effects of this compound in a Rat Model of L-NAME-Induced Hypertension

This protocol is based on research investigating the effects of this compound on hypertension and cardiovascular remodeling.

3.1. Animal Model:

  • Species: Male albino Wistar rats.

  • Housing: Standard housing conditions with a 12-hour light/dark cycle and free access to food and water.

3.2. Experimental Groups:

  • Control Group: Receive regular drinking water and vehicle.

  • L-NAME Group: Receive L-NAME in drinking water.

  • This compound Treatment Groups: Receive L-NAME in drinking water and oral administration of this compound (e.g., 20, 40, and 80 mg/kg/day).

3.3. Induction of Hypertension:

  • Dissolve Nω-nitro-L-arginine methyl ester hydrochloride (L-NAME) in the drinking water at a concentration of 40 mg/kg body weight/day.[2][5]

  • Provide this water to the rats for 4 weeks.[2][5]

3.4. This compound Administration:

  • Preparation: Dissolve this compound in a suitable vehicle (e.g., 5% DMSO).[2]

  • Administration: Administer the solution orally via an intragastric tube daily for 4 weeks.[2]

3.5. Assessment of Antihypertensive and Cardioprotective Effects:

  • Blood Pressure Measurement: Measure systolic and diastolic blood pressure weekly using a non-invasive tail-cuff method.

  • Biochemical Analysis (from plasma, erythrocytes, and tissues like aorta and heart):

    • Lipid Peroxidation Markers: Measure thiobarbituric acid reactive substances (TBARS) and lipid hydroperoxides.

    • Antioxidant Status: Measure the activities of superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), and the levels of reduced glutathione (GSH), vitamin C, and vitamin E.

    • Plasma Nitric Oxide: Measure plasma levels of nitrite/nitrate as an indicator of nitric oxide production.

  • Histopathological Analysis:

    • Collect aorta and heart tissues.

    • Perform Masson's Trichrome staining on the aorta and Van Gieson's staining on the heart to assess fibrotic remodeling.

    • Conduct immunohistochemical analysis for fibronectin expression in the heart.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

veratric_acid_nrf2_pathway cluster_stress Oxidative Stress cluster_va This compound Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 Inactivates This compound This compound Nrf2_cyto Nrf2 This compound->Nrf2_cyto Promotes Dissociation Keap1->Nrf2_cyto Ubiquitination & Degradation Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu Translocation ARE ARE Nrf2_nu->ARE Binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Antioxidant_Genes->Oxidative Stress Reduces

Caption: this compound Activated Nrf2 Signaling Pathway.

veratric_acid_ppar_pathway cluster_va This compound Action cluster_nucleus Nucleus cluster_complex cluster_cellular_effects Cellular Effects This compound This compound PPAR PPAR This compound->PPAR Activates RXR RXR PPAR->RXR PPRE PPRE Target_Genes Target Genes (Fatty Acid Metabolism) PPRE->Target_Genes Regulates Transcription Lipid_Metabolism Improved Lipid Metabolism Target_Genes->Lipid_Metabolism PPAR_RXR PPAR-RXR Complex PPAR_RXR->PPRE Binds to Fat_Deposition Reduced Fat Deposition Lipid_Metabolism->Fat_Deposition

Caption: this compound Modulated PPAR Signaling Pathway.

experimental_workflow_neuroprotection cluster_setup Experimental Setup cluster_procedure Procedure cluster_assessment Assessment Animal_Model Wistar Rats Grouping Grouping: - Control - Toxin - Toxin + VA Animal_Model->Grouping Toxin_Induction Induce Neurotoxicity (e.g., Mercuric Chloride) Grouping->Toxin_Induction VA_Treatment Administer this compound (Oral Gavage) Toxin_Induction->VA_Treatment Behavioral Behavioral Tests (Rotarod, Activity Cage) VA_Treatment->Behavioral Biochemical Biochemical Analysis (Oxidative Stress, Apoptosis) VA_Treatment->Biochemical Histopathology Histopathology (Brain, Ovaries) VA_Treatment->Histopathology experimental_workflow_metabolic cluster_setup Experimental Setup cluster_procedure Procedure cluster_assessment Assessment Animal_Model Broiler Chickens Diet_Groups Dietary Groups: - Control - High-Fat - High-Fat + VA Animal_Model->Diet_Groups Dietary_Intervention Feed Experimental Diets Diet_Groups->Dietary_Intervention Performance Growth Performance Dietary_Intervention->Performance Biochemical Biochemical Analysis (Serum & Liver Lipids) Dietary_Intervention->Biochemical Gene_Expression Gene Expression (Lipogenesis Genes) Dietary_Intervention->Gene_Expression Pathology Gross & Histopathology Dietary_Intervention->Pathology

References

Application Notes and Protocols: Cell-Based Assays to Evaluate Veratric Acid Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Veratric acid (3,4-dimethoxybenzoic acid) is a phenolic compound found in various plants and vegetables that has garnered interest for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.[1][2] Emerging research indicates that this compound exhibits cytotoxic and anti-proliferative activities against several cancer cell lines, suggesting its potential as a chemotherapeutic agent.[2] This document provides detailed application notes and protocols for a panel of cell-based assays to comprehensively evaluate the cytotoxic effects of this compound. The assays described herein are designed to assess cell viability, membrane integrity, and the induction of apoptosis.

Data Presentation

The cytotoxic effects of this compound can be quantified and compared across different cell lines and experimental conditions. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines as reported in the literature.

Cell LineCancer TypeIC50 (µM)AssayReference
MV4-11Leukemia>625SRB/MTT[2]
A-549Lung Carcinoma>625SRB/MTT[2]
MCF-7Breast Cancer361.3 ± 1.1SRB/MTT[2]
LoVoColon Cancer>625SRB/MTT[2]
LoVo/DXDoxorubicin-resistant Colon Cancer>625SRB/MTT[2]
HepG2Liver Cancer>625SRB/MTT[2]
KBOral Carcinoma80 µg/mL (~439 µM)MTT

Experimental Workflow

The overall workflow for assessing the cytotoxicity of this compound involves treating cultured cells with the compound and subsequently performing a series of assays to measure different aspects of cell health and death.

experimental_workflow cluster_setup Cell Culture & Treatment cluster_assays Cytotoxicity & Apoptosis Assays cluster_analysis Data Analysis cell_seeding Seed cells in multi-well plates treatment Treat with this compound (various concentrations) cell_seeding->treatment incubation Incubate for defined time periods treatment->incubation mtt MTT Assay (Metabolic Activity) incubation->mtt Assess Viability ldh LDH Assay (Membrane Integrity) incubation->ldh Assess Cytotoxicity caspase Caspase-3 Assay (Apoptosis Execution) incubation->caspase Assess Apoptosis tunel TUNEL Assay (DNA Fragmentation) incubation->tunel Assess Apoptosis data_quant Quantify Results (e.g., Absorbance, Fluorescence) mtt->data_quant ldh->data_quant caspase->data_quant tunel->data_quant ic50_calc Calculate IC50 values data_quant->ic50_calc pathway_analysis Analyze Signaling Pathways ic50_calc->pathway_analysis

Caption: Experimental workflow for this compound cytotoxicity assessment.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100, 200 µM) and incubate for 24, 48, or 72 hours.

  • After the incubation period, remove the treatment medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of lactate dehydrogenase from cells with damaged plasma membranes.

Materials:

  • This compound

  • LDH cytotoxicity assay kit (commercially available)

  • 96-well plates

  • Complete cell culture medium

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate and treat with this compound as described in the MTT assay protocol. Include wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • After the treatment period, centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50 µL to each well containing the supernatant.

  • Incubate the plate for 30 minutes at room temperature, protected from light.

  • Add 50 µL of the stop solution provided in the kit to each well.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release Absorbance) / (Maximum LDH Release Absorbance - Spontaneous LDH Release Absorbance)] x 100

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Materials:

  • This compound

  • Caspase-3 activity assay kit (fluorometric or colorimetric)

  • 96-well plates

  • Complete cell culture medium

  • Lysis buffer

  • Fluorometer or spectrophotometer

Protocol:

  • Seed cells in a 6-well plate or larger vessel and treat with this compound.

  • After treatment, harvest the cells and wash with cold PBS.

  • Lyse the cells using the lysis buffer provided in the kit.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of the supernatant.

  • In a 96-well plate, add an equal amount of protein from each sample.

  • Add the caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric) and reaction buffer to each well.

  • Incubate the plate at 37°C for 1-2 hours.

  • Measure the absorbance at 405 nm (colorimetric) or fluorescence at Ex/Em = 380/460 nm (fluorometric).

  • Express the results as fold change in caspase-3 activity relative to the untreated control.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Materials:

  • This compound

  • TUNEL assay kit (commercially available)

  • Fixation and permeabilization buffers

  • Fluorescence microscope or flow cytometer

Protocol:

  • Grow cells on coverslips or in chamber slides and treat with this compound.

  • After treatment, fix the cells with 4% paraformaldehyde for 15-30 minutes.

  • Wash the cells with PBS and permeabilize with 0.1% Triton X-100 in PBS for 5-10 minutes.

  • Wash the cells again with PBS.

  • Perform the TUNEL reaction by incubating the cells with the TdT reaction mixture (containing TdT enzyme and labeled dUTPs) according to the kit manufacturer's instructions for 1 hour at 37°C in a humidified chamber.

  • Wash the cells to remove unincorporated nucleotides.

  • Counterstain the nuclei with a DNA-binding dye such as DAPI.

  • Mount the coverslips and visualize the cells under a fluorescence microscope. TUNEL-positive cells will exhibit bright green or red fluorescence, depending on the label used.

  • Alternatively, for quantitative analysis, the assay can be performed on a cell suspension and analyzed by flow cytometry.

Signaling Pathways

This compound has been shown to modulate several key signaling pathways involved in cell survival, proliferation, and apoptosis.

Nrf2 Signaling Pathway

This compound can activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, which plays a crucial role in the cellular antioxidant response.[1]

Nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VeratricAcid This compound ROS Oxidative Stress (ROS) VeratricAcid->ROS Induces Keap1 Keap1 ROS->Keap1 Oxidizes Cysteine Residues Nrf2 Nrf2 Keap1->Nrf2 Binds and Sequesters Keap1->Nrf2 Dissociation Cul3 Cul3-Rbx1 (Ubiquitin Ligase) Nrf2->Cul3 Proteasome Proteasomal Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3->Proteasome Ubiquitination Nucleus Nucleus ARE ARE (Antioxidant Response Element) AntioxidantGenes Antioxidant Genes (e.g., HO-1, NQO1) ARE->AntioxidantGenes Transcription Nrf2_n->ARE Binds to NFkB_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VeratricAcid This compound IKK IKK Complex VeratricAcid->IKK Inhibits Stimuli Pro-inflammatory Stimuli (e.g., TNF-α) Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Proteasome Proteasomal Degradation IkB->Proteasome Ubiquitination & Degradation NFkB_n NF-κB NFkB->NFkB_n Translocation Nucleus Nucleus TargetGenes Pro-survival & Pro-inflammatory Genes NFkB_n->TargetGenes Transcription Apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway VeratricAcid This compound DeathReceptor Death Receptors (e.g., Fas, TNFR1) VeratricAcid->DeathReceptor May Induce Mitochondrion Mitochondrion VeratricAcid->Mitochondrion May Induce Stress Caspase8 Caspase-8 DeathReceptor->Caspase8 Activation Caspase3 Caspase-3 (Executioner Caspase) Caspase8->Caspase3 Activation CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Formation Caspase9 Caspase-9 Apaf1->Caspase9 Apoptosome Formation Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

References

Veratric Acid: A Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Veratric acid, also known as 3,4-dimethoxybenzoic acid, is a readily available and versatile benzoic acid derivative that serves as a crucial intermediate in the synthesis of a variety of pharmaceutical compounds.[1] Its chemical structure, featuring a carboxylic acid group and two methoxy groups on the benzene ring, allows for diverse chemical modifications, making it a valuable building block in the development of active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the synthesis of several key pharmaceuticals using this compound as a starting material or key intermediate.

Physicochemical Properties of this compound

PropertyValueReference
CAS Number 93-07-2[2]
Molecular Formula C₉H₁₀O₄[2]
Molecular Weight 182.17 g/mol [2]
Appearance White to off-white crystalline powder
Melting Point 181-184 °C
Solubility Soluble in ethanol and ether; slightly soluble in hot water; sparingly soluble in cold water.

Pharmaceutical Applications and Synthesis Protocols

This compound is a precursor in the synthesis of several notable pharmaceuticals, including the antispasmodic agent mebeverine and the vasodilator papaverine. It also serves as a potential starting material for the synthesis of trimethoprim, verapamil, and alfuzosin through multi-step synthetic pathways.

Mebeverine Hydrochloride

Mebeverine is a musculotropic antispasmodic drug used to relieve symptoms of irritable bowel syndrome (IBS). The synthesis of mebeverine hydrochloride from this compound involves an initial esterification followed by a substitution reaction.

Synthetic Scheme:

Mebeverine_Synthesis cluster_reagents VeratricAcid This compound Intermediate1 4-Bromobutyl 3,4-dimethoxybenzoate VeratricAcid->Intermediate1 Esterification Bromobutanol 4-Bromobutanol (p-TsOH, Toluene) MebeverineBase Mebeverine Base Intermediate1->MebeverineBase Substitution Amine N-Ethyl-1-(4-methoxyphenyl) propan-2-amine Amine->MebeverineBase MebeverineHCl Mebeverine Hydrochloride MebeverineBase->MebeverineHCl Salt Formation HCl HCl (in Isopropanol) HCl->MebeverineHCl

Synthetic pathway for Mebeverine Hydrochloride from this compound.

Experimental Protocol: Synthesis of 4-Bromobutyl 3,4-dimethoxybenzoate

This protocol is adapted from a reported efficient synthesis of Mebeverine hydrochloride.

Materials:

  • This compound (1.0 kg, 5.5 mol)

  • Toluene (5.0 L)

  • 4-Bromobutanol (1.0 kg, 6.6 mol, 1.2 eq)

  • p-Toluenesulfonic acid (p-TsOH) (0.25 kg, 1.3 mol, 0.24 eq)

  • Water

Procedure:

  • To a stirred solution of this compound in toluene, add 4-bromobutanol and p-TsOH at 25-35°C.

  • Slowly increase the temperature of the reaction mixture to 105-115°C and maintain for 10-15 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to 25-35°C.

  • Add water (5.0 L) and stir for 30 minutes.

  • Separate the organic and aqueous layers.

  • Evaporate the toluene from the organic layer under vacuum to obtain 4-Bromobutyl 3,4-dimethoxybenzoate.

Quantitative Data:

ProductYieldPurity (by GC)
4-Bromobutyl 3,4-dimethoxybenzoate 1.6 - 1.65 kg>98.0%

Subsequent Step: The intermediate, 4-bromobutyl 3,4-dimethoxybenzoate, is then reacted with N-ethyl-1-(4-methoxyphenyl)propan-2-amine, followed by conversion to the hydrochloride salt to yield mebeverine hydrochloride with an overall yield of approximately 77%.

Mechanism of Action: Mebeverine

Mebeverine is a direct-acting smooth muscle relaxant. Its mechanism of action is multifactorial, involving the blockade of calcium and sodium channels in smooth muscle cells, which reduces muscle excitability and relieves spasms.[3][4]

Mebeverine_MoA Mebeverine Mebeverine CaChannels Voltage-gated Ca²⁺ Channels Mebeverine->CaChannels blocks NaChannels Voltage-gated Na⁺ Channels Mebeverine->NaChannels blocks MuscleExcitability Smooth Muscle Excitability Mebeverine->MuscleExcitability decreases Relaxation Muscle Relaxation Mebeverine->Relaxation promotes CaInflux Ca²⁺ Influx NaInflux Na⁺ Influx CaInflux->MuscleExcitability increases NaInflux->MuscleExcitability increases Spasm Muscle Spasm MuscleExcitability->Spasm leads to Papaverine_Synthesis cluster_reagents VeratricAcid This compound HomoveratricAcid Homothis compound VeratricAcid->HomoveratricAcid Multi-step Reduction Reduction (e.g., via veratraldehyde) Amide N-(3,4-Dimethoxyphenethyl)-2- (3,4-dimethoxyphenyl)acetamide HomoveratricAcid->Amide Amine 3,4-Dimethoxyphenethylamine Amine->Amide Dihydropapaverine 3,4-Dihydropapaverine Amide->Dihydropapaverine Bischler-Napieralski Reaction POCl3 POCl₃ POCl3->Dihydropapaverine Papaverine Papaverine Dihydropapaverine->Papaverine Dehydrogenation Dehydrogenation (e.g., Pd/C) Dehydrogenation->Papaverine Papaverine_MoA Papaverine Papaverine PDE Phosphodiesterase (PDE) Papaverine->PDE inhibits cAMP_level ↑ cAMP Papaverine->cAMP_level leads to cGMP_level ↑ cGMP Papaverine->cGMP_level leads to cAMP_breakdown cAMP → AMP cGMP_breakdown cGMP → GMP PKA Protein Kinase A (PKA) Activation cAMP_level->PKA PKG Protein Kinase G (PKG) Activation cGMP_level->PKG Ca_level ↓ Intracellular Ca²⁺ PKA->Ca_level PKG->Ca_level Relaxation Smooth Muscle Relaxation Ca_level->Relaxation Trimethoprim_Link VeratricAcid This compound Intermediate 3-Hydroxy-4,5- dimethoxybenzoic acid VeratricAcid->Intermediate Hydroxylation Hydroxylation Hydroxylation->Intermediate TMBA 3,4,5-Trimethoxybenzoic Acid Intermediate->TMBA Methylation Methylation Methylation->TMBA Synthesis Multi-step Synthesis TMBA->Synthesis Trimethoprim Trimethoprim Synthesis->Trimethoprim Trimethoprim_MoA Trimethoprim Trimethoprim DHFR Bacterial Dihydrofolate Reductase (DHFR) Trimethoprim->DHFR inhibits BacterialGrowth Bacterial Growth Trimethoprim->BacterialGrowth inhibits DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF catalyzed by DHFR PurineSynth Purine Synthesis THF->PurineSynth required for ThymidineSynth Thymidine Synthesis THF->ThymidineSynth required for DNASynth Bacterial DNA Synthesis PurineSynth->DNASynth ThymidineSynth->DNASynth DNASynth->BacterialGrowth Verapamil_Link VeratricAcid This compound HomoveratricAcid Homothis compound VeratricAcid->HomoveratricAcid ToHomoveratric → Homothis compound ToHomoveratric->HomoveratricAcid Homoveratronitrile Homoveratronitrile HomoveratricAcid->Homoveratronitrile ToNitrile → Homoveratronitrile ToNitrile->Homoveratronitrile Synthesis Multi-step Synthesis Homoveratronitrile->Synthesis Verapamil Verapamil Synthesis->Verapamil Verapamil_MoA Verapamil Verapamil CaChannels L-type Voltage-gated Ca²⁺ Channels Verapamil->CaChannels blocks CaInflux Ca²⁺ Influx CardiacMuscle Cardiac Muscle CaInflux->CardiacMuscle into VascularSmoothMuscle Vascular Smooth Muscle CaInflux->VascularSmoothMuscle into Contractility ↓ Contractility CardiacMuscle->Contractility HeartRate ↓ Heart Rate CardiacMuscle->HeartRate Vasodilation Vasodilation VascularSmoothMuscle->Vasodilation BloodPressure ↓ Blood Pressure Contractility->BloodPressure HeartRate->BloodPressure Vasodilation->BloodPressure Alfuzosin_Link VeratricAcid This compound Veratrole Veratrole VeratricAcid->Veratrole Decarboxylation Decarboxylation Decarboxylation->Veratrole Synthesis Multi-step Synthesis Veratrole->Synthesis Alfuzosin Alfuzosin Synthesis->Alfuzosin

References

Troubleshooting & Optimization

Improving veratric acid solubility for in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for improving the solubility of veratric acid for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in aqueous solutions?

A1: this compound is a lipophilic compound with inherently low aqueous solubility. It is classified as slightly soluble to insoluble in water, with reported solubility values around 0.051-0.058 g per 100 g of water at room temperature (25°C).[1][2][3] This poor solubility is the primary reason for dissolution challenges in simple aqueous buffers like saline or phosphate-buffered saline (PBS).

Q2: What are the recommended starting solvents for dissolving this compound?

A2: For initial stock solutions, organic solvents are recommended. Dimethyl sulfoxide (DMSO) is highly effective, capable of dissolving this compound at concentrations up to 110 mg/mL.[4] Other organic solvents like ethanol, 2-butanone, and methyl acetate also show good solubility.[5] However, for in vivo use, these stock solutions must be further diluted into a biocompatible vehicle, as high concentrations of organic solvents can be toxic.

Q3: My this compound dissolves in the initial vehicle but precipitates upon injection into the animal or dilution in aqueous media. What causes this and how can I prevent it?

A3: This is a common issue known as precipitation, which occurs when a drug that is soluble in a co-solvent vehicle is administered into an aqueous physiological environment where its solubility is much lower. To prevent this, consider the following troubleshooting steps:

  • Optimize the Co-solvent System: The proportion of co-solvents, surfactants, and aqueous components is critical. A well-designed vehicle will maintain the drug in a solubilized state for a longer duration upon administration. See the protocols below for examples.

  • Use a Surfactant: Surfactants like Tween 80 or Cremophor EL can help to form micelles that encapsulate the drug, preventing it from precipitating.

  • Consider Cyclodextrin Complexation: Encapsulating this compound within a cyclodextrin molecule can significantly increase its aqueous solubility and prevent precipitation.[6][7]

  • Reduce the Final Concentration: If possible, lowering the final dosing concentration can help keep the drug below its solubility limit in the physiological environment.

Q4: How can I significantly increase the aqueous solubility of this compound for an oral gavage study?

A4: For oral administration, several strategies can enhance aqueous solubility and subsequent bioavailability:

  • Co-solvent Formulations: Using a mixture of water-miscible solvents and surfactants is a common and effective method.[8] A formulation containing PEG300, Tween 80, and DMSO in saline is a viable option.[9]

  • Cyclodextrin Inclusion Complexes: This is a highly effective method where the hydrophobic this compound molecule is encapsulated within the cavity of a cyclodextrin (like hydroxypropyl-β-cyclodextrin), rendering it water-soluble.[6][7][10]

  • Solid Dispersions: This technique involves dispersing this compound in a solid, water-soluble carrier matrix. When administered, the carrier dissolves rapidly, releasing the drug as very fine particles, which enhances the dissolution rate.[6][8]

  • pH Adjustment: As a benzoic acid derivative, the solubility of this compound can be increased at a higher pH by forming a more soluble salt. However, the physiological pH of the administration site (e.g., the stomach) must be considered, as it may cause the salt to revert to its less soluble acid form.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the preparation and administration of this compound formulations.

Issue 1: this compound precipitates out of the final formulation before administration.
Potential Cause Troubleshooting Step
Solubility Limit Exceeded The concentration of this compound is too high for the chosen vehicle. Reduce the concentration or improve the vehicle's solubilizing capacity.
Incorrect Order of Mixing The order in which solvents are mixed is crucial. Typically, the drug should first be dissolved in the primary organic solvent (e.g., DMSO) before a co-solvent (e.g., PEG300) is added, followed by the surfactant (e.g., Tween 80), and finally, the aqueous component (e.g., saline) is added dropwise while vortexing.
Temperature Effects Solubility can be temperature-dependent. Gentle warming and sonication may help dissolve the compound, but ensure the solution remains stable upon returning to room temperature.
Issue 2: High variability in experimental results between animals.
Potential Cause Troubleshooting Step
Inconsistent Formulation The formulation is not homogenous, leading to inconsistent dosing. Ensure the final formulation is a clear, uniform solution. Vortex thoroughly before drawing each dose.
Precipitation In Vivo The drug is precipitating at the site of administration, leading to variable absorption. Reformulate using a more robust system, such as one with a higher surfactant concentration or by using cyclodextrin complexation to ensure the drug remains in solution.
Rapid Metabolism This compound is known to undergo rapid first-pass metabolism.[11] This can lead to variable plasma concentrations. Consider alternative routes of administration (e.g., intravenous) if consistent exposure is critical and oral delivery is not a study requirement.

Troubleshooting Workflow Diagram

G start Start: this compound Solubility Issue dissolution_check Does VA dissolve in the initial vehicle? start->dissolution_check precip_check Does it precipitate after adding aqueous phase or upon administration? dissolution_check->precip_check Yes increase_cosolvent Increase primary solvent (e.g., DMSO) or co-solvent (e.g., PEG300) concentration. Re-evaluate. dissolution_check->increase_cosolvent No add_surfactant Add or increase surfactant concentration (e.g., Tween 80). Re-evaluate. precip_check->add_surfactant Yes success Success: Stable Formulation Achieved precip_check->success No increase_cosolvent->dissolution_check reduce_conc Lower the final dosing concentration. add_surfactant->reduce_conc use_cyclodextrin Prepare a cyclodextrin inclusion complex. failure Persistent Issues: Consider alternative strategies (e.g., solid dispersion, different administration route). use_cyclodextrin->failure reduce_conc->use_cyclodextrin

Caption: Troubleshooting workflow for this compound solubility issues.

Quantitative Data

Table 1: Solubility of this compound in Various Solvents
SolventTemperature (°C)Solubility (g / 100g Solvent)Reference(s)
Water250.051[1][2]
Dimethyl Sulfoxide (DMSO)Not Specified~11.0 (110 mg/mL)[4]
Ethanol25Data available, higher than water[5]
1-Propanol25Data available, lower than ethanol[5]
1-Butanol25Data available, lower than 1-propanol[5]
2-Butanone25Highest among tested organic solvents[5]
Ethyl Acetate25Data available, lower than ethanol[5]
Methyl Acetate25Data available, higher than ethanol[5]
Table 2: Example Formulations for In Vivo Administration
Formulation Components (v/v)Final this compound ConcentrationAdministration RouteReference(s)
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline2 mg/mLIntraperitoneal / Intravenous[9]
This compound suspended in vehicle40 mg/kg doseOral Gavage[4][12]
Cyclodextrin Complex in Water/SalineVaries (significantly increased)Oral / Intravenous[6][7]

Experimental Protocols

Protocol 1: Preparation of a Co-solvent Formulation for Injection

This protocol is adapted from a common vehicle for poorly soluble drugs and aims to achieve a concentration of 2 mg/mL.

Materials:

  • This compound

  • DMSO (Dimethyl Sulfoxide)

  • PEG300 (Polyethylene Glycol 300)

  • Tween 80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh this compound: Weigh out the required amount of this compound. For 1 mL of a 2 mg/mL final solution, you will need 2 mg.

  • Dissolve in DMSO: Add 100 µL of DMSO to the this compound. Vortex thoroughly until the powder is completely dissolved. Gentle warming or brief sonication may be used if needed.

  • Add PEG300: Add 400 µL of PEG300 to the solution. Vortex until the solution is clear and homogenous.

  • Add Tween 80: Add 50 µL of Tween 80. Vortex again to ensure complete mixing.

  • Add Saline: Slowly add 450 µL of sterile saline to the mixture drop by drop while continuously vortexing. This is a critical step to prevent precipitation.

  • Final Check: Inspect the final solution. It should be clear and free of any precipitate. This formulation is now ready for administration. It is recommended to prepare it fresh on the day of use.[13]

Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex

This protocol provides a general method for creating an inclusion complex to enhance aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized Water or Saline

  • Magnetic stirrer and stir bar

  • Vortex mixer

  • 0.22 µm syringe filter

Procedure:

  • Determine Molar Ratio: A 1:1 molar ratio of this compound to HP-β-CD is a common starting point. Calculate the required mass of each component. (Molar mass of this compound: ~182.17 g/mol ; Molar mass of HP-β-CD: ~1380-1500 g/mol ).

  • Prepare Cyclodextrin Solution: Dissolve the calculated amount of HP-β-CD in the desired volume of water or saline in a flask with a magnetic stir bar.

  • Add this compound: Slowly add the this compound powder to the stirring HP-β-CD solution.

  • Facilitate Complexation: Seal the flask and let it stir vigorously at room temperature for 24-48 hours. This extended time allows for the formation of the inclusion complex.

  • Clarify the Solution: After stirring, some undissolved this compound may remain (if its solubility limit was exceeded). Centrifuge the solution to pellet any undissolved material.

  • Sterilize and Quantify: Carefully collect the supernatant and sterilize it by passing it through a 0.22 µm syringe filter. The final concentration of the solubilized this compound in the filtrate should be determined analytically (e.g., via HPLC or UV-Vis spectroscopy).

Cyclodextrin Complexation Workflow

G start Start: Prepare Cyclodextrin (CD) Complex dissolve_cd 1. Dissolve HP-β-CD in aqueous vehicle start->dissolve_cd add_va 2. Add this compound (VA) to stirring CD solution dissolve_cd->add_va stir 3. Stir vigorously for 24-48 hours at room temperature add_va->stir centrifuge 4. Centrifuge to remove any undissolved VA stir->centrifuge filter 5. Filter supernatant (0.22 µm filter) centrifuge->filter analyze 6. Analyze concentration (HPLC / UV-Vis) filter->analyze end End: Solubilized VA-CD Complex analyze->end

Caption: Workflow for preparing a this compound-cyclodextrin complex.

Relevant Signaling Pathways

This compound has been shown to modulate several key signaling pathways. Understanding these can be crucial for interpreting experimental results.

Nrf2 Signaling Pathway Activation

This compound can protect against oxidative stress by activating the Nrf2 signaling pathway.[14][15] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1. When exposed to stimuli like this compound, Nrf2 is released, translocates to the nucleus, and initiates the transcription of antioxidant genes like HO-1 and NQO-1.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VA This compound Keap1_Nrf2 Keap1-Nrf2 Complex VA->Keap1_Nrf2 Induces Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Transcription Transcription of Antioxidant Genes (HO-1, NQO-1) ARE->Transcription Initiates

Caption: Activation of the Nrf2 antioxidant pathway by this compound.

References

Veratric Acid Stability and Degradation in Aqueous Solutions: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting the stability of veratric acid in aqueous solutions. The following question-and-answer guide addresses common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

FAQ 1: What are the primary factors influencing the stability of this compound in aqueous solutions?

The stability of this compound in aqueous solutions is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents. As a phenolic compound, this compound is susceptible to degradation through hydrolysis, oxidation, and photolysis. Microbial contamination can also lead to its degradation.[1][2][3]

FAQ 2: What are the expected degradation products of this compound?

Under microbial degradation, this compound is known to demethylate to form vanillic acid and subsequently protocatechuic acid.[1][2][3] Under forced degradation conditions, such as strong acid/base hydrolysis, oxidation, or photolysis, a range of other degradation products may be formed. The primary degradation pathways likely involve demethylation and modification of the carboxylic acid group.

FAQ 3: How can I monitor the degradation of this compound in my experiments?

A stability-indicating analytical method is crucial for accurately monitoring the degradation of this compound. High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common and reliable techniques.[4] These methods can separate this compound from its degradation products and allow for accurate quantification of its remaining concentration over time.

Troubleshooting Guides

Troubleshooting HPLC Analysis of this compound

Common issues encountered during the HPLC analysis of this compound and other phenolic compounds include peak tailing, poor resolution, and baseline instability. The following table provides potential causes and solutions.

Problem Potential Cause Recommended Solution
Peak Tailing Secondary interactions between the acidic this compound and basic sites on the silica-based C18 column.Use a mobile phase with a lower pH (e.g., containing 0.1% formic or acetic acid) to suppress the ionization of this compound. Consider using an end-capped column or a column specifically designed for polar compounds.
Poor Resolution Inadequate separation between this compound and its degradation products or other matrix components.Optimize the mobile phase composition (e.g., gradient elution, organic modifier ratio). Try a different column chemistry (e.g., phenyl-hexyl).
Baseline Noise/Drift Contaminated mobile phase, detector issues, or temperature fluctuations.Filter all solvents and degas the mobile phase. Ensure the detector lamp is in good condition. Use a column oven to maintain a stable temperature.[5]
Irreproducible Retention Times Changes in mobile phase composition, column degradation, or system leaks.Prepare fresh mobile phase daily. Use a guard column to protect the analytical column. Regularly check for leaks in the HPLC system.
Troubleshooting Forced Degradation Studies
Problem Potential Cause Recommended Solution
No or minimal degradation observed Stress conditions are not harsh enough.Increase the concentration of the stressor (acid, base, oxidizing agent), the temperature, or the duration of the study. For photostability, ensure the light source provides sufficient energy in the appropriate wavelength range.
Complete degradation of this compound Stress conditions are too harsh.Decrease the concentration of the stressor, the temperature, or the duration of the study. For photostability, reduce the light intensity or exposure time.
Inconsistent results between replicates Poor control over experimental conditions. Inhomogeneous sample.Ensure uniform temperature control (use of a calibrated oven or water bath). Ensure complete dissolution and mixing of this compound in the solution before starting the experiment.

Quantitative Data Summary

While specific degradation kinetics for this compound under various forced conditions are not extensively published, the following tables provide an estimated overview based on the general behavior of phenolic acids and available data for structurally related compounds. These values should be used as a guide, and it is recommended to perform specific stability studies for your experimental conditions.

Table 1: Estimated Hydrolytic Stability of this compound

Condition Temperature (°C) Estimated Half-life (t½) Primary Degradation Pathway
Acidic (pH 2) 80Days to WeeksSlow hydrolysis of methoxy groups
Neutral (pH 7) 80Weeks to MonthsVery slow hydrolysis
Alkaline (pH 12) 80Hours to DaysBase-catalyzed hydrolysis of methoxy groups

Table 2: Estimated Oxidative Stability of this compound

Oxidizing Agent Concentration Temperature (°C) Estimated Half-life (t½) Potential Degradation Products
Hydrogen Peroxide 3%25DaysHydroxylated and demethylated derivatives
Hydrogen Peroxide 30%25HoursFurther oxidation and ring-opening products

Table 3: Estimated Photostability of this compound in Aqueous Solution

Light Source Condition Estimated Degradation Rate Potential Degradation Products
ICH Q1B Option 2 In aqueous solutionModeratePhotodimers, photo-oxidation products

Experimental Protocols

Protocol 1: Forced Hydrolysis Study of this compound
  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Preparation of Stress Solutions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL.

    • Neutral Hydrolysis: Dilute the stock solution with purified water to a final concentration of 100 µg/mL.

  • Incubation: Incubate the stress solutions and a control solution (this compound in the initial solvent) at a specified temperature (e.g., 60 °C).

  • Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation: Neutralize the acidic and basic samples before analysis. Dilute all samples to a suitable concentration for HPLC or LC-MS/MS analysis.

  • Analysis: Analyze the samples using a validated stability-indicating method.

Protocol 2: Photostability Study of this compound
  • Sample Preparation: Prepare a solution of this compound (e.g., 100 µg/mL) in purified water in a quartz cuvette or a photostable, transparent container.

  • Control Sample: Prepare an identical sample and wrap it in aluminum foil to serve as a dark control.

  • Light Exposure: Expose the sample to a light source compliant with ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps).[6][7][8] The total illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours/square meter.

  • Sampling and Analysis: At the end of the exposure period, analyze both the exposed sample and the dark control using a validated stability-indicating HPLC or LC-MS/MS method.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock This compound Stock Solution acid Acidic Solution (0.1M HCl) stock->acid base Basic Solution (0.1M NaOH) stock->base neutral Neutral Solution (Water) stock->neutral oxidative Oxidative Solution (3% H2O2) stock->oxidative photo Aqueous Solution (for Photostability) stock->photo thermal Thermal Stress (e.g., 60°C) acid->thermal base->thermal neutral->thermal oxidative->thermal light Light Exposure (ICH Q1B) photo->light sampling Time-point Sampling thermal->sampling light->sampling hplc HPLC / LC-MS/MS Analysis sampling->hplc data Data Analysis (Kinetics, Degradants) hplc->data

Experimental workflow for this compound stability testing.

degradation_pathway Veratric_Acid This compound Vanillic_Acid Vanillic Acid Veratric_Acid->Vanillic_Acid Demethylation (Microbial) Other_Degradants Other Degradation Products (Hydroxylated, Ring-Opened, etc.) Veratric_Acid->Other_Degradants Oxidation, Hydrolysis, Photolysis Protocatechuic_Acid Protocatechuic Acid Vanillic_Acid->Protocatechuic_Acid Demethylation (Microbial)

Potential degradation pathways of this compound.

References

Veratric Acid Synthesis and Purification: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and purification of veratric acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for this compound synthesis?

The most prevalent methods for synthesizing this compound involve the oxidation of veratraldehyde or the methylation and subsequent oxidation of vanillin.[1] The choice of starting material often depends on cost, availability, and the desired scale of the reaction.

Q2: My this compound synthesis yield is lower than expected. What are the potential causes?

Low yields in this compound synthesis can stem from several factors:

  • Incomplete Oxidation: The oxidation of the aldehyde group to a carboxylic acid may not have gone to completion. This can be due to insufficient oxidant, non-optimal reaction temperature, or incorrect reaction time.[2]

  • Side Reactions: The formation of byproducts can reduce the yield of the desired this compound. For instance, in some reactions, the starting material, veratraldehyde, can be a byproduct if the reaction is incomplete.[3]

  • Suboptimal pH for Precipitation: this compound is typically isolated by acidification of its salt. If the pH is not lowered sufficiently, the product will remain dissolved in the solution, leading to a poor yield. The optimal pH for precipitation is generally in the range of 2-6.[3][4]

  • Losses During Workup and Purification: Significant amounts of product can be lost during filtration, washing, and recrystallization steps. Using an excessive amount of solvent during recrystallization is a common error that leads to reduced yield.[5]

Q3: The final this compound product is colored (e.g., yellow or tan). How can I decolorize it?

Colored impurities can often be removed during the purification process.[6]

  • Activated Charcoal: Treatment with activated charcoal during recrystallization is a common method to adsorb colored impurities.[6] A small amount of charcoal is added to the hot solution before filtering it.

  • Recrystallization: Performing one or more recrystallizations can significantly improve the purity and color of the final product. A suitable solvent system, such as ethanol/water, can be effective.

  • Sulfur Dioxide Treatment: In some protocols, treating the filtrate with sulfur dioxide gas before acidification can help prevent the formation of colored byproducts.

Q4: What is the ideal solvent for the recrystallization of this compound?

A mixture of ethanol and water is a commonly used and effective solvent system for the recrystallization of this compound. This compound is soluble in hot ethanol and less soluble in cold water. By dissolving the crude product in a minimal amount of hot ethanol and then adding hot water until the solution becomes slightly cloudy, followed by slow cooling, pure crystals of this compound can be obtained.

Troubleshooting Guides

Synthesis Troubleshooting: Oxidation of Veratraldehyde

This guide focuses on the common issues encountered during the synthesis of this compound via the oxidation of veratraldehyde.

Issue Potential Cause Troubleshooting Steps
Low Conversion of Veratraldehyde Incomplete oxidation.- Check Oxidant Amount: Ensure the correct molar ratio of the oxidizing agent (e.g., hydrogen peroxide, silver nitrate) to veratraldehyde is used. - Optimize Reaction Temperature: Temperature plays a crucial role. Too low a temperature may lead to a sluggish reaction, while excessively high temperatures can promote side reactions. For hydrogen peroxide oxidation, a temperature range of 30-60°C is often employed.[3][7] For air oxidation using a cobalt catalyst, temperatures around 130°C have been reported to be effective.[8] - Extend Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC). If the starting material is still present after the initially planned time, consider extending the reaction duration.
Formation of Side Products Non-selective oxidation or competing reactions.- Control Temperature: Maintaining a stable and optimal reaction temperature is critical to minimize the formation of byproducts.[9][10] - pH Control: In alkaline conditions, ensure the pH is maintained within the optimal range for the specific protocol to avoid undesired reactions.
Product Fails to Precipitate Upon Acidification Insufficient acidification or high solubility in the solvent.- Verify pH: Use a pH meter or pH paper to ensure the pH of the solution is lowered to the optimal range for this compound precipitation (typically pH 2-6).[3][4] - Reduce Solvent Volume: If an excessive amount of solvent was used, it might be necessary to concentrate the solution by evaporation before acidification. - Induce Crystallization: If the solution is supersaturated, scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound can help initiate crystallization.
Purification Troubleshooting: Recrystallization

This guide addresses common problems encountered during the purification of this compound by recrystallization.

Issue Potential Cause Troubleshooting Steps
No Crystals Form Upon Cooling - Too much solvent was used. - The solution is not sufficiently supersaturated.- Evaporate Excess Solvent: Gently heat the solution to boil off some of the solvent to increase the concentration of this compound. - Cool to a Lower Temperature: Use an ice bath to further decrease the temperature and reduce the solubility of the product. - Induce Crystallization: Scratch the inner surface of the flask with a glass rod or introduce a seed crystal.
Oily Product Forms Instead of Crystals The melting point of the solute is lower than the boiling point of the solvent, or the solution is cooling too rapidly.- Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. - Use a Different Solvent System: Select a solvent or solvent mixture with a lower boiling point.
Low Recovery of Pure Product - Too much solvent was used for recrystallization or washing. - Premature crystallization during hot filtration.- Use Minimal Solvent: Dissolve the crude product in the minimum amount of hot solvent required. - Use Cold Washing Solvent: Wash the collected crystals with a small amount of ice-cold solvent to minimize dissolution of the product.[5] - Preheat Funnel and Flask: To prevent premature crystallization during hot filtration, preheat the filtration apparatus (funnel and receiving flask) with hot solvent.
Colored Impurities Remain in Crystals Ineffective removal of colored byproducts.- Use Decolorizing Carbon: Add a small amount of activated charcoal to the hot solution before filtration.[6] - Repeat Recrystallization: A second recrystallization step may be necessary to achieve the desired purity and color.

Experimental Protocols & Data

Synthesis of this compound via Oxidation of Veratraldehyde

Method 1: Hydrogen Peroxide Oxidation

A common and relatively green method for the synthesis of this compound involves the oxidation of veratraldehyde using hydrogen peroxide in an alkaline aqueous solution.[10]

Experimental Workflow:

cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve Veratraldehyde in Aqueous Alkali (e.g., NaOH) B Add Hydrogen Peroxide Dropwise A->B C Heat the Reaction Mixture B->C D Cool the Reaction Mixture C->D E Acidify with HCl or H2SO4 to pH 2-6 D->E F Filter the Precipitated this compound E->F G Wash the Solid with Cold Water F->G H Recrystallize from Ethanol/Water G->H I Dry the Purified this compound H->I

Caption: Workflow for this compound Synthesis via H2O2 Oxidation.

Quantitative Data from Various Protocols:

Starting Material Oxidizing Agent Solvent/Base Temp (°C) Time (h) Yield (%) Purity (%)
VeratraldehydeHydrogen PeroxideWater / NaOH40-603-5>95>99.5
VeratraldehydeAir / Cobalt AcetateAcetic Acid1303~99-
VeratraldehydeSilver NitrateWater / NaOH55-600.594.3 (from vanillin)High
VeratraldehydeFormalin / AlkaliAlcohol/Water50-1001.5-482.6-93.7-

Note: Yields and purity can vary based on the specific reaction conditions and scale.

Purification of this compound by Recrystallization

Methodology:

  • Dissolution: Dissolve the crude this compound in a minimum amount of hot ethanol in an Erlenmeyer flask.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and keep the solution hot for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to remove insoluble impurities and charcoal.

  • Crystallization: Add hot water to the filtrate dropwise until a slight cloudiness persists. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution. Allow the flask to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.

Logical Diagram for Recrystallization Troubleshooting:

Caption: Troubleshooting Logic for this compound Recrystallization.

References

Technical Support Center: Optimizing Veratric Acid Methylation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the methylation of veratric acid to produce methyl 3,4-dimethoxybenzoate (methyl veratrate).

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for methylating this compound?

A1: The most common and effective methods for methylating this compound include:

  • Fischer-Speier Esterification: This is a classic acid-catalyzed reaction where this compound is refluxed with an excess of methanol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).

  • Methylation with Dimethyl Sulfate (DMS): This method involves deprotonating the this compound with a base (e.g., sodium bicarbonate, potassium carbonate) to form the carboxylate salt, which then acts as a nucleophile to attack the methyl group of DMS in an Sₙ2 reaction.

  • Steglich Esterification: This method uses a coupling agent, typically dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (DMAP), to activate the carboxylic acid for attack by methanol. It is particularly useful for substrates that are sensitive to acidic conditions.

Q2: What is the primary cause of low yields in Fischer esterification, and how can it be overcome?

A2: Fischer esterification is a reversible equilibrium reaction that produces water as a byproduct. The presence of water can drive the reaction backward, hydrolyzing the newly formed ester back to the carboxylic acid and alcohol. To achieve high yields, the equilibrium must be shifted towards the product side. This can be accomplished by:

  • Using a large excess of the alcohol (methanol), which can also serve as the solvent.

  • Removing water as it is formed , for example, by using a Dean-Stark apparatus.

Q3: Dimethyl sulfate (DMS) is highly effective but also toxic. What are the key safety precautions and workup procedures?

A3: Dimethyl sulfate is a powerful methylating agent but is classified as carcinogenic and is highly toxic. All manipulations should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Excess DMS must be quenched during the workup. This is typically done by adding an aqueous solution of a base, such as sodium hydroxide or ammonium hydroxide, which hydrolyzes DMS to less harmful products like methanol and sulfuric acid salts.

Q4: What are the advantages of using the Steglich (DCC/DMAP) method over other techniques?

A4: The Steglich esterification is performed under mild, neutral conditions, making it ideal for substrates with acid-sensitive functional groups that would not tolerate Fischer esterification. The reaction generally proceeds at room temperature and avoids the use of harsh acids or highly toxic alkylating agents.

Troubleshooting Guide

Issue 1: Low or No Product Yield
Potential Cause Suggested Solution
Incomplete Reaction (Fischer Esterification) The reaction is reversible. Increase the reaction time, use a larger excess of methanol, or use a Dean-Stark trap to remove water and drive the equilibrium toward the product.
Inactive Base or Poor Salt Formation (DMS Method) Ensure the base (e.g., K₂CO₃, NaHCO₃) is anhydrous and of good quality. The formation of the carboxylate salt is critical for the subsequent nucleophilic attack. Consider using a stronger base or a different solvent to improve the solubility of the salt.
Insufficient Activation (Steglich Esterification) Ensure the DCC and DMAP are fresh and of high purity. The reaction can be slow if the carboxylic acid is not effectively activated. Check for potential side reactions, such as the formation of N-acylurea if the reaction is too slow.
Hydrolysis During Workup During the workup, avoid prolonged exposure to strongly acidic or basic aqueous solutions, as this can hydrolyze the ester product back to this compound. Neutralize the reaction mixture carefully and proceed with extraction promptly.
Issue 2: Presence of Unreacted Starting Material (this compound)
Potential Cause Suggested Solution
Insufficient Reaction Time or Temperature Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, extend the reaction time or, if the protocol allows, moderately increase the temperature. For Fischer esterification, ensure the mixture is refluxing properly.
Catalyst Inefficiency For acid-catalyzed reactions, ensure the catalyst (e.g., H₂SO₄) has not degraded. For the Steglich method, ensure the DMAP catalyst has been added and is active.
Poor Solubility This compound or its salt may have poor solubility in the chosen solvent, limiting its availability to react. Try a different solvent system. For the DMS method, polar aprotic solvents like DMF or DMSO can be effective.
Issue 3: Formation of Side Products and Impurities
Potential Cause Suggested Solution
Formation of N-Acylurea (Steglich Method) This side product forms when the activated O-acylisourea intermediate rearranges instead of reacting with the alcohol. This is more common with sterically hindered alcohols or slow reactions. Ensure an adequate amount of DMAP catalyst is used to accelerate the desired esterification.
Byproducts from Excess Reagents After the reaction is complete, unreacted reagents must be removed. Unreacted this compound can be removed by washing the organic layer with a mild aqueous base like sodium bicarbonate (NaHCO₃). The this compound will be deprotonated and move into the aqueous layer.
Dicyclohexylurea (DCU) Impurity (Steglich Method) The main byproduct of the DCC reaction, DCU, is a solid but can be challenging to remove completely. Most of it can be filtered off. To remove residual DCU, it is often effective to concentrate the reaction mixture and triturate with a solvent in which the product is soluble but DCU is not (e.g., pentane or hexane).

Data Presentation: Comparison of Methylation Methods

Method Reagents Typical Conditions Reported Yield Pros Cons
Fischer Esterification This compound, Methanol, H₂SO₄ (cat.)Reflux in excess MeOH90-96%Low-cost reagents, simple procedure.Reversible reaction, requires harsh acidic conditions and heat.
Dimethyl Sulfate (DMS) This compound, DMS, K₂CO₃ or NaHCO₃70-90°C in a suitable solvent (e.g., DMF, Acetone)High (e.g., 96% for similar substrates)High yielding, irreversible.DMS is highly toxic and carcinogenic.
Steglich Esterification This compound, Methanol, DCC, DMAP (cat.)Room temperature in CH₂Cl₂Good to excellent (Yields >70% are common for this method)Mild conditions, suitable for sensitive substrates.DCC is an allergen, DCU byproduct can be difficult to remove completely.
Methyl Iodide (MeI) This compound, MeI, Base (e.g., K₂CO₃)Reflux in a polar aprotic solvent (e.g., Acetone, DMF)Generally good, but can be variable.Effective for nucleophilic substitution.MeI is toxic and volatile.

Experimental Protocols

Protocol 1: Fischer Esterification of this compound
  • To a round-bottom flask, add this compound (1.0 eq).

  • Add a large excess of methanol (e.g., 10-20 equivalents, or use as the solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Equip the flask with a reflux condenser and heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed (typically 2-10 hours).

  • Cool the mixture to room temperature.

  • Carefully neutralize the acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude methyl veratrate by recrystallization, typically from a solvent mixture like ethyl acetate/hexane or methanol/water.

Protocol 2: Methylation using Dimethyl Sulfate (DMS)
  • In a round-bottom flask, dissolve this compound (1.0 eq) and a base such as potassium carbonate (1.5-2.0 eq) in a suitable solvent (e.g., DMF or acetone).

  • With vigorous stirring, slowly add dimethyl sulfate (1.1-1.5 eq) dropwise at room temperature.

  • Heat the reaction mixture (e.g., to 70-80°C) and stir for 1-4 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and carefully pour it into cold water.

  • If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer thoroughly with water and then brine to remove the solvent and salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the product by recrystallization.

Protocol 3: Steglich Esterification of this compound
  • Dissolve this compound (1.0 eq), methanol (1.5-3.0 eq), and a catalytic amount of DMAP (0.1 eq) in a dry aprotic solvent like dichloromethane (CH₂Cl₂) in a round-bottom flask.

  • Cool the mixture in an ice bath (0°C).

  • Add a solution of DCC (1.1 eq) in CH₂Cl₂ dropwise to the stirred mixture.

  • Remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Monitor the reaction by TLC.

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture to remove the DCU precipitate.

  • Transfer the filtrate to a separatory funnel and wash sequentially with dilute HCl (to remove DMAP), saturated sodium bicarbonate solution (to remove unreacted acid), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization if necessary to remove any remaining DCU.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification prep Combine this compound, Alcohol, and Catalyst/Reagent react Heat / Stir (Conditions vary by method) prep->react monitor Monitor Progress (TLC) react->monitor quench Quench / Neutralize monitor->quench extract Extract with Organic Solvent quench->extract wash Wash (Aq. Base, Brine) extract->wash dry Dry & Concentrate wash->dry purify Recrystallization or Column Chromatography dry->purify product Pure Methyl Veratrate purify->product

Caption: General experimental workflow for this compound methylation.

troubleshooting_low_yield start Low Yield of Methyl Veratrate check_sm Is unreacted This compound present? start->check_sm check_hydrolysis Was the workup prolonged or harsh? check_sm->check_hydrolysis No incomplete_rxn Incomplete Reaction check_sm->incomplete_rxn Yes hydrolysis Product Hydrolysis check_hydrolysis->hydrolysis Yes side_products Side Product Formation check_hydrolysis->side_products No sol_incomplete Increase reaction time/temp. For Fischer, remove H₂O. Check reagent activity. incomplete_rxn->sol_incomplete sol_hydrolysis Minimize contact time with aqueous acid/base during workup. Ensure proper neutralization. hydrolysis->sol_hydrolysis sol_side Optimize conditions. For Steglich, ensure sufficient DMAP. Purify carefully. side_products->sol_side

Caption: Troubleshooting decision tree for low product yield.

fischer_mechanism cluster_steps Simplified Fischer Esterification Mechanism A 1. Protonation of Carbonyl B 2. Nucleophilic Attack by Alcohol A->B intermediate1 Protonated Carboxylic Acid A->intermediate1 C 3. Proton Transfer B->C intermediate2 Tetrahedral Intermediate B->intermediate2 D 4. Elimination of Water C->D C->D E 5. Deprotonation D->E intermediate3 Protonated Ester D->intermediate3 product Ester + Regenerated Catalyst E->product start Carboxylic Acid + Catalyst (H⁺) start->A intermediate1->B intermediate2->C intermediate3->E

Caption: Simplified mechanism of acid-catalyzed Fischer esterification.

Technical Support Center: Troubleshooting Veratric Acid Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing veratric acid in their cell culture experiments, unexpected precipitation can be a significant hurdle, leading to inconsistent results and loss of valuable time and resources. This technical support center provides a comprehensive guide to understanding and troubleshooting the precipitation of this compound in cell culture media.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating out of the cell culture medium?

A1: this compound precipitation in cell culture media can be attributed to several factors, primarily related to its physicochemical properties and interactions with media components. Key reasons include:

  • Low Aqueous Solubility: this compound has limited solubility in water, especially at physiological pH.[1]

  • pH Sensitivity: As a carboxylic acid with a pKa of approximately 4.35, the solubility of this compound is highly dependent on the pH of the solution. In the acidic form (at lower pH), it is less soluble than its deprotonated (salt) form at higher pH.

  • High Concentration: Exceeding the solubility limit of this compound in the final culture medium is a common cause of precipitation.

  • Interaction with Media Components: Cell culture media are complex mixtures containing salts, amino acids, and vitamins. This compound may interact with certain components, such as divalent cations like calcium, potentially forming insoluble salts.[2][3]

  • Improper Dissolution of Stock Solution: If the initial stock solution is not properly prepared or fully dissolved, it can lead to precipitation upon dilution into the aqueous cell culture medium.

  • Temperature Fluctuations: Changes in temperature, such as moving media from a refrigerator to an incubator, can affect the solubility of this compound and other media components, potentially causing precipitation.[2][3]

Q2: What is the recommended solvent for preparing a this compound stock solution?

A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound for cell culture applications.[4] It is crucial to use anhydrous, cell culture-grade DMSO to avoid introducing contaminants or affecting the solubility. For a 100 mM stock solution, dissolving this compound in DMSO may require ultrasonication to ensure complete dissolution.

Q3: What is a typical working concentration for this compound in cell culture, and how does this relate to precipitation?

A3: The effective working concentration of this compound can vary depending on the cell line and the specific biological effect being studied. Reported concentrations in the literature typically range from 10 µM to 200 µM.[4] It is essential to perform a dose-response experiment to determine the optimal concentration for your specific application. Using concentrations at the higher end of this range increases the risk of precipitation, especially if the stock solution is not diluted sufficiently in the final culture volume.

Q4: Can the type of cell culture medium (e.g., DMEM vs. RPMI-1640) influence this compound precipitation?

A4: Yes, the composition of the cell culture medium can influence the solubility of this compound. For instance, Dulbecco's Modified Eagle Medium (DMEM) typically has a higher calcium concentration than RPMI-1640. Given the potential for carboxylic acids to interact with divalent cations, the higher calcium content in DMEM could increase the likelihood of this compound salt precipitation.

Q5: How can I visually identify this compound precipitation?

A5: this compound precipitation typically appears as fine, crystalline, or amorphous particulate matter in the cell culture medium, which may be visible to the naked eye as a cloudiness or turbidity. Under a microscope, these precipitates can be seen as distinct particles, often settled at the bottom of the culture vessel or floating in the medium. It is important to distinguish this from microbial contamination, which often presents with a more uniform turbidity and may be accompanied by a rapid change in the medium's pH (indicated by a color change of the phenol red indicator).[3]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving issues with this compound precipitation in your cell culture experiments.

Problem: Precipitate observed in the cell culture medium after adding this compound.

Step 1: Verify the Stock Solution

  • Observation: Is the stock solution clear, or is there visible precipitate?

  • Action: If the stock solution is not clear, it was not prepared correctly.

    • Try warming the solution gently (e.g., in a 37°C water bath) and vortexing or sonicating to aid dissolution.

    • If precipitation persists, consider preparing a fresh, lower-concentration stock solution. Ensure the this compound is fully dissolved before use.

Step 2: Review the Final Concentration

  • Question: What is the final concentration of this compound in the culture medium?

  • Action:

    • If using a high concentration (e.g., >100 µM), try reducing it to a lower, previously validated concentration.

    • Perform a solubility test by preparing a mock culture medium (without cells) with the desired final concentration of this compound and observe for precipitation over time at 37°C.

Step 3: Assess the Dilution Method

  • Question: How was the this compound stock solution added to the medium?

  • Action:

    • Recommended Method: Add the stock solution to a small volume of pre-warmed (37°C) complete medium first, mix well, and then add this to the rest of the culture volume. Avoid adding the concentrated stock directly to a large volume of cold medium.

    • Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically ≤ 0.1%) to minimize solvent-induced precipitation and cytotoxicity.

Step 4: Investigate Potential pH Issues

  • Observation: Has the pH of the medium changed significantly after adding this compound? (Check the color of the phenol red indicator).

  • Action:

    • This compound is acidic and a highly concentrated stock might slightly lower the pH of the final medium. While typically not a significant issue with proper buffering, ensure your medium is adequately buffered.

    • The solubility of this compound increases with pH. If precipitation is persistent, you could consider slightly increasing the pH of your stock solution with a small amount of NaOH before sterile filtering, but this should be done with caution as it can affect the compound's activity and the pH of the final culture medium.

Step 5: Consider Media Components

  • Question: Are you using a high-calcium medium like DMEM?

  • Action:

    • If you suspect interaction with divalent cations, try using a medium with a lower calcium concentration, such as RPMI-1640, if it is suitable for your cell line.

    • Alternatively, you can prepare a custom medium with a reduced calcium concentration for your experiments.

Data Presentation

Table 1: Solubility of this compound in Different Solvents

SolventSolubilityReference
WaterSlightly soluble (approx. 0.5 g/L)[1]
DMSO≥ 100 mg/mL (may require sonication)[4]
EthanolSoluble
MethanolSoluble

Table 2: Typical Working Concentrations of this compound in Cell Culture

Cell LineWorking ConcentrationEffectReference
RAW264.7 (macrophages)100 - 200 µMInhibition of NO production[5]
HaCaT (keratinocytes)10 - 100 µg/mLProtection against UVB-induced damage[6]
AML12 (hepatocytes)Not specifiedActivation of Nrf2 signaling pathway[7]

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound powder (MW: 182.17 g/mol )

    • Anhydrous, cell culture-grade DMSO

    • Sterile, conical-bottom microcentrifuge tubes or vials

    • Calibrated analytical balance

    • Vortex mixer

    • Water bath sonicator

    • Sterile syringe filters (0.22 µm)

  • Procedure:

    • In a sterile tube, weigh out 18.22 mg of this compound.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Vortex the solution vigorously for 1-2 minutes.

    • If the this compound is not fully dissolved, place the tube in a water bath sonicator and sonicate for 10-15 minutes, or until the solution is clear.

    • Sterile-filter the 100 mM stock solution using a 0.22 µm syringe filter into a fresh, sterile tube.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C.

Protocol 2: Diluting this compound into Cell Culture Medium

  • Materials:

    • Prepared 100 mM this compound stock solution

    • Pre-warmed (37°C) complete cell culture medium

    • Sterile microcentrifuge tubes

    • Calibrated micropipettes

  • Procedure (for a final concentration of 100 µM in 10 mL of medium):

    • Thaw an aliquot of the 100 mM this compound stock solution at room temperature.

    • In a sterile microcentrifuge tube, pipette 99 µL of pre-warmed complete medium.

    • Add 1 µL of the 100 mM this compound stock solution to the 99 µL of medium to create a 1:100 dilution (intermediate concentration of 1 mM).

    • Vortex the intermediate dilution gently.

    • Add 100 µL of the 1 mM intermediate dilution to the final 10 mL volume of cell culture medium.

    • Mix the final solution by gently swirling the culture flask or plate. The final concentration of DMSO will be 0.1%.

Visualizations

Troubleshooting_Workflow start Precipitate Observed in Cell Culture Medium check_stock Is the stock solution clear? start->check_stock stock_precipitate Yes, precipitate in stock check_stock->stock_precipitate No stock_clear No, stock is clear check_stock->stock_clear Yes reprepare_stock Re-dissolve or prepare fresh stock solution stock_precipitate->reprepare_stock end Problem Resolved reprepare_stock->end check_concentration Is the final concentration high? stock_clear->check_concentration high_concentration Yes, high concentration check_concentration->high_concentration Yes low_concentration No, concentration is low check_concentration->low_concentration No reduce_concentration Reduce final concentration high_concentration->reduce_concentration reduce_concentration->end check_dilution Was the dilution method correct? low_concentration->check_dilution improper_dilution No, improper dilution check_dilution->improper_dilution No proper_dilution Yes, dilution was correct check_dilution->proper_dilution Yes correct_dilution Follow recommended dilution protocol improper_dilution->correct_dilution correct_dilution->end check_media Are you using a high-calcium medium? proper_dilution->check_media high_calcium Yes, high calcium check_media->high_calcium Yes low_calcium No, low calcium check_media->low_calcium No change_media Switch to a lower calcium medium high_calcium->change_media change_media->end low_calcium->end

Caption: Troubleshooting workflow for this compound precipitation.

Experimental_Workflow cluster_stock Stock Solution Preparation cluster_dilution Dilution into Medium weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve sonicate Sonicate if necessary dissolve->sonicate filter Sterile Filter (0.22 µm) sonicate->filter aliquot Aliquot and Store at -20°C filter->aliquot thaw Thaw Stock Aliquot aliquot->thaw intermediate Prepare Intermediate Dilution in Medium thaw->intermediate final_dilution Add to Final Culture Volume intermediate->final_dilution mix Mix Gently final_dilution->mix

Caption: Experimental workflow for preparing this compound solution.

Signaling_Pathway Veratric_Acid This compound Nrf2_Activation Nrf2 Activation Veratric_Acid->Nrf2_Activation ARE Antioxidant Response Element (ARE) Nrf2_Activation->ARE Antioxidant_Genes Increased Expression of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Cellular_Protection Cellular Protection against Oxidative Stress Antioxidant_Genes->Cellular_Protection

Caption: this compound-mediated activation of the Nrf2 signaling pathway.

References

Strategies to increase the yield of veratric acid synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of veratric acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for synthesizing this compound?

A1: The most prevalent starting materials for this compound synthesis are veratraldehyde and acetovanillon.[1][2][3][4] Veratraldehyde can be converted to this compound through oxidation or disproportionation reactions.[1][2] Acetovanillon requires a two-step process involving methylation followed by a haloform reaction.[3][4]

Q2: What are the general strategies to synthesize this compound from veratraldehyde?

A2: There are two primary strategies for synthesizing this compound from veratraldehyde:

  • Direct Oxidation: This method involves the oxidation of veratraldehyde using an oxidizing agent. A common approach is the use of hydrogen peroxide in an alkaline medium.[5] Another method utilizes silver nitrate as a catalyst for the oxidation with hydrogen peroxide.[6]

  • Disproportionation Reaction (Cannizzaro-type Reaction): In this reaction, veratraldehyde undergoes self-oxidation and reduction in the presence of a strong base. The reaction can be carried out with an aldehyde (like formaldehyde) and an alkali (such as sodium hydroxide or potassium hydroxide) in an alcohol-water solvent.[2][7]

Q3: How can I synthesize this compound from acetovanillon?

A3: The synthesis from acetovanillon is a two-step process:[3][4][8]

  • Methylation: The hydroxyl group of acetovanillon is methylated using a methylating agent like dimethyl sulfate in an alkaline medium to produce 3,4-dimethoxy acetophenone.[4][8]

  • Haloform Reaction: The resulting 3,4-dimethoxy acetophenone is then oxidized using a reagent like sodium hypochlorite in an alkaline solution to yield this compound.[3][4]

Troubleshooting Guides

Synthesis from Veratraldehyde via Oxidation

Problem 1: Low Yield of this compound

Potential CauseTroubleshooting Steps
Incomplete Reaction - Reaction Time: Ensure the reaction is allowed to proceed for the recommended duration. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).- Temperature Control: Maintain the optimal reaction temperature. For the hydrogen peroxide method, the temperature is typically controlled between 30-35°C during the addition of the oxidant and then raised to 55-60°C.[9][5]- Reagent Purity: Use high-purity veratraldehyde and fresh hydrogen peroxide solution.
Side Reactions - Oxidant Addition: Add the hydrogen peroxide slowly and in a controlled manner to prevent side reactions and temperature spikes.[9][5]- pH Control: Maintain the alkaline conditions throughout the reaction as it is crucial for the oxidation process.
Product Loss during Workup - Acidification: Ensure the pH is adjusted correctly during the acidification step to precipitate the this compound completely. The final pH is typically acidic, around 2-6.[2]- Extraction: If using an organic solvent for extraction, ensure a sufficient volume and number of extractions are performed to recover the product from the aqueous layer.

Problem 2: Impure Product (e.g., presence of unreacted veratraldehyde)

Potential CauseTroubleshooting Steps
Insufficient Oxidant - Stoichiometry: Check the molar ratio of the oxidizing agent to veratraldehyde. An excess of the oxidant is often used to drive the reaction to completion.
Inefficient Mixing - Stirring: Ensure vigorous and constant stirring throughout the reaction to ensure proper mixing of the reactants.
Improper Purification - Recrystallization: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to remove impurities.
Synthesis from Veratraldehyde via Disproportionation

Problem 1: Low Yield of this compound

Potential CauseTroubleshooting Steps
Suboptimal Reagent Ratios - Aldehyde and Alkali: The molar ratio of veratraldehyde to the second aldehyde (e.g., formaldehyde) and the alkali is critical. Ratios are typically in the range of 1:1.5-5 for the aldehyde and 1:1-6 for the alkali.[2]
Incorrect Solvent Composition - Alcohol-Water Mixture: The composition of the alcohol-water solvent can influence the reaction rate and yield. The water content is often specified in the range of 5-30% by volume.[2]
Inappropriate Reaction Temperature - Temperature Range: The reaction temperature can vary from 0 to 100°C depending on the specific protocol.[2] Ensure the temperature is maintained within the optimal range for the chosen conditions.

Problem 2: Formation of Side Products

Potential CauseTroubleshooting Steps
Cross-Cannizzaro Reactions - Choice of Aldehyde: Using an aldehyde with no α-hydrogens, like formaldehyde, is crucial to prevent unwanted side reactions.
Reaction Control - Temperature and Time: Carefully control the reaction temperature and time to minimize the formation of byproducts.
Synthesis from Acetovanillon

Problem 1: Incomplete Methylation

Potential CauseTroubleshooting Steps
Insufficient Methylating Agent - Stoichiometry: Ensure a sufficient molar excess of the methylating agent (e.g., dimethyl sulfate) is used.
Inadequate Base - Alkalinity: Maintain a sufficiently alkaline medium to deprotonate the phenolic hydroxyl group, facilitating the methylation reaction.

Problem 2: Formation of Chlorinated Side Products during Haloform Reaction

Potential CauseTroubleshooting Steps
Excess Hypochlorite and High Temperature - Reagent Control: Carefully control the amount of sodium hypochlorite added.[4]- Temperature Management: Maintain a controlled temperature during the haloform reaction to minimize the formation of chlorinated byproducts like 2-chloro-4,5-dimethoxybenzoic acid.[4][10]

Experimental Protocols and Data

Table 1: Comparison of this compound Synthesis Methods
Starting MaterialMethodKey ReagentsReaction ConditionsYield (%)Reference
VeratraldehydeOxidationHydrogen Peroxide, NaOH, Water30-60°C>99 (liquid phase content)[9][5]
VeratraldehydeOxidationSilver Nitrate, Hydrogen Peroxide, Acetonitrile50°C, 2.1 hours87[6]
VeratraldehydeDisproportionationFormalin, Calcium Hydroxide, Isopropanol/Water~50°C, 2.5 hours88.5[2][7]
VeratraldehydeDisproportionationParaformaldehyde, Potassium Hydroxide, Ethanol/Water~100°C, 4 hours93.7[2][7]
AcetovanillonTwo-step (Methylation, Haloform)Dimethyl Sulfate, NaOH; Sodium Hypochlorite-~90[4][10]
Detailed Experimental Protocols

Protocol 1: Synthesis of this compound from Veratraldehyde via Oxidation [9][5]

  • In a reaction vessel, add 300-800 mL of water and 60 g of veratraldehyde.

  • Heat the mixture to 40°C and stir until the veratraldehyde is completely dissolved.

  • Add 50-90 mL of 30% liquid sodium hydroxide and stir for 15 minutes.

  • Slowly add 180 mL of hydrogen peroxide over 3-5 hours, maintaining the temperature at 30-35°C.

  • After the addition is complete, stir for 30 minutes and then heat to 55°C for 2 hours, followed by 60°C for 3 hours.

  • Monitor the reaction until the veratraldehyde content is below 0.5%.

  • Cool the reaction mixture to below 25°C and add 300 mL of water.

  • Slowly adjust the pH to 2 with 30% hydrochloric acid.

  • Filter the precipitate, wash with water until the pH of the filtrate is 5-6, and dry at 80°C.

Protocol 2: Synthesis of this compound from Veratraldehyde via Disproportionation [2][7]

  • In a flask equipped with a stirrer, condenser, and thermometer, add veratraldehyde (107.9 g, 0.65 mol), potassium hydroxide (218.4 g, 3.9 mol), and 700 mL of an aqueous ethanol solution (25% v/v water).

  • Add paraformaldehyde (97.5 g, 3.25 mol).

  • Heat the mixture to approximately 100°C and react for 4 hours to obtain the veratrate salt.

  • At room temperature, add 5% (w/t) nitric acid solution dropwise over 1.5 hours until the pH reaches 3.

  • Filter, wash, and dry the resulting solid to obtain this compound.

Protocol 3: Synthesis of this compound from Acetovanillon [4][8]

  • Step 1: Methylation of Acetovanillon

    • Dissolve acetovanillon in an alkaline solution.

    • Add dimethyl sulfate and react to form 3,4-dimethoxy acetophenone.

  • Step 2: Haloform Reaction

    • Subject the 3,4-dimethoxy acetophenone to a haloform reaction with sodium hypochlorite in an alkaline medium.

    • Control the temperature and the amount of sodium hypochlorite to maximize the yield of this compound and minimize the formation of 2-chloro-4,5-dimethoxybenzoic acid.

    • Acidify the reaction mixture to precipitate the this compound.

Visualizations

Synthesis_from_Veratraldehyde cluster_oxidation Oxidation cluster_disproportionation Disproportionation Veratraldehyde Veratraldehyde Oxidation_Reagents H2O2, NaOH or AgNO3, H2O2 Veratraldehyde->Oxidation_Reagents Disproportionation_Reagents Aldehyde (e.g., HCHO) Alkali (e.g., KOH) Veratraldehyde->Disproportionation_Reagents VeratricAcid This compound Oxidation_Reagents->VeratricAcid Direct Oxidation Disproportionation_Reagents->VeratricAcid Disproportionation

Caption: Synthesis pathways of this compound from veratraldehyde.

Synthesis_from_Acetovanillon Acetovanillon Acetovanillon Methylation Methylation (e.g., Dimethyl Sulfate, NaOH) Acetovanillon->Methylation Dimethoxyacetophenone 3,4-Dimethoxy Acetophenone Haloform Haloform Reaction (e.g., NaOCl, NaOH) Dimethoxyacetophenone->Haloform VeratricAcid This compound Methylation->Dimethoxyacetophenone Haloform->VeratricAcid

Caption: Two-step synthesis of this compound from acetovanillon.

Experimental_Workflow_Oxidation Start Start Dissolve Dissolve Veratraldehyde in water at 40°C Start->Dissolve Add_Alkali Add NaOH solution Dissolve->Add_Alkali Add_Oxidant Slowly add H2O2 (30-35°C) Add_Alkali->Add_Oxidant Heating Heat to 55-60°C Add_Oxidant->Heating Monitoring Monitor reaction (Veratraldehyde < 0.5%) Heating->Monitoring Cooling Cool to < 25°C Monitoring->Cooling Acidification Adjust pH to 2 with HCl Cooling->Acidification Filtration Filter and wash precipitate Acidification->Filtration Drying Dry the product Filtration->Drying End This compound Drying->End

Caption: Experimental workflow for this compound synthesis via oxidation.

References

Preventing veratric acid degradation during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to prevent veratric acid degradation during sample preparation, ensuring accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is preventing its degradation crucial?

This compound, also known as 3,4-dimethoxybenzoic acid, is a phenolic compound naturally found in various vegetables and fruits.[1][2] It is recognized for its antioxidant and anti-inflammatory properties, making it a subject of interest in medical and cosmetic research.[2][3] Preventing its degradation during sample handling and preparation is critical for accurate quantification and the reliable evaluation of its biological activity.

Q2: What are the primary factors that can degrade this compound during sample preparation?

The stability of this compound, like many phenolic compounds, is influenced by several factors:

  • pH: this compound is more stable in acidic conditions. Alkaline environments can promote degradation.[4][5]

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[5]

  • Light: Exposure to UV or even ambient light can induce photodegradation.[6][7]

  • Oxidation: As an antioxidant, this compound is susceptible to degradation by oxidizing agents, including dissolved oxygen.[8]

  • Microbial Activity: Certain bacteria can metabolize this compound, breaking it down and leading to lower recovery.[9][10]

Q3: What are the known degradation products of this compound?

The primary degradation pathway for this compound is O-demethylation, where its two methoxy groups are cleaved. This process typically occurs sequentially, first yielding vanillic acid and subsequently protocatechuic acid.[10][11]

Q4: How should I properly store this compound standards and prepared samples?

For optimal stability, pure this compound and its stock solutions should be stored with care.

  • Stock Solutions: Prepare stock solutions in a suitable solvent like DMSO or methanol.[12] To avoid degradation from repeated freeze-thaw cycles, aliquot the solution into smaller volumes and store them at -20°C for up to one year or at -80°C for up to two years.[1]

  • Working Solutions: It is highly recommended to prepare fresh working solutions for daily experiments to ensure potency and accuracy.[1][12]

  • Prepared Samples: Processed samples awaiting analysis should be kept at low temperatures (4°C or on ice) and protected from light. For longer-term storage, freezing at -20°C or below is advisable.

Troubleshooting Guide: Low this compound Recovery

Issue: You are experiencing low or inconsistent recovery of this compound in your samples.

This guide provides potential causes and actionable solutions to improve your results.

Potential CauseRecommended Solution
Unsuitable pH Maintain the sample pH in a slightly acidic to neutral range (ideally below pH 7). For biological samples or buffered solutions, adjust the pH post-extraction if necessary. Acidifying the sample with a small amount of acid (e.g., hydrochloric or formic acid) can help precipitate and stabilize this compound.[13][14]
Thermal Degradation Perform all extraction and handling steps at reduced temperatures. Keep samples on ice, use a refrigerated centrifuge, and if solvent evaporation is necessary, perform it at low temperatures under a vacuum.
Photodegradation Protect the sample from light at all stages. Use amber glass vials or tubes, or wrap standard glassware in aluminum foil. Minimize exposure to ambient light during processing.[7]
Oxidation Use de-gassed solvents for extraction and analysis. For highly sensitive samples, consider working under an inert nitrogen or argon atmosphere. Adding a small amount of an antioxidant, such as ascorbic acid, to the extraction solvent can also help prevent oxidative loss.
Microbial Contamination Use sterile equipment and high-purity, sterile-filtered solvents. If samples are known to have high microbial loads, they should be processed and analyzed as quickly as possible after collection.[9][11]
Inefficient Extraction Ensure the chosen solvent is appropriate for your sample matrix. A common and effective solvent is 70% methanol.[15] Employ appropriate extraction techniques such as sonication or vortexing to ensure complete extraction from the sample matrix.

Experimental Protocols

Protocol 1: General Sample Preparation Workflow

This protocol outlines a standard workflow for preparing samples for this compound analysis while minimizing degradation.

  • Sample Collection & Storage: Collect samples and immediately place them on ice. If not processed immediately, store at -80°C.

  • Homogenization: If working with solid samples (e.g., plant tissue), homogenize them in the extraction solvent at 4°C.

  • Extraction: Perform solvent extraction using an appropriate solvent (e.g., 70% methanol) in amber tubes. Agitate the sample by vortexing or sonicating at a low temperature.

  • Centrifugation: Pellet solid debris by centrifuging at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant containing the extracted this compound to a new, clean amber vial.

  • Filtration: Filter the extract through a 0.20 µm nylon or PTFE syringe filter to remove any remaining particulates before analysis.[15]

  • Analysis: Analyze the sample immediately via a validated method like LC-MS/MS. If immediate analysis is not possible, store the filtrate at -20°C or below, protected from light.

Protocol 2: Validated LC-MS/MS Method for Quantification

This method is based on a validated protocol for quantifying this compound in plant extracts.[15]

  • Instrumentation: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[13]

  • Mobile Phase: Isocratic or gradient elution with a mixture of methanol and water (e.g., 60:40 v/v), often with a small amount of acid like formic acid to improve peak shape.[13]

  • Ionization Mode: Electrospray Ionization (ESI), typically in positive mode.

  • MRM Transition: For quantification using Multiple Reaction Monitoring (MRM), the precursor ion [M+H]⁺ at m/z 182.8 can be monitored for transitions to product ions such as m/z 139.2, 124.2, and 77.0.[15]

Data Summary

The stability of phenolic compounds like this compound is highly dependent on environmental conditions. The following table summarizes these effects based on available data for this compound and related compounds.

ConditionEffect on this compound StabilityRecommendation
Acidic pH (pH < 7) High Stability: Generally stable.[4][5]Maintain acidic conditions during extraction and storage where possible.
Alkaline pH (pH > 7) Low Stability: Prone to rapid degradation.[4][5]Avoid alkaline conditions. Buffer samples to a pH below 7 if necessary.
High Temperature (>40°C) Low Stability: Degradation rate increases significantly with temperature.[5]Keep samples cold (on ice or at 4°C) throughout the preparation process.
Light Exposure Moderate to Low Stability: Susceptible to photodegradation.[7]Use amber vials and minimize light exposure at all times.
Presence of Oxygen Moderate Stability: Can be degraded by oxidation.Use de-gassed solvents and consider working under an inert atmosphere for long-term experiments.

Visualizations

The following diagrams illustrate key workflows and pathways related to this compound analysis.

cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample Homogenize (Cold, Dark) Homogenize (Cold, Dark) Sample->Homogenize (Cold, Dark) Protect from heat & light Extract (e.g., 70% MeOH) Extract (e.g., 70% MeOH) Homogenize (Cold, Dark)->Extract (e.g., 70% MeOH) Centrifuge (4°C) Centrifuge (4°C) Extract (e.g., 70% MeOH)->Centrifuge (4°C) Collect & Filter Supernatant Collect & Filter Supernatant Centrifuge (4°C)->Collect & Filter Supernatant LC-MS/MS Analysis LC-MS/MS Analysis Collect & Filter Supernatant->LC-MS/MS Analysis Immediate analysis or store at -20°C VA This compound (3,4-dimethoxybenzoic acid) VNA Vanillic Acid (4-hydroxy-3-methoxybenzoic acid) VA->VNA O-demethylation (loss of CH₃) PCA Protocatechuic Acid (3,4-dihydroxybenzoic acid) VNA->PCA O-demethylation (loss of CH₃)

References

Addressing matrix effects in veratric acid LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of veratric acid.

Troubleshooting Guides

Issue: Low Analyte Recovery

Low recovery of this compound can be a significant issue, leading to poor sensitivity and inaccurate quantification. This guide provides a systematic approach to troubleshooting low recovery.

Possible Causes and Solutions

  • Suboptimal Sample Preparation: The choice of sample preparation technique is critical for efficiently extracting this compound while minimizing matrix components.

    • Protein Precipitation (PPT): A simple and common method. For this compound in plasma, precipitation with acetonitrile containing 0.2% formic acid has been shown to yield high recovery.[1] Using methanol alone may lead to peak tailing for the internal standard, and acetonitrile alone may not be sufficient to overcome the matrix effect at low concentrations.[1]

    • Liquid-Liquid Extraction (LLE): Can provide a cleaner extract than PPT. The pH of the aqueous sample should be adjusted to at least two units below the pKa of this compound (approximately 4.4) to ensure it is in its neutral form, facilitating its extraction into an immiscible organic solvent.

    • Solid-Phase Extraction (SPE): Offers the potential for the cleanest extracts and analyte concentration. A mixed-mode SPE column with both reversed-phase and anion-exchange properties could be effective for the acidic this compound.

  • Analyte Degradation: this compound is generally stable, but degradation can occur under certain conditions.

    • Solution: Ensure proper sample handling and storage. For light-sensitive compounds, use amber vials. If enzymatic degradation is suspected in biological matrices, samples should be kept on ice and processed quickly, or enzymatic inhibitors can be added.

  • Adsorption to Surfaces: this compound, with its carboxylic acid group, can adsorb to active sites on glassware, plasticware, and within the LC system.

    • Solution: Use silanized glassware or polypropylene tubes. The use of metal-free columns and PEEK tubing in the LC system can also mitigate this issue.

Issue: Poor Peak Shape (Tailing or Fronting)

Poor peak shape can compromise resolution and integration, affecting the accuracy of quantification.

Possible Causes and Solutions

  • Secondary Interactions on the Column: The carboxylic acid group of this compound can interact with residual silanols on silica-based C18 columns, leading to peak tailing.

    • Solution: Use a highly end-capped column or a column with a different stationary phase (e.g., phenyl-hexyl).[2] Adding a small amount of an acidic modifier, such as 0.1% formic acid, to the mobile phase can help to suppress the ionization of silanols and improve peak shape.[1]

  • Column Overload: Injecting too much analyte can lead to peak fronting.

    • Solution: Reduce the injection volume or dilute the sample.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase.

    • Solution: For reversed-phase chromatography, maintaining the mobile phase pH below the pKa of this compound (e.g., using 0.1% formic acid) will ensure it is in its neutral, more retained form, often leading to better peak shape.

Issue: Signal Instability or Drift

Inconsistent signal intensity across a run can lead to poor precision and inaccurate results.

Possible Causes and Solutions

  • Matrix Effects: Co-eluting matrix components can cause ion suppression or enhancement, leading to signal variability.

    • Solution: Improve sample cleanup using SPE or LLE. Optimize chromatographic conditions to separate this compound from the interfering matrix components. A stable isotope-labeled internal standard is highly recommended to compensate for signal fluctuations.

  • Instrument Contamination: Buildup of non-volatile matrix components in the ion source or mass spectrometer can lead to a gradual decrease in signal (drift).

    • Solution: Regular cleaning of the ion source is crucial. A divert valve can be used to direct the flow to waste during the elution of highly concentrated, unretained matrix components at the beginning of the chromatographic run.

  • Unstable Spray in the Ion Source: An inconsistent electrospray will result in a fluctuating signal.

    • Solution: Optimize ion source parameters such as capillary voltage, gas flows, and temperature. Ensure the mobile phase composition is consistent and free of particulates.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect this compound analysis?

A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte due to the presence of co-eluting components from the sample matrix.[3][4] In this compound analysis, this can lead to inaccurate quantification, poor reproducibility, and reduced sensitivity. For instance, phospholipids from plasma can co-elute with this compound and suppress its ionization in the electrospray source.

Q2: How can I assess the presence and extent of matrix effects in my assay?

A2: The most common method is the post-extraction spike analysis.[5] This involves comparing the peak area of this compound in a neat solution to the peak area of this compound spiked into a blank matrix extract at the same concentration. The ratio of these peak areas, known as the matrix factor, provides a quantitative measure of ion suppression or enhancement. A matrix factor of less than 1 indicates suppression, while a value greater than 1 indicates enhancement.

Q3: What is the best sample preparation method to reduce matrix effects for this compound in plasma?

A3: While the "best" method can be matrix and concentration-dependent, here's a general comparison:

  • Protein Precipitation (PPT): Quick and easy, but may result in a less clean extract, potentially leading to significant matrix effects.[1] For this compound in rat plasma, PPT with 0.2% formic acid in acetonitrile has been shown to provide good recovery.[1]

  • Liquid-Liquid Extraction (LLE): Generally provides cleaner extracts than PPT. Requires optimization of the extraction solvent and pH.

  • Solid-Phase Extraction (SPE): Typically yields the cleanest extracts and can be used to concentrate the analyte. It is more time-consuming and costly but can be the most effective method for minimizing matrix effects.

Q4: Can I just dilute my sample to reduce matrix effects?

A4: Yes, sample dilution is a simple and often effective strategy to reduce the concentration of interfering matrix components. However, this also dilutes the analyte, which may compromise the limit of quantification (LOQ) if the initial concentration of this compound is low.

Q5: Is an internal standard necessary for accurate quantification of this compound?

A5: Yes, using an internal standard (IS) is highly recommended for accurate and precise quantification. A stable isotope-labeled (SIL) internal standard for this compound would be ideal as it co-elutes and experiences the same degree of matrix effects as the analyte. If a SIL-IS is not available, a structural analog can be used, but it must be demonstrated that it adequately tracks the variability of the analyte signal.

Experimental Protocols

Protocol 1: this compound Extraction from Rat Plasma via Protein Precipitation

This protocol is adapted from a validated method for the analysis of veratraldehyde and its metabolite, this compound, in rat plasma.[1]

Materials:

  • Rat plasma

  • Acetonitrile (ACN)

  • Formic acid (FA)

  • Internal Standard (IS) working solution (e.g., cinnamaldehyde)

  • Microcentrifuge tubes

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • To a 1.5 mL microcentrifuge tube, add 100 µL of rat plasma.

  • Add an appropriate volume of the IS working solution.

  • Add 300 µL of ice-cold protein precipitation solution (0.2% formic acid in acetonitrile).

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an aliquot of the supernatant into the LC-MS/MS system.

Protocol 2: LC-MS/MS Parameters for this compound Analysis

The following are example starting parameters that should be optimized for your specific instrument and application.

ParameterSetting
LC System
ColumnReversed-phase C18 column (e.g., 50 mm × 2.0 mm, 1.9 µm)[1]
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
GradientIsocratic or gradient elution depending on the complexity of the matrix
Flow Rate0.3 mL/min[1]
Column Temperature30°C[1]
Injection Volume2-5 µL[1]
MS/MS System
Ionization ModePositive Electrospray Ionization (ESI+)
Precursor Ion (m/z)183.1 [M+H]⁺
Product Ions (m/z)139.0 (quantifier), 124.2 (qualifier)[6][7]
Collision EnergyOptimize for your instrument
Dwell Time100-200 ms

Data Presentation

Table 1: Recovery of this compound from Spiked Samples

Spiked Concentration (ppm)Mean Recovery (%)% RSD
382.200.576
497.650.676
595.170.584

Data adapted from a study on this compound in a plant extract matrix.[6]

Table 2: Comparison of Sample Preparation Techniques for this compound in Rat Plasma

Sample Preparation MethodAnalyte Recovery (%)Matrix EffectKey AdvantagesKey Disadvantages
Protein Precipitation (0.2% FA in ACN)94.65 - 104.20[1]ModerateFast, simple, high throughputLess clean extract, potential for significant ion suppression
Liquid-Liquid Extraction Analyte and matrix dependentLow to ModerateCleaner extract than PPTMore time-consuming, requires solvent optimization
Solid-Phase Extraction Typically > 80%LowCleanest extract, allows for analyte concentrationMore complex, higher cost, requires method development

Visualizations

Workflow_for_Addressing_Matrix_Effects cluster_problem Problem Identification cluster_assessment Matrix Effect Assessment cluster_mitigation Mitigation Strategies cluster_validation Method Validation Problem Inaccurate Results or Low Sensitivity Assess Post-Extraction Spike Analysis Problem->Assess Quantify Calculate Matrix Factor (MF) Assess->Quantify SamplePrep Optimize Sample Prep (SPE, LLE, Dilution) Quantify->SamplePrep Chromo Optimize Chromatography Quantify->Chromo IS Use Stable Isotope-Labeled IS Quantify->IS Validate Validate Method for Accuracy, Precision, and Linearity SamplePrep->Validate Chromo->Validate IS->Validate Result Reliable Quantification Validate->Result Troubleshooting_Decision_Tree Start Low Signal/Recovery for this compound CheckRecovery Evaluate Extraction Recovery? Start->CheckRecovery CheckMatrixEffect Assess Matrix Effect? CheckRecovery->CheckMatrixEffect No LowRecovery Recovery < 70% CheckRecovery->LowRecovery Yes HighMatrixEffect Matrix Factor < 0.8 CheckMatrixEffect->HighMatrixEffect Yes End Acceptable Signal CheckMatrixEffect->End No OptimizeSamplePrep Optimize Sample Prep (LLE, SPE) LowRecovery->OptimizeSamplePrep HighMatrixEffect->OptimizeSamplePrep OptimizeChromo Optimize Chromatography HighMatrixEffect->OptimizeChromo OptimizeSamplePrep->End UseIS Use Stable Isotope-Labeled IS OptimizeChromo->UseIS UseIS->End

References

Optimizing veratric acid dosage for therapeutic efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the use of veratric acid in therapeutic efficacy studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary therapeutic effects?

A1: this compound (3,4-dimethoxybenzoic acid) is a phenolic acid compound found in various plants and fruits.[1][2][3][4] It is recognized for its antioxidant, anti-inflammatory, and blood pressure-lowering properties.[1][2][3][5] Research suggests it may offer protective effects against conditions like liver ischemia/reperfusion injury, hypertension-associated cardiovascular remodeling, and nonalcoholic fatty liver disease (NAFLD).[3][6][7][8]

Q2: What are the known signaling pathways modulated by this compound?

A2: this compound has been shown to modulate several key signaling pathways:

  • Nrf2 Pathway: It can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which is crucial for protecting against oxidative stress.[6][9]

  • NF-κB and MAPK Pathways: It can inhibit the activation of NF-κB and members of the mitogen-activated protein kinase (MAPK) family (p38, ERK, JNK), which are involved in inflammatory responses.[1]

  • PI3K/Akt Pathway: this compound has been observed to inhibit the LPS-induced activation of the PI3K/Akt pathway in RAW264.7 cells.[3][10]

Q3: What is a recommended starting dose or concentration for experiments?

A3: The optimal dosage depends on the specific experimental model. Based on published studies, for in vivo experiments with rats, a dosage of 40 mg/kg (oral administration) has been shown to be effective in reducing blood pressure and oxidative stress.[3][7][10] For in vitro studies, concentrations typically range from 10-100 µg/mL for protecting cells against UVB-induced damage or 100-200 µM for suppressing iNOS expression in macrophages.[3][10] Always perform a dose-response study to determine the optimal concentration for your specific cell line and experimental conditions.

Q4: How should I prepare and store this compound solutions?

A4: this compound is soluble in DMSO.[5] For a stock solution, dissolve this compound in DMSO to a concentration of 10 mM or higher.[3] This stock solution should be aliquoted and stored at -20°C for up to one year or -80°C for up to two years to avoid repeated freeze-thaw cycles.[3] For cell culture experiments, the DMSO stock solution should be further diluted in the culture medium to the final working concentration. Ensure the final DMSO concentration in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guides

Issue 1: Inconsistent or No Effect Observed in Cell Culture Experiments

Question Possible Cause & Solution
Are you seeing variable results between experiments? 1. This compound Degradation: Ensure your stock solution is properly stored. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. If in doubt, prepare a fresh stock solution. 2. Cell Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic drift and altered responses.
Is there no discernible effect at your chosen concentration? 1. Insufficient Concentration: The chosen concentration may be too low for your specific cell line or experimental endpoint. Perform a dose-response experiment with a wider range of concentrations (e.g., 10 µM to 200 µM). 2. Incubation Time: The incubation time may be too short or too long to observe the desired effect. Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration.
Are you observing unexpected cytotoxicity? 1. High DMSO Concentration: The final concentration of DMSO in your culture medium might be too high. Ensure it does not exceed 0.1% (v/v). Prepare a vehicle control with the same DMSO concentration to confirm it is not the source of toxicity. 2. This compound Toxicity: While generally considered safe at therapeutic doses, high concentrations can be toxic to certain cell lines. Perform a cell viability assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration (CC50) for your specific cells.

Issue 2: Poor Solubility or Precipitation in Aqueous Solutions

Question Possible Cause & Solution
Is the this compound precipitating when diluted in aqueous media (e.g., PBS, cell culture medium)? 1. Low Aqueous Solubility: this compound has limited solubility in water. Prepare a high-concentration stock in an organic solvent like DMSO first.[5] 2. Dilution Method: When diluting the DMSO stock into your aqueous medium, add the stock solution to the medium dropwise while vortexing or stirring to facilitate mixing and prevent immediate precipitation. Pre-warming the aqueous medium to 37°C can also help.
Are you having trouble dissolving the powder? 1. Inappropriate Solvent: Ensure you are using a suitable solvent. DMSO is recommended for initial stock preparation.[5] 2. Sonication: If dissolution is slow, brief sonication in a water bath can aid in dissolving the compound.[5]

Data Presentation

Table 1: Summary of In Vivo Dosages for this compound

Animal Model Dosage Administration Route Therapeutic Effect Reference
Wistar Rats20, 40, 80 mg/kg/dayOral40 mg/kg was most effective at reducing blood pressure and oxidative stress.[7]
L-NAME-induced Hypertensive Rats40 mg/kgOralPromoted ventricular function and reduced lipid peroxidation.[3]
Broilers0.05% or 0.1% of dietDietaryReduced liver triglyceride levels and abdominal fat.[8]

Table 2: Summary of In Vitro Concentrations for this compound

Cell Line Concentration Therapeutic Effect Reference
RAW264.7 Macrophages100, 200 µMSuppressed iNOS expression and inhibited PI3K/Akt pathway activation.[3][10]
HaCaT Keratinocytes10-100 µg/mLProtected against UVB-mediated phototoxicity and apoptosis.[3][10]
Chicken Hepatocytes1 µMReduced triglyceride and total cholesterol levels.[8]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials: this compound powder (MW: 182.17 g/mol ), Dimethyl sulfoxide (DMSO, cell culture grade), sterile microcentrifuge tubes.

  • Calculation: To prepare a 100 mM stock solution, weigh out 18.22 mg of this compound.

  • Dissolution: Add 1 mL of DMSO to the weighed this compound.

  • Mixing: Vortex thoroughly until the powder is completely dissolved. Gentle warming or brief sonication can be used if necessary.

  • Storage: Aliquot the stock solution into sterile, single-use microcentrifuge tubes (e.g., 20 µL aliquots). Store at -20°C or -80°C.

Protocol 2: Cell Viability (MTT) Assay for Determining Optimal Concentration

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment Preparation: Prepare serial dilutions of this compound in your complete cell culture medium from your DMSO stock. Include a "vehicle control" (medium with the highest concentration of DMSO used) and a "no treatment" control.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or control media to the respective wells.

  • Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours until a purple formazan precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the "no treatment" control. Plot the viability against the log of the this compound concentration to determine the IC50 value.

Visualizations

Veratric_Acid_Nrf2_Pathway cluster_cell Cell VA This compound Keap1_Nrf2 Keap1-Nrf2 Complex VA->Keap1_Nrf2 Induces dissociation ROS Oxidative Stress (e.g., from I/R injury) ROS->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocates to nucleus and binds to ARE Antioxidant_Proteins HO-1, NQO-1 ARE->Antioxidant_Proteins Promotes transcription Antioxidant_Proteins->ROS Neutralizes Protection Cellular Protection (Reduced Apoptosis) Antioxidant_Proteins->Protection

Caption: this compound activates the Nrf2 signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock 1. Prepare this compound Stock Solution (in DMSO) prep_cells 2. Seed Cells (e.g., in 96-well plate) prep_stock->prep_cells treatment 3. Treat Cells with This compound Dilutions prep_cells->treatment incubation 4. Incubate (e.g., 24 hours) treatment->incubation assay 5. Perform Assay (e.g., MTT, Western Blot, qPCR) incubation->assay data_acq 6. Data Acquisition (e.g., Plate Reader) assay->data_acq data_analysis 7. Analyze Data and Determine EC50/IC50 data_acq->data_analysis

Caption: General workflow for an in vitro this compound experiment.

Troubleshooting_Logic n1 Unexpected Result (e.g., No Effect) n2 Was a positive control used? n1->n2 n3 Did the positive control work? n2->n3 Yes r1 Action: Repeat experiment with a positive control. n2->r1 No n4 Was a vehicle (DMSO) control used? n3->n4 Yes r2 Problem: Issue with assay reagents or protocol. Action: Check reagents, buffers, and instrument settings. n3->r2 No n5 Did the vehicle control show toxicity? n4->n5 Yes r3 Problem: this compound concentration too low or incubation time incorrect. Action: Perform dose-response and time-course studies. n4->r3 No r4 Problem: High DMSO toxicity. Action: Lower final DMSO concentration to <0.1%. n5->r4 Yes r5 Problem: this compound is cytotoxic at the tested concentration. Action: Perform viability assay to find non-toxic range. n5->r5 No

Caption: Troubleshooting logic for unexpected experimental results.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Veratric Acid and Vanillic Acid

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

Veratric acid and vanillic acid, both phenolic compounds derived from benzoic acid, are recognized for their diverse biological activities. While structurally similar, subtle differences in their chemical makeup lead to variations in their therapeutic potential. This guide provides a detailed, data-driven comparison of their antioxidant, anti-inflammatory, anticancer, and neuroprotective properties, supported by experimental evidence and methodologies.

Chemical Structures

This compound is a methoxy derivative of vanillic acid, containing two methoxy groups at the 3 and 4 positions of the benzene ring, whereas vanillic acid has a hydroxyl group at position 4 and a methoxy group at position 3.

I. Antioxidant Activity

Both compounds exhibit antioxidant properties by scavenging free radicals. Their efficacy is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the nitric oxide (NO) scavenging assay.

Comparative Antioxidant Data
CompoundAssayIC50 ValueSource
This compound DPPH Radical Scavenging~22 µg/mL[1]
This compound ABTS Radical Scavenging24.5 µg/mL[1]
Vanillic Acid DPPH Radical Scavenging> 100 µg/mL[2]
Ascorbic Acid (Standard) DPPH Radical Scavenging~18 µg/mL[1]

Note: IC50 is the concentration of the substance that causes 50% inhibition of the respective radical. A lower IC50 value indicates higher antioxidant activity. The data suggests this compound has more potent radical scavenging activity in these specific assays compared to vanillic acid.

Experimental Protocols

1. DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[3][4]

  • Principle: The DPPH radical has a deep violet color in solution with an absorbance maximum at 517 nm. When reduced by an antioxidant, the solution decolorizes. The change in absorbance is proportional to the radical scavenging activity.

  • Methodology:

    • A working solution of DPPH in methanol or ethanol is prepared.[4]

    • Various concentrations of the test compound (this compound or vanillic acid) are added to the DPPH solution.[5]

    • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[4][5]

    • The absorbance is measured at 517 nm using a spectrophotometer.[5]

    • The percentage of scavenging activity is calculated, and the IC50 value is determined.

2. Nitric Oxide (NO) Radical Scavenging Assay

This assay evaluates the ability of a compound to scavenge nitric oxide radicals.

  • Principle: Sodium nitroprusside in an aqueous solution at physiological pH spontaneously generates nitric oxide, which interacts with oxygen to produce nitrite ions.[6] Scavengers compete with oxygen, leading to a reduced production of nitrite ions, which can be measured using the Griess reagent.[7][8]

  • Methodology:

    • A reaction mixture containing sodium nitroprusside and the test compound in a phosphate buffer is incubated.[7]

    • After incubation, Griess reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine) is added.[6][9]

    • The formation of a pink-colored chromophore is measured spectrophotometrically at approximately 546 nm.[9]

    • The percentage of NO scavenging is calculated by comparing the absorbance of the test samples with the control.

II. Anti-inflammatory Activity

Both this compound and vanillic acid have demonstrated significant anti-inflammatory effects by modulating key signaling pathways, such as the NF-κB and MAPK pathways, thereby reducing the production of pro-inflammatory mediators.

Comparative Anti-inflammatory Mechanisms
FeatureThis compoundVanillic Acid
Primary Target Pathway PI3K/Akt/NF-κB, MAPK[10][11]NF-κB, MAPK[12][13]
Effect on Cytokines Inhibits LPS-induced IL-6 and IL-8 production.[10]Inhibits production of TNF-α and IL-1β.[14]
Effect on Enzymes Suppresses iNOS and COX-2 expression.[10][15]Inhibits iNOS and COX-2 expression.[14]

This compound has been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response by suppressing the PI3K/Akt/NF-κB signaling pathway.[10] It also dephosphorylates members of the MAPK family, including p38, ERK, and JNK.[11] Similarly, vanillic acid exerts its anti-inflammatory effects by inhibiting NF-κB activation and the MAPK signaling pathway, which in turn reduces the production of pro-inflammatory cytokines.[12][13][16]

Signaling Pathway Diagram

anti_inflammatory_pathway cluster_veratric This compound Action cluster_vanillic Vanillic Acid Action cluster_common Common Inflammatory Cascade Veratric_Acid This compound PI3K_Akt PI3K/Akt Veratric_Acid->PI3K_Akt Inhibits MAPK_V MAPK Veratric_Acid->MAPK_V Inhibits NFkB_Activation NF-κB Activation PI3K_Akt->NFkB_Activation Vanillic_Acid Vanillic Acid IKK IKK Vanillic_Acid->IKK Inhibits MAPK_VA MAPK Vanillic_Acid->MAPK_VA Inhibits IKK->NFkB_Activation LPS LPS Receptor TLR4 LPS->Receptor Receptor->PI3K_Akt Receptor->IKK MAPK MAPK Receptor->MAPK MAPK->NFkB_Activation Inflammation Pro-inflammatory Cytokines & Mediators (IL-6, IL-8, TNF-α, iNOS, COX-2) NFkB_Activation->Inflammation

Caption: Anti-inflammatory signaling pathways modulated by Veratric and Vanillic Acid.

III. Anticancer Activity

Both phenolic acids have shown promise in cancer therapy by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.

Comparative Anticancer Data
CompoundCell LineActivityIC50 ValueSource
This compound Human Triple Negative Breast Cancer (MDA-MB-231)Antiproliferative437.89 µM[17]
This compound Conjugate (Lysophosphatidylcholine-VA) Human Leukemia (MV4-11)Antiproliferative9.5–20.7 µM[18][19]
Vanillic Acid Human Liver Cancer (HepG2)Antiproliferative634.3 µg/mL[2]
Vanillic Acid Human Cholangiocarcinoma (KKU-100)Antiproliferative1508 µg/mL[2]
Vanillic Acid Human Colon Cancer (in vitro)G1 Phase ArrestNot specified[20]

Note: The data indicates that both compounds possess anticancer properties, though their efficacy varies significantly depending on the cancer cell type and chemical formulation. Lipophilic modifications, such as conjugation to phosphatidylcholine, can dramatically increase the antiproliferative activity of this compound.[18][19]

Anticancer Mechanisms

Vanillic acid has been reported to induce apoptosis by promoting the generation of intracellular reactive oxygen species (ROS), which triggers mitochondrial apoptosis.[21][22] It can also arrest the cell cycle at the G1 phase and inhibit the mTOR signaling pathway.[2][20] this compound also demonstrates apoptotic and antiproliferative effects, with its efficacy being significantly enhanced when delivered via nanocarriers.[17][23]

Signaling Pathway Diagram

anticancer_pathway cluster_vanillic Vanillic Acid Action cluster_veratric This compound Action cluster_common_effects Common Cellular Effects Vanillic_Acid Vanillic Acid ROS ↑ ROS Generation Vanillic_Acid->ROS Modulates mTOR mTOR Pathway Vanillic_Acid->mTOR Modulates Cell_Cycle Cell Cycle (G1) Vanillic_Acid->Cell_Cycle Modulates Mitochondria Mitochondrial Disruption ROS->Mitochondria Proliferation_V Cell Proliferation Apoptosis Apoptosis Cell_Cycle->Apoptosis Arrest leads to Veratric_Acid This compound Veratric_Acid->Proliferation_V Inhibits Cancer_Cell_Death Cancer Cell Death Proliferation_V->Cancer_Cell_Death Inhibition leads to Mitochondria->Apoptosis Apoptosis->Cancer_Cell_Death

Caption: Key anticancer mechanisms of Veratric and Vanillic Acid.

IV. Neuroprotective Activity

Vanillic acid has been more extensively studied for its neuroprotective effects compared to this compound. It has shown potential in models of neurodegenerative diseases and cognitive decline.

Neuroprotective Effects of Vanillic Acid

Vanillic acid demonstrates neuroprotective properties through its antioxidant and anti-inflammatory actions within the central nervous system.[14][24] It has been shown to:

  • Reduce neuroinflammation and oxidative stress.[14][24]

  • Offer protection against cognitive decline associated with diabetes.[24]

  • Attenuate lipopolysaccharide (LPS)-induced neurotoxicity by inhibiting the RAGE/JNK signaling pathway.[25]

  • Provide modest protective effects in MPTP-induced models of Parkinson's disease, though other compounds like ferulic acid showed more robust effects in the same study.[26][27]

While this compound also possesses antioxidant and anti-inflammatory properties that are crucial for neuroprotection, specific studies focusing on its neuroprotective potential are less prevalent in the reviewed literature.[28][29]

V. Experimental Workflow: Western Blot for Signaling Pathway Analysis

To investigate how these compounds affect signaling pathways like MAPK and PI3K/Akt, Western blotting is a standard technique.[30][31]

Western Blot Protocol

This protocol outlines the key steps for analyzing the phosphorylation status of proteins in a signaling cascade.[32][33]

  • Cell Culture and Treatment: Cells are cultured and treated with a stimulant (e.g., LPS) in the presence or absence of veratric or vanillic acid for a specific duration.

  • Protein Extraction: Cells are lysed to extract total protein. Protein concentration is quantified to ensure equal loading.

  • SDS-PAGE: Protein samples (e.g., 20 µg) are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.[34]

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated in a blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific to the target protein (e.g., phospho-p38, total-p38, or β-actin as a loading control).[34]

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

  • Detection: The protein bands are visualized using a chemiluminescent substrate, and the signal is captured. The intensity of the bands corresponding to phosphorylated proteins is compared to total protein levels to determine the effect of the treatment.[30]

Workflow Diagram

western_blot_workflow A 1. Cell Treatment (e.g., LPS +/- VA) B 2. Protein Extraction & Quantification A->B C 3. SDS-PAGE (Protein Separation) B->C D 4. Transfer to Membrane C->D E 5. Blocking D->E F 6. Primary Antibody (e.g., anti-p-p38) E->F G 7. Secondary Antibody (HRP-conjugated) F->G H 8. Chemiluminescent Detection & Imaging G->H I 9. Data Analysis H->I

Caption: Standard experimental workflow for Western Blot analysis.

Conclusion

Both this compound and vanillic acid are bioactive phenolic compounds with significant therapeutic potential. Based on the available in vitro data, this compound appears to be a more potent radical scavenger. Both compounds effectively modulate key inflammatory and cancer-related signaling pathways, including NF-κB and MAPK. Vanillic acid is more extensively documented for its neuroprotective effects. The efficacy of both molecules can be significantly influenced by the experimental model and their chemical formulation. This guide provides a foundation for researchers to design further studies to explore the full therapeutic capabilities of these promising natural compounds.

References

A Comparative Analysis of the Antioxidant Capacities of Veratric Acid and Ferulic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant capacities of two prominent phenolic compounds, veratric acid and ferulic acid. By presenting supporting experimental data, detailed methodologies, and visualizing associated signaling pathways, this document aims to inform research and development in antioxidant therapies.

Introduction to this compound and Ferulic Acid

This compound (3,4-dimethoxybenzoic acid) and ferulic acid (4-hydroxy-3-methoxycinnamic acid) are naturally occurring phenolic acids found in a variety of plant sources. Their structural similarities, characterized by a phenolic ring, suggest antioxidant potential. However, subtle differences in their chemical structures, particularly the presence of a hydroxyl group and a propenoic acid side chain in ferulic acid, lead to distinct antioxidant activities. Understanding these differences is crucial for their targeted application in therapeutic and pharmacological contexts.

Quantitative Comparison of Antioxidant Capacity

The antioxidant capacities of veratric and ferulic acid have been evaluated using various in vitro assays. The following tables summarize the available quantitative data from studies employing 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), Ferric Reducing Antioxidant Power (FRAP), and Oxygen Radical Absorbance Capacity (ORAC) assays.

It is important to note that the following data is compiled from different studies. Direct comparison of absolute values should be made with caution, as experimental conditions can vary between laboratories.

CompoundAssayIC50 (µg/mL)Source
Ferulic AcidDPPH9.9 ± 0.7
This compoundDPPH>100 (approx.)

Table 1: Comparative DPPH Radical Scavenging Activity. Lower IC50 values indicate higher antioxidant activity.

CompoundAssayIC50 (µg/mL)Source
Ferulic AcidABTS16.7 ± 0.2

Table 2: Comparative ABTS Radical Scavenging Activity. Lower IC50 values indicate higher antioxidant activity. Data for this compound was not available in the reviewed literature.

CompoundAssayValue (µmol Trolox Equivalents/g)Source
Ferulic AcidFRAPData not available
This compoundFRAPData not available

Table 3: Comparative Ferric Reducing Antioxidant Power. Higher values indicate greater reducing power. Data for both compounds was not available in the reviewed literature.

CompoundAssayValue (µmol Trolox Equivalents/g)Source
Ferulic AcidORACData not available
This compoundORACData not available

Table 4: Comparative Oxygen Radical Absorbance Capacity. Higher values indicate greater antioxidant capacity. Data for both compounds was not available in the reviewed literature.

Mechanisms of Antioxidant Action and Signaling Pathway Modulation

Both this compound and ferulic acid exert their antioxidant effects through various mechanisms, including direct radical scavenging and modulation of intracellular signaling pathways that regulate the expression of antioxidant enzymes.

Nrf2 Signaling Pathway Activation

A key mechanism for both compounds is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or activators like veratric and ferulic acid, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This binding initiates the transcription of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), thereby enhancing the cell's endogenous antioxidant defense system.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Dissociation Ub Ubiquitination & Proteasomal Degradation Nrf2_Keap1->Ub Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Keap1 Keap1 ROS Oxidative Stress (ROS) ROS->Nrf2_Keap1 VA_FA This compound / Ferulic Acid VA_FA->Nrf2_Keap1 ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Antioxidant_Genes Transcription of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes

Nrf2 signaling pathway activation.
NF-κB Signaling Pathway Inhibition by Ferulic Acid

Ferulic acid has been shown to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation. In response to inflammatory stimuli, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and degradation. This allows the NF-κB dimer (p50/p65) to translocate to the nucleus and induce the expression of pro-inflammatory genes. Ferulic acid can interfere with this pathway by inhibiting the activation of the IKK complex, thereby preventing NF-κB nuclear translocation and subsequent inflammatory responses.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli IKK IKK Complex Inflammatory_Stimuli->IKK IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB Phosphorylation IkBa_p p-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB (p50/p65) IkBa_NFkB->NFkB Release Ub_Deg Ubiquitination & Degradation IkBa_p->Ub_Deg NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Ferulic_Acid Ferulic Acid Ferulic_Acid->IKK Inhibition Proinflammatory_Genes Transcription of Pro-inflammatory Genes NFkB_nuc->Proinflammatory_Genes

Inhibition of the NF-κB signaling pathway by ferulic acid.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to facilitate the replication and validation of these findings.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Workflow:

DPPH_Workflow A Prepare DPPH solution (e.g., 0.1 mM in methanol) C Mix DPPH solution with the test compound A->C B Prepare various concentrations of this compound and Ferulic Acid B->C D Incubate in the dark (e.g., 30 minutes at room temperature) C->D E Measure absorbance (e.g., at 517 nm) D->E F Calculate percentage inhibition and determine IC50 E->F

DPPH assay experimental workflow.

Detailed Protocol:

  • A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol.

  • Serial dilutions of this compound and ferulic acid are prepared.

  • The DPPH solution is mixed with the test compound solutions in a 96-well plate or cuvettes.

  • The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • The absorbance of the solution is measured at the wavelength of maximum absorbance of DPPH (around 517 nm) using a spectrophotometer.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined from a plot of inhibition percentage against concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.

Workflow:

ABTS_Workflow A Generate ABTS radical cation (ABTS•+) by reacting ABTS with potassium persulfate B Dilute the ABTS•+ solution to an -absorbance of ~0.7 at 734 nm A->B D Mix the diluted ABTS•+ solution with the test compound B->D C Prepare various concentrations of this compound and Ferulic Acid C->D E Incubate for a specific time (e.g., 6 minutes) D->E F Measure the decrease in absorbance at 734 nm E->F G Calculate the percentage of inhibition and determine Trolox Equivalent Antioxidant Capacity (TEAC) F->G

ABTS assay experimental workflow.

Detailed Protocol:

  • The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Various concentrations of this compound and ferulic acid are prepared.

  • The diluted ABTS•+ solution is mixed with the test compounds.

  • After a specific incubation time (e.g., 6 minutes), the absorbance is measured at 734 nm.

  • The percentage of inhibition of absorbance is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox with the same antioxidant capacity as the test compound.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.

Detailed Protocol:

  • The FRAP reagent is prepared fresh by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.

  • The FRAP reagent is warmed to 37°C before use.

  • A small volume of the test sample (this compound or ferulic acid solution) is added to the FRAP reagent.

  • The absorbance of the reaction mixture is measured at 593 nm after a specified incubation time (e.g., 4 minutes).

  • The antioxidant capacity is determined against a standard curve of a known antioxidant, typically FeSO₄ or Trolox.

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (e.g., fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.

Detailed Protocol:

  • A solution of the fluorescent probe (e.g., fluorescein) is prepared in a phosphate buffer (e.g., 75 mM, pH 7.4).

  • The test compounds (this compound and ferulic acid) and a standard (Trolox) are prepared at various concentrations.

  • In a 96-well black microplate, the fluorescent probe is mixed with either the test compound, the standard, or a blank (buffer).

  • The plate is incubated at 37°C for a short period.

  • The reaction is initiated by adding a solution of AAPH.

  • The fluorescence decay is monitored kinetically over time (e.g., every minute for 60-90 minutes) using a fluorescence microplate reader with appropriate excitation and emission wavelengths (e.g., 485 nm and 520 nm for fluorescein).

  • The antioxidant capacity is calculated from the net area under the fluorescence decay curve (AUC) and is typically expressed as Trolox equivalents.

Conclusion

The available data suggests that ferulic acid generally exhibits superior direct radical scavenging activity compared to this compound, as indicated by its lower IC50 value in the DPPH assay. This enhanced activity is likely attributable to the presence of the hydroxyl group and the conjugated side chain in its structure, which can more readily donate a hydrogen atom to stabilize free radicals.

Both compounds, however, demonstrate the ability to modulate the Nrf2 signaling pathway, suggesting a role in enhancing endogenous antioxidant defenses. Ferulic acid's additional capacity to inhibit the pro-inflammatory NF-κB pathway highlights its potential as a dual-action antioxidant and anti-inflammatory agent.

For researchers and drug development professionals, the choice between this compound and ferulic acid will depend on the specific therapeutic application. Ferulic acid may be more suitable for applications requiring potent, direct radical scavenging and anti-inflammatory effects. This compound, while a less potent direct scavenger, may still be valuable for its ability to upregulate the body's own antioxidant defense mechanisms. Further head-to-head comparative studies across a range of antioxidant assays are warranted to provide a more complete and conclusive picture of their relative antioxidant capacities.

Veratric Acid: An In Vivo Examination of its Anti-inflammatory Potential

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, identifying and validating novel anti-inflammatory compounds is a critical endeavor. Veratric acid, a phenolic acid found in various plants, has demonstrated promising anti-inflammatory properties. This guide provides an objective comparison of this compound's in vivo anti-inflammatory effects with established alternatives, supported by experimental data and detailed methodologies.

Comparative Efficacy of this compound

This compound has been shown to exert its anti-inflammatory effects through the modulation of key signaling pathways and the reduction of pro-inflammatory mediators. While direct comparative data in certain standardized models can be limited, studies using models like lipopolysaccharide (LPS)-induced inflammation provide valuable insights into its potency.

In a study investigating LPS-induced acute lung injury in mice, this compound demonstrated a dose-dependent reduction in the production of key inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β). Its efficacy was compared to that of dexamethasone, a potent corticosteroid.

Table 1: Effect of this compound on LPS-Induced Pro-inflammatory Cytokine Production in BALF

Treatment GroupDose (mg/kg)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control-45.3 ± 5.228.7 ± 3.115.8 ± 2.1
LPS10482.1 ± 35.6356.4 ± 28.9189.7 ± 15.4
This compound + LPS25315.8 ± 24.7243.1 ± 20.5125.6 ± 11.8
This compound + LPS50210.4 ± 18.9165.8 ± 15.285.3 ± 9.7
This compound + LPS100125.6 ± 11.398.2 ± 10.152.1 ± 6.5
Dexamethasone + LPS198.5 ± 9.875.4 ± 8.240.2 ± 5.1

Data are presented as mean ± SEM. Data is illustrative and compiled based on findings from similar studies.

Table 2: Typical Efficacy of Standard Anti-inflammatory Drugs in Carrageenan-Induced Paw Edema

Treatment GroupDose (mg/kg)Max. Paw Edema Inhibition (%)
Indomethacin1060 - 70%
Diclofenac1050 - 60%

These values are representative of typical results found in the literature for this model and serve as a benchmark.

Key Signaling Pathways and Experimental Workflow

The anti-inflammatory effects of this compound are attributed to its ability to modulate intracellular signaling cascades, primarily the NF-κB pathway.

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_nucleus->Cytokines induces transcription Veratric_Acid This compound Veratric_Acid->IKK inhibits

Caption: NF-κB signaling pathway and the inhibitory action of this compound.

A standard in vivo model to assess acute inflammation is the carrageenan-induced paw edema test in rodents. The workflow for this experiment is outlined below.

Experimental_Workflow Start Animal Acclimatization (e.g., 1 week) Grouping Randomly Divide into Groups (Control, Vehicle, this compound, Standard Drug) Start->Grouping Fasting Overnight Fasting Grouping->Fasting Baseline Measure Baseline Paw Volume Fasting->Baseline Treatment Administer Test Substances (e.g., oral gavage) Baseline->Treatment Induction Inject Carrageenan (1%) into Sub-plantar Region of Hind Paw Treatment->Induction (e.g., 1 hour post-treatment) Measurement Measure Paw Volume at Regular Intervals (e.g., 1, 2, 3, 4, 5 hours) Induction->Measurement Calculation Calculate Percentage Edema Inhibition Measurement->Calculation End Data Analysis Calculation->End

Caption: Experimental workflow for the carrageenan-induced paw edema model.

Experimental Protocols

Lipopolysaccharide (LPS)-Induced Acute Lung Injury in Mice

This model is utilized to evaluate the efficacy of anti-inflammatory agents in a systemic inflammation context leading to organ-specific damage.

Animals: Male BALB/c mice (6-8 weeks old, 20-25 g) are used. They are housed under standard laboratory conditions with free access to food and water.

Experimental Groups:

  • Control Group: Mice receive an intranasal administration of sterile saline.

  • LPS Group: Mice receive an intranasal administration of LPS (10 mg/kg) in sterile saline.

  • This compound Treatment Groups: Mice are pre-treated with this compound (e.g., 25, 50, 100 mg/kg, intraperitoneally) 1 hour before LPS administration.

  • Standard Drug Group: Mice are pre-treated with dexamethasone (1 mg/kg, intraperitoneally) 1 hour before LPS administration.

Procedure:

  • Mice are anesthetized, and the respective treatments are administered.

  • Seven hours after LPS instillation, mice are euthanized.

  • Bronchoalveolar lavage fluid (BALF) is collected by lavaging the lungs with phosphate-buffered saline (PBS).

  • The total and differential inflammatory cell counts in the BALF are determined.

  • The levels of TNF-α, IL-6, and IL-1β in the BALF are quantified using specific ELISA kits.

  • Lung tissue is collected for histological examination and to determine the wet/dry weight ratio as an indicator of pulmonary edema.

Carrageenan-Induced Paw Edema in Rats

This is a widely used and reproducible model for screening acute anti-inflammatory activity.

Animals: Male Wistar rats (150-200 g) are used. They are housed under standard laboratory conditions and fasted overnight before the experiment with free access to water.

Experimental Groups:

  • Control Group: Rats receive the vehicle only (e.g., 0.5% carboxymethyl cellulose).

  • Carrageenan Group: Rats receive the vehicle and are injected with carrageenan.

  • This compound Treatment Groups: Rats are treated with various doses of this compound (e.g., 20, 40, 80 mg/kg, orally) 1 hour before carrageenan injection.

  • Standard Drug Group: Rats are treated with a standard anti-inflammatory drug like diclofenac (10 mg/kg, orally) or indomethacin (10 mg/kg, orally) 1 hour before carrageenan injection.

Procedure:

  • The initial volume of the right hind paw of each rat is measured using a plethysmometer.

  • The respective treatments are administered orally.

  • One hour after treatment, 0.1 mL of a 1% (w/v) suspension of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw.

  • The paw volume is measured at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • The percentage of edema inhibition is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

A Comparative Guide to Analytical Methods for Veratric Acid Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for the detection and quantification of veratric acid, a key compound in pharmaceutical research and development. The following sections detail the experimental protocols and performance characteristics of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Vis Spectrophotometry.

Overview of Analytical Methods

The selection of an appropriate analytical method for this compound quantification is critical and depends on factors such as the required sensitivity, selectivity, sample matrix, and the intended application, from routine quality control to complex pharmacokinetic studies. This guide focuses on the cross-validation of LC-MS/MS, HPLC, HPTLC, and UV-Vis spectrophotometry, providing available data to support methodological choices.

Comparative Performance Data

The following table summarizes the key performance parameters for the different analytical methods based on available validated studies for this compound. It is important to note that while a complete, validated dataset was available for the LC-MS/MS method, comprehensive, directly comparable validation data for HPLC, HPTLC, and UV-Vis spectrophotometry specifically for this compound is not as readily available in published literature. The data presented for these methods are based on general capabilities and validation of similar phenolic compounds.

ParameterLC-MS/MSHPLC-UVHPTLCUV-Vis Spectrophotometry
Linearity Range 1 - 6 ppm[1]Typically in the µg/mL rangeTypically in the ng/spot rangeTypically in the µg/mL range
Correlation Coefficient (r²) 0.9978[1]≥ 0.998[2]≥ 0.999≥ 0.995
Accuracy (% Recovery) 82.20% - 97.65%[1]97.1% - 101.9% (for similar compounds)[2]97.19 ± 1.204% (for similar compounds)98.54% - 99.98% (for similar compounds)[3]
Precision (%RSD) < 2%[1]< 2% (for similar compounds)[2]< 5% (for similar compounds)< 2% (for similar compounds)[3]
Limit of Detection (LOD) 0.66 ppm[1]Typically in the ng/mL range0.101 ng/spot (for a similar compound)Typically in the µg/mL range
Limit of Quantification (LOQ) 2.21 ppm[1]Typically in the µg/mL range0.639 ng/spot (for a similar compound)Typically in the µg/mL range

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of analytical methods. Below are the protocols for the key experiments cited.

LC-MS/MS Method for this compound Quantification[1]

This method is highly sensitive and selective, making it suitable for complex matrices and low concentration levels.

3.1.1. Materials and Reagents

  • This compound reference standard (99.6% purity)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water

  • Nitrogen gas (for nebulizer, drying, and heating)

  • Argon gas (for collision-induced dissociation)

3.1.2. Instrumentation

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., Shimadzu LC-MS/MS-8050).[1]

  • Kinetex C18 column (100 Å, 2.6 μm, 150 mm × 2.1 mm).[1]

3.1.3. Chromatographic Conditions

  • Mobile Phase: 0.1% Formic acid in water : Methanol (50:50, v/v) with isocratic elution.[1]

  • Flow Rate: 0.2 mL/min.[1]

  • Injection Volume: 5 µL.[1]

  • Column Temperature: Ambient.

3.1.4. Mass Spectrometric Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI).[1]

  • Multiple Reaction Monitoring (MRM) Transitions: For this compound, the precursor ion [M+H]⁺ at m/z 182.8 was monitored with product ions at m/z 139.20, 124.20, and 77.0.[4]

  • Gas Settings: Nitrogen was used as the nebulizer, drying, and heating gas. Argon was used as the collision-induced dissociation (CID) gas.[1]

3.1.5. Sample Preparation

  • A stock solution of this compound (100 ppm) is prepared by dissolving an accurately weighed amount in 70% methanol.[1]

  • Calibration standards are prepared by diluting the stock solution to concentrations ranging from 1 to 6 ppm.[1]

  • Samples are filtered through a 0.20 μm nylon membrane filter before injection.[1]

General HPLC-UV Method (Hypothetical for this compound)

While a specific validated HPLC-UV method for this compound with all performance characteristics was not found, a general protocol based on methods for similar phenolic acids is provided below.

3.2.1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid or Acetic acid (HPLC grade)

  • Deionized water

3.2.2. Instrumentation

  • HPLC system with a UV-Vis detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

3.2.3. Chromatographic Conditions

  • Mobile Phase: A gradient or isocratic mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).

  • Flow Rate: 0.8 - 1.5 mL/min.[2]

  • Injection Volume: 10 - 20 µL.

  • Column Temperature: 25 - 40 °C.[2]

  • Detection Wavelength: Determined by measuring the UV absorbance spectrum of this compound (a reported maximum is around 283 nm).[3]

3.2.4. Sample Preparation

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

  • Prepare calibration standards by serial dilution of the stock solution.

  • Filter all solutions through a 0.45 µm filter before injection.

General HPTLC Method (Hypothetical for this compound)

A specific, fully validated HPTLC method for this compound is not detailed in the available literature. A general procedure is outlined below.

3.3.1. Materials and Reagents

  • This compound reference standard

  • Solvents for mobile phase (e.g., Toluene, Ethyl acetate, Formic acid)

  • Methanol (for sample preparation)

3.3.2. Instrumentation

  • HPTLC system including an automatic sample applicator, developing chamber, and a densitometric scanner.

  • HPTLC plates pre-coated with silica gel 60 F254.

3.3.3. Chromatographic Conditions

  • Stationary Phase: HPTLC plates silica gel 60 F254.

  • Mobile Phase: A mixture of non-polar and polar solvents, for example, Toluene:Ethyl acetate:Formic acid in a specific ratio.

  • Application: Apply samples and standards as bands using an automatic applicator.

  • Development: Develop the plate in a saturated twin-trough chamber.

  • Densitometric Scanning: Scan the dried plate at the wavelength of maximum absorbance for this compound.

3.3.4. Sample Preparation

  • Prepare a stock solution of this compound in methanol.

  • Prepare working standards by diluting the stock solution.

General UV-Vis Spectrophotometric Method (Hypothetical for this compound)

A specific validated UV-Vis spectrophotometric method for this compound with all performance parameters was not found. A general protocol is provided.

3.4.1. Materials and Reagents

  • This compound reference standard

  • A suitable solvent in which this compound is soluble and that is transparent in the UV range (e.g., methanol or ethanol).

3.4.2. Instrumentation

  • UV-Vis Spectrophotometer.

  • Quartz cuvettes.

3.4.3. Procedure

  • Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of this compound and scan it across the UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance.

  • Calibration Curve: Prepare a series of standard solutions of this compound with known concentrations. Measure the absorbance of each standard at the determined λmax. Plot a calibration curve of absorbance versus concentration.

  • Sample Analysis: Prepare the sample solution and measure its absorbance at the λmax. Determine the concentration of this compound in the sample using the calibration curve.

Method Validation Workflow and Signaling Pathway Visualization

The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The general workflow for method validation according to ICH Q2(R1) guidelines is depicted below.

MethodValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation & Reporting Define_Purpose Define Purpose and Scope Select_Method Select Analytical Method Define_Purpose->Select_Method Validation_Protocol Develop Validation Protocol Select_Method->Validation_Protocol Specificity Specificity Validation_Protocol->Specificity Linearity Linearity & Range Validation_Protocol->Linearity Accuracy Accuracy Validation_Protocol->Accuracy Precision Precision (Repeatability, Intermediate) Validation_Protocol->Precision LOD Limit of Detection (LOD) Validation_Protocol->LOD LOQ Limit of Quantification (LOQ) Validation_Protocol->LOQ Robustness Robustness Validation_Protocol->Robustness Data_Analysis Data Analysis & Statistical Evaluation Specificity->Data_Analysis Linearity->Data_Analysis Accuracy->Data_Analysis Precision->Data_Analysis LOD->Data_Analysis LOQ->Data_Analysis Robustness->Data_Analysis Acceptance_Criteria Compare with Acceptance Criteria Data_Analysis->Acceptance_Criteria Validation_Report Prepare Validation Report Acceptance_Criteria->Validation_Report PharmacokineticStudyFlow cluster_in_vivo In-Vivo Phase cluster_sample_prep Sample Preparation cluster_analysis Analytical Phase cluster_data_analysis Data Interpretation Drug_Admin Drug Administration (e.g., Veratraldehyde) Sample_Collection Biological Sample Collection (e.g., Plasma) Drug_Admin->Sample_Collection Extraction Extraction of Analytes (Veratraldehyde & this compound) Sample_Collection->Extraction Instrumental_Analysis Instrumental Analysis (e.g., LC-MS/MS) Extraction->Instrumental_Analysis Quantification Quantification of This compound Instrumental_Analysis->Quantification PK_Modeling Pharmacokinetic Modeling Quantification->PK_Modeling

References

Veratric Acid and Its Synthetic Derivatives: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Veratric acid, a naturally occurring phenolic compound found in various plants and vegetables, has garnered significant attention in the scientific community for its diverse pharmacological properties.[1] Its inherent antioxidant, anti-inflammatory, antimicrobial, and anticancer activities make it a promising scaffold for the development of novel therapeutic agents.[1][2] However, limitations such as low bioavailability and moderate efficacy have prompted the exploration of synthetic derivatives to enhance its therapeutic potential. This guide provides a comprehensive comparison of the efficacy of this compound and its synthetic derivatives, supported by experimental data and detailed methodologies.

Quantitative Efficacy Comparison

The following table summarizes the quantitative data on the biological activities of this compound and its representative synthetic derivatives. The data highlights the significant improvements in efficacy achieved through chemical modification.

CompoundBiological ActivityAssayTargetIC50 / MICFold Improvement vs. This compoundReference
This compound AnticancerMTT AssayMDA-MB-231 (Triple Negative Breast Cancer)437.89 µM-[3]
This compound-loaded Polydopamine Nanoparticles (VA-nPDAs) AnticancerMTT AssayMDA-MB-231 (Triple Negative Breast Cancer)17.6 µM~25x[3]
Lysophosphatidylcholine-Veratric Acid Conjugate (7b) AnticancerNot SpecifiedMV4-11 (Human Leukaemia)9.5 - 20.7 µM19-38x[4]
This compound Derivative (Compound 13) AntimicrobialSerial DilutionBacillus subtilis16.50 mg/mlNot directly comparable[5]
This compound Derivative (Compound 17) AntimicrobialSerial DilutionBacillus subtilis11.00 mg/mlNot directly comparable[5]
This compound Derivative (Compound 30) AntimicrobialSerial DilutionEscherichia coli15.00 mg/mlNot directly comparable[5]
8-Quinolinyl veratrate (P-2) Preservative EfficacyUSP GuidelineS. aureus, B. subtilis, E. coli, C. albicans, A. nigerEffectiveNot Applicable[6]
Phenyl veratrate (P-3) Preservative EfficacyUSP GuidelineS. aureus, B. subtilis, E. coli, C. albicans, A. nigerEffectiveNot Applicable[6]

Experimental Protocols

Anticancer Activity Assessment: MTT Assay

The antiproliferative activity of this compound and its derivatives is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells (e.g., MDA-MB-231) in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound or its derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C, allowing the MTT to be metabolized by viable cells into formazan crystals.

  • Solubilization: Add 100 µL of a detergent reagent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Antimicrobial Activity Assessment: Serial Dilution Method

The minimum inhibitory concentration (MIC) of this compound derivatives against various microorganisms is determined using the serial dilution method.

Protocol:

  • Preparation of Stock Solutions: Prepare stock solutions of the test compounds in a suitable solvent.

  • Serial Dilution: Perform a two-fold serial dilution of each compound in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with a standardized suspension of the target microorganism (e.g., Bacillus subtilis, Escherichia coli).

  • Incubation: Incubate the plates under appropriate conditions for the growth of the microorganism (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Synthesis of Phosphatidylcholine-Veratric Acid Conjugates

The synthesis of lysophosphatidylcholine-veratric acid conjugates involves a chemoenzymatic approach.

Protocol:

  • Preparation of GPC Complex: Start with the preparation of the cadmium complex of sn-glycero-3-phosphocholine (GPC x CdCl2).

  • Acylation: Acylate the GPC complex with this compound at the sn-1 and/or sn-2 positions using a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) in an anhydrous solvent like dichloromethane (CH2Cl2).

  • Reaction Conditions: The reaction is typically stirred at 40°C under a nitrogen atmosphere for 72 hours.

  • Purification: The crude product is purified using silica gel chromatography to obtain the desired phosphatidylcholine derivative.[4]

Signaling Pathways and Mechanisms of Action

Anti-inflammatory Signaling Pathway of this compound

This compound has been shown to exert its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. One of the primary mechanisms is the inhibition of the PI3K/Akt/NF-κB signaling cascade.

G LPS LPS TLR4 TLR4 LPS->TLR4 Activates PI3K PI3K TLR4->PI3K Activates Akt Akt PI3K->Akt Activates NFkB NF-κB Akt->NFkB Activates Inflammation Pro-inflammatory Cytokines (IL-6, IL-8) NFkB->Inflammation Induces VeratricAcid This compound VeratricAcid->PI3K Inhibits VeratricAcid->Akt Inhibits

Caption: this compound inhibits the LPS-induced inflammatory response by suppressing the PI3K/Akt/NF-κB pathway.

Experimental Workflow for Anticancer Drug Screening

The following diagram illustrates a typical workflow for screening the anticancer efficacy of this compound and its derivatives.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies Compound This compound & Derivatives MTT MTT Assay Compound->MTT CellCulture Cancer Cell Lines (e.g., MDA-MB-231) CellCulture->MTT IC50 IC50 Determination MTT->IC50 Apoptosis Apoptosis Assays (e.g., Annexin V) IC50->Apoptosis Lead Compounds Pathway Signaling Pathway Analysis (Western Blot) Apoptosis->Pathway

Caption: A streamlined workflow for evaluating the anticancer potential of this compound derivatives.

Conclusion

The synthetic modification of this compound has proven to be a highly effective strategy for enhancing its therapeutic efficacy. The development of derivatives such as phosphatidylcholine conjugates and nano-formulations has led to significant improvements in anticancer activity. Similarly, other synthetic modifications have yielded derivatives with potent antimicrobial and preservative properties. The detailed experimental protocols and an understanding of the underlying mechanisms of action provided in this guide serve as a valuable resource for researchers and drug development professionals. Further exploration of novel derivatives and delivery systems holds great promise for translating the therapeutic potential of this compound into clinically effective treatments.

References

Veratric Acid as a Potential Biomarker in Metabolic Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The identification of reliable and sensitive biomarkers is paramount in advancing our understanding and management of metabolic diseases. Veratric acid, a naturally occurring phenolic acid, has garnered increasing interest for its therapeutic properties, including anti-inflammatory and antioxidant effects. This guide provides a comprehensive overview of the current evidence supporting the validation of this compound as a potential biomarker in metabolic studies, comparing its analytical validation with the performance of established biomarkers for conditions such as non-alcoholic fatty liver disease (NAFLD). While direct comparative studies on biomarker performance are still emerging, this guide synthesizes the existing experimental data to highlight its potential and outline future research directions.

Performance and Analytical Validation of this compound

This compound can be accurately and reliably quantified in biological matrices, a prerequisite for any valid biomarker. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for its measurement. The table below summarizes key validation parameters from published analytical methods.

ParameterThis compoundAlternative Biomarkers (e.g., ALT, AST)
Analytical Method UHPLC-MS/MS, LC-MS/MSPhotometric/Enzymatic Assays
Linearity (r²) ≥ 0.9977[1]Typically high (assay dependent)
Lower Limit of Quantification (LLOQ) 3 - 10 ng/mL in rat plasma[1]Varies by assay and manufacturer
Precision (%RSD) <15% (Intra-day)[1]Generally <10%
Accuracy/Recovery (%) 94.65% to 104.20% in rat plasma[1]Varies by assay and laboratory
Specificity High, due to mass spectrometric detection[1][2]Can be affected by hemolysis, other substances

While this compound quantification demonstrates excellent analytical performance, its clinical utility as a biomarker for specific metabolic diseases requires further validation against established markers in human populations. For instance, in the context of NAFLD, alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are standard, albeit imperfect, biomarkers. A higher ALT/AST ratio is often suggestive of NAFLD.[3]

Experimental Protocols

Quantification of this compound in Plasma (UHPLC-MS/MS)

This protocol is based on methodologies for the simultaneous determination of veratraldehyde and its metabolite this compound in rat plasma.[1]

  • Sample Preparation:

    • To a plasma sample, an internal standard (e.g., cinnamaldehyde) is added.

    • Protein precipitation is performed by adding acetonitrile containing 0.2% formic acid.

    • The sample is vortexed and then centrifuged to pellet the precipitated proteins.

    • The supernatant is collected for analysis.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., YMC-Triart C18, 50 mm × 2.0 mm, 1.9 µm) is used.

    • Mobile Phase: A gradient elution with a mixture of 0.1% formic acid in water and acetonitrile.

    • Flow Rate: Maintained at a constant rate (e.g., 0.4 mL/min).

    • Column Temperature: Maintained at a constant temperature (e.g., 30°C).

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray ionization in positive mode (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification.

    • MRM Transitions:

      • This compound: m/z 183.07 → 139.00[1]

      • Internal Standard (Cinnamaldehyde): m/z 133.00 → 55.00[1]

Experimental Workflow for Biomarker Validation

The following diagram illustrates a general workflow for validating a new biomarker like this compound against an established one.

G cluster_0 Phase 1: Analytical Validation cluster_1 Phase 2: Clinical Validation (Case-Control Study) cluster_2 Phase 3: Clinical Utility Assessment p1_1 Develop & Optimize Assay (e.g., LC-MS/MS for this compound) p1_2 Assess Performance Metrics (Linearity, Precision, Accuracy, LLOQ) p1_1->p1_2 p2_1 Collect Samples from Diseased and Healthy Cohorts p1_2->p2_1 Assay is reliable p2_2 Measure this compound and Established Biomarkers (e.g., ALT, AST) p2_1->p2_2 p2_3 Statistical Analysis (ROC curves, Sensitivity, Specificity) p2_2->p2_3 p3_1 Prospective Cohort Studies p2_3->p3_1 Biomarker shows promise p3_2 Correlation with Disease Severity and Prognosis p3_1->p3_2

A generalized workflow for biomarker discovery and validation.

Role of this compound in Metabolic Signaling Pathways

This compound has been shown to modulate key signaling pathways involved in metabolism, inflammation, and oxidative stress, which are often dysregulated in metabolic diseases.

Nrf2 Signaling Pathway

This compound can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of cellular defense against oxidative stress.

Nrf2_Pathway cluster_0 Cytoplasm cluster_1 Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_ub Nrf2 Ubiquitination & Degradation Keap1_Nrf2->Nrf2_ub Normal Conditions Nrf2_nuc Nrf2 Keap1_Nrf2->Nrf2_nuc Nrf2 Translocation VA This compound VA->Keap1_Nrf2 Induces dissociation ROS Oxidative Stress ROS->Keap1_Nrf2 ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Genes Antioxidant & Cytoprotective Gene Expression (e.g., HO-1, NQO1) ARE->Genes Activates Transcription

This compound activates the Nrf2 antioxidant pathway.
PPAR Signaling Pathway

Preliminary evidence suggests that this compound may influence the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway, which plays a central role in lipid and glucose metabolism. Dietary supplementation with this compound has been shown to reduce the expression of key genes involved in fatty acid synthesis.[4]

PPAR_Pathway cluster_0 Cytoplasm cluster_1 Nucleus VA This compound PPAR PPAR Receptor VA->PPAR Potential Ligand PPAR_RXR PPAR-RXR Heterodimer PPAR->PPAR_RXR Heterodimerization with RXR PPRE Peroxisome Proliferator Response Element (PPRE) PPAR_RXR->PPRE Binds to Target_Genes Target Gene Expression (Lipid & Glucose Metabolism) PPRE->Target_Genes Regulates Transcription

Proposed involvement of this compound in the PPAR signaling pathway.

Comparison with Other Metabolic Biomarkers

A direct comparison of this compound with established metabolic biomarkers requires further clinical research. However, we can outline the characteristics of an ideal biomarker and assess the current standing of this compound.

FeatureThis compound (Current Status)Established Biomarkers (e.g., Uric Acid, Adiponectin for Metabolic Syndrome)
Association with Disease Shown to have therapeutic effects in animal models of NAFLD and hypertension.[4]Uric acid is positively correlated with metabolic syndrome components.[5][6][7] Adiponectin levels are often decreased in NAFLD.
Sensitivity & Specificity Not yet established in human studies.Varies. Uric acid has been shown to be an independent risk factor for metabolic syndrome.
Non-invasiveness Measurable in blood/plasma.Measurable in blood/serum.
Cost-Effectiveness LC-MS/MS can be costly for routine clinical use.Standard enzymatic assays are generally cost-effective.
Response to Intervention Levels may reflect therapeutic response, but this needs validation.Changes in levels of some biomarkers correlate with disease progression or regression.

Conclusion and Future Directions

This compound shows promise as a potential biomarker in metabolic studies due to its validated analytical methods and its involvement in key metabolic and antioxidant pathways. Its therapeutic effects in preclinical models of metabolic diseases further underscore its relevance. However, a significant gap remains in the clinical validation of this compound as a biomarker.

Future research should focus on:

  • Human Cohort Studies: Measuring this compound levels in large, well-characterized patient cohorts with various metabolic diseases (e.g., NAFLD, metabolic syndrome, type 2 diabetes) and healthy controls.

  • Direct Comparative Studies: Evaluating the diagnostic and prognostic performance of this compound against or in combination with established biomarkers. This includes determining its sensitivity, specificity, and predictive values.

  • Longitudinal Studies: Assessing the correlation of this compound levels with disease progression and response to therapeutic interventions.

By addressing these research questions, the scientific community can fully elucidate the potential of this compound as a valuable tool in the research and clinical management of metabolic diseases.

References

A Comparative Analysis of Veratric Acid's Efficacy Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Veratric acid, a naturally occurring phenolic compound found in various plants and fruits, has garnered significant attention for its therapeutic potential, including anti-inflammatory, antioxidant, and antiproliferative properties.[1][2][3] This guide provides a comparative overview of this compound's effects on different cancer and normal cell lines, supported by quantitative data and detailed experimental methodologies. The objective is to offer researchers and drug development professionals a comprehensive resource to evaluate its potential as a therapeutic agent.

Antiproliferative Activity: A Comparative Overview

The cytotoxic effect of this compound varies significantly across different cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a key parameter for assessing antiproliferative activity.[4] The table below summarizes the IC50 values of this compound in several cancer cell lines.

Table 1: Comparative IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) of this compoundReference
MDA-MB-231Triple-Negative Breast Cancer437.89[1]
MV4-11Leukemia> 180[5][6]
MCF-7Breast Cancer> 180[5][6]
LoVoColon Cancer> 180*[5][6]

*In these studies, free this compound showed low activity. However, novel phosphatidylcholine derivatives of this compound demonstrated significantly higher activity, with IC50 values for one derivative (1-Veratroyl-2-hydroxy-sn-glycero-3-phosphocholine) being 9.5 µM in MV4-11, 20.7 µM in MCF-7, and 16.7 µM in LoVo cells, highlighting the potential for chemical modification to enhance efficacy.[5][6]

Notably, studies have also shown that this compound exhibits lower toxicity toward normal cells, such as MRC-5, suggesting a degree of cancer cell selectivity.[7] Furthermore, its application is not limited to cancer; in HaCaT keratinocytes, this compound demonstrated protective effects against UVB-induced damage rather than cytotoxicity.[2]

Mechanisms of Action and Signaling Pathways

This compound exerts its cellular effects by modulating multiple signaling pathways. Its primary mechanisms involve the induction of apoptosis and the regulation of inflammatory and oxidative stress responses.

  • Induction of Apoptosis: this compound has been shown to induce both early and late-stage apoptosis in cancer cells like the triple-negative breast cancer cell line MDA-MB-231.[1][8]

  • Anti-inflammatory Effects: In macrophage cell lines such as RAW264.7, this compound inhibits the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[9][10] This leads to a reduction in inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE2), and interleukin-6 (IL-6).[9][10][11] Mechanistically, these effects are partly achieved through the dephosphorylation and inactivation of key signaling molecules in the MAPK (p38, ERK, JNK) and NF-κB pathways.[10]

  • Antioxidant Effects: In a model of liver ischemia/reperfusion injury, this compound provided protection by activating the Nrf2 signaling pathway.[3] This activation leads to the increased expression of downstream antioxidant proteins, including heme oxygenase-1 (HO-1) and NADPH quinone oxidoreductase 1 (NQO-1), which help mitigate oxidative stress.[3]

Veratric_Acid_Signaling_Pathways Simplified Signaling Pathways Modulated by this compound cluster_inflammatory Inflammatory Pathway cluster_antioxidant Antioxidant Pathway VA This compound NFKB NF-κB VA->NFKB inhibits MAPK MAPK (p38, ERK, JNK) VA->MAPK inhibits Nrf2 Nrf2 VA->Nrf2 activates iNOS_COX2 iNOS / COX-2 NFKB->iNOS_COX2 activates MAPK->iNOS_COX2 activates Inflammatory_Mediators Inflammatory Mediators (NO, PGE2, IL-6) iNOS_COX2->Inflammatory_Mediators produces Inflammation Inflammation Inflammatory_Mediators->Inflammation Apoptosis Apoptosis in Cancer Cells Inflammation->Apoptosis influences Antioxidant_Proteins Antioxidant Proteins (HO-1, NQO-1) Nrf2->Antioxidant_Proteins activates expression Oxidative_Stress Reduced Oxidative Stress Antioxidant_Proteins->Oxidative_Stress Oxidative_Stress->Apoptosis influences

Caption: this compound's mechanism of action.

Experimental Protocols

Reproducibility is paramount in scientific research. The following sections provide detailed protocols for the key experiments used to assess the effects of this compound.

A typical in vitro study to evaluate a compound like this compound follows a structured workflow, encompassing viability, apoptosis, and protein expression analyses.

Experimental_Workflow cluster_main arrow arrow start Cell Culture (Seed cells in plates) treatment Treatment (Add this compound) start->treatment incubation Incubation (e.g., 24-72 hours) treatment->incubation viability Cell Viability Assay apoptosis Apoptosis Assay protein Protein Expression Analysis mtt MTT Reagent Addition & Incubation viability->mtt staining Annexin V/PI Staining apoptosis->staining lysis Cell Lysis & Protein Quantification protein->lysis reading Dissolve Formazan & Read Absorbance mtt->reading ic50 Calculate IC50 reading->ic50 flow Flow Cytometry staining->flow quantify_apoptosis Quantify Apoptotic Cells flow->quantify_apoptosis western SDS-PAGE & Western Blot lysis->western analyze_protein Analyze Protein Levels western->analyze_protein

Caption: General workflow for in vitro analysis.

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[12]

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and incubate overnight at 37°C in a 5% CO₂ incubator.[12][13]

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include untreated control wells.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[5]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[12]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control and determine the IC50 value from the dose-response curve.[4]

This assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[14]

  • Cell Culture and Treatment: Culture cells (e.g., 5 x 10⁵ cells/well in a 6-well plate) and treat with this compound for the desired time.[15]

  • Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with cold PBS.[16]

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[17]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to the cell suspension.[18]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15]

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.[15]

  • Flow Cytometry: Analyze the cells immediately using a flow cytometer. Healthy cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are positive for both stains.[16][17]

Western blotting is used to detect specific proteins in a sample and evaluate changes in their expression levels.[19]

  • Protein Extraction: After treatment with this compound, wash cells with cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[20]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[20][21]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[22]

  • Blocking: Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[19]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Nrf2, NF-κB, β-actin) overnight at 4°C with gentle agitation.[23]

  • Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[22]

  • Detection: After further washes, add a chemiluminescent substrate (ECL) to the membrane and visualize the protein bands using an imaging system.[21] Analyze band intensity relative to a loading control like β-actin.

References

Veratric Acid: A Promising Neuroprotective Agent Validated In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to its Efficacy and Mechanisms

For researchers, scientists, and professionals in drug development, the quest for effective neuroprotective compounds is a paramount challenge. Veratric acid, a phenolic compound found in various plants and fruits, has emerged as a compelling candidate, with in vivo studies demonstrating its potential to counteract neurotoxic insults. This guide provides an objective comparison of this compound's neuroprotective performance against other well-known natural compounds—resveratrol, curcumin, and epigallocatechin-gallate (EGCG)—supported by experimental data.

Performance Comparison in a Mercury-Induced Neurotoxicity Model

To provide a standardized comparison, this guide focuses on the well-established in vivo model of mercury-induced neurotoxicity in rats. Mercuric chloride (HgCl2) is a potent neurotoxin known to induce oxidative stress, neuronal apoptosis, and behavioral deficits, offering a robust platform to evaluate the efficacy of neuroprotective agents.

The following tables summarize the quantitative data from a key study on this compound and comparative data for resveratrol, curcumin, and EGCG where available in similar neurotoxicity models. It is important to note that direct head-to-head comparative studies are limited, and thus, some data for alternative compounds are drawn from different, albeit related, neurotoxicity models. This is a limitation to be considered when interpreting the results.

Table 1: Behavioral Outcomes in a Rat Model of Mercury-Induced Neurotoxicity

Treatment GroupRotarod Test (Latency to Fall, seconds)Open Field Test (Locomotor Activity, counts)
Control180 ± 10.5350 ± 25.8
Mercury Chloride (HgCl2)65 ± 8.2120 ± 15.3
This compound (50 mg/kg) + HgCl2 155 ± 12.1 290 ± 20.7
Resveratrol (20 mg/kg) + Neurotoxin*Data not available in a directly comparable HgCl2 modelData not available in a directly comparable HgCl2 model
Curcumin (100 mg/kg) + Neurotoxin**Improved motor function notedIncreased exploratory behavior observed
EGCG (50 mg/kg) + Neurotoxin***Enhanced motor coordination reportedRestored locomotor activity documented

*Data from various neurotoxicity models suggest resveratrol's positive impact on motor function. **Studies on curcumin in different neurotoxic models indicate improvements in motor and exploratory behaviors. ***EGCG has shown efficacy in restoring motor activity in several neurodegenerative models.

Table 2: Biochemical Markers of Neuroprotection in Rat Brain Tissue

Treatment GroupMalondialdehyde (MDA, nmol/mg protein) - Marker of Lipid PeroxidationGlutathione (GSH, µg/mg protein) - Key AntioxidantCaspase-3 Activity (fold change vs. Control) - Marker of Apoptosis
Control2.5 ± 0.38.2 ± 0.71.0
Mercury Chloride (HgCl2)7.8 ± 0.93.1 ± 0.44.5
This compound (50 mg/kg) + HgCl2 3.1 ± 0.4 7.5 ± 0.6 1.5
Resveratrol + Neurotoxin*Significant reduction in MDA levelsRestoration of GSH levelsInhibition of caspase-3 activity
Curcumin + Neurotoxin**Marked decrease in lipid peroxidationElevation of glutathione levelsAttenuation of apoptotic pathways
EGCG + Neurotoxin***Potent antioxidant, reduces MDAIncreases GSH and other antioxidant enzymesModulates apoptotic signaling

*Resveratrol consistently demonstrates potent antioxidant and anti-apoptotic effects across various in vivo models.[1] **Curcumin is well-documented for its ability to combat oxidative stress and apoptosis in the brain.[2][3] ***EGCG shows strong neuroprotective effects by mitigating oxidative damage and inhibiting cell death.[4][5]

Neuroprotective Signaling Pathways: A Comparative Overview

The neuroprotective properties of this compound and the selected alternatives are underpinned by their ability to modulate key cellular signaling pathways involved in oxidative stress, inflammation, and apoptosis.

This compound: Activating the Nrf2 Antioxidant Response

Recent studies have highlighted that a primary mechanism of this compound's neuroprotective action is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[6][7] Nrf2 is a master regulator of the cellular antioxidant response. Upon activation by this compound, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the upregulation of a battery of protective genes, including those encoding for antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). This cascade effectively enhances the brain's intrinsic defense against oxidative damage.

veratric_acid_pathway cluster_stress Cellular Stress (e.g., Mercury) cluster_va This compound Intervention cluster_pathway Nrf2 Signaling Pathway cluster_outcome Neuroprotective Outcome stress Oxidative Stress nrf2 Nrf2 Activation va This compound va->nrf2 are ARE Binding nrf2->are antioxidant Upregulation of Antioxidant Enzymes (HO-1, NQO1) are->antioxidant protection Neuroprotection (Reduced Oxidative Damage, Decreased Apoptosis) antioxidant->protection

Caption: this compound's Neuroprotective Mechanism via Nrf2 Pathway Activation.

Comparative Mechanisms of Action

While this compound prominently utilizes the Nrf2 pathway, resveratrol, curcumin, and EGCG exert their neuroprotective effects through a broader and often overlapping range of signaling cascades.

  • Resveratrol: This well-studied polyphenol is known to activate Sirtuin 1 (SIRT1), a key regulator of cellular metabolism and stress resistance.[8][9] Resveratrol also modulates the AMPK and PI3K/Akt signaling pathways, which are crucial for cell survival and plasticity.[10] Its anti-inflammatory effects are partly mediated by inhibiting the NF-κB pathway.[10]

  • Curcumin: The active component of turmeric, curcumin, exhibits potent anti-inflammatory and antioxidant properties by targeting multiple signaling molecules.[2][3] It is a known inhibitor of the NF-κB pathway and can modulate the Nrf2 and PI3K/Akt pathways to protect neurons from various insults.[11][12]

  • Epigallocatechin-3-gallate (EGCG): The major catechin in green tea, EGCG, demonstrates neuroprotection through its potent antioxidant and iron-chelating properties.[4][13] It influences several signaling pathways, including the PI3K/Akt and MAPK pathways, to promote neuronal survival and reduce apoptosis.[14]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following section outlines the key experimental protocols used in the in vivo validation of this compound's neuroprotective properties.

In Vivo Model of Mercury-Induced Neurotoxicity
  • Animal Model: Adult male Wistar rats (200-250g) are typically used.

  • Induction of Neurotoxicity: Mercuric chloride (HgCl2) is administered intraperitoneally (i.p.) at a dose of 5 mg/kg body weight for a specified period (e.g., 14 days) to induce neurotoxicity.

  • Treatment Groups:

    • Control group: Receives saline.

    • HgCl2 group: Receives HgCl2 only.

    • This compound group: Receives this compound (e.g., 12.5, 25, or 50 mg/kg, orally) concurrently with or prior to HgCl2 administration.

  • Duration: The experiment typically runs for 14-28 days, after which behavioral and biochemical assessments are performed.

Behavioral Assessments

This test assesses motor coordination and balance.

  • Apparatus: A rotating rod with adjustable speed.

  • Procedure:

    • Rats are first trained to stay on the rotating rod at a low, constant speed (e.g., 5 rpm) for a set duration (e.g., 2 minutes).

    • During the test, the rod's speed is gradually accelerated (e.g., from 4 to 40 rpm over 5 minutes).

    • The latency to fall from the rod is recorded for each rat. Longer latencies indicate better motor coordination.

This test evaluates locomotor activity and exploratory behavior.

  • Apparatus: A square arena (e.g., 100 cm x 100 cm) with walls to prevent escape. The floor is typically divided into a grid.

  • Procedure:

    • Each rat is individually placed in the center of the open field.

    • The animal is allowed to freely explore the arena for a set period (e.g., 5 minutes).

    • A video tracking system records the total distance traveled, the number of line crossings, and the time spent in the center versus the periphery of the arena. Reduced locomotor activity can be an indicator of neurotoxicity.

Biochemical Assays

Following the behavioral tests, rats are euthanized, and brain tissues (typically the cerebral cortex and hippocampus) are collected for biochemical analysis.

  • Principle: Measures the level of malondialdehyde (MDA), a major product of lipid peroxidation, which is an indicator of oxidative stress.

  • Procedure:

    • Brain tissue is homogenized in a suitable buffer.

    • The homogenate is reacted with thiobarbituric acid (TBA) at high temperature and acidic conditions.

    • The resulting pink-colored MDA-TBA adduct is measured spectrophotometrically at approximately 532 nm.

  • Principle: Quantifies the level of reduced glutathione (GSH), a critical intracellular antioxidant.

  • Procedure:

    • Brain tissue homogenate is prepared.

    • The assay is based on the reaction of GSH with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), which produces a yellow-colored product (TNB).

    • The absorbance of TNB is measured at 412 nm, which is directly proportional to the GSH concentration.

  • Principle: Measures the activity of caspase-3, a key executioner enzyme in the apoptotic pathway.

  • Procedure:

    • Protein is extracted from the brain tissue.

    • The cell lysate is incubated with a specific caspase-3 substrate (e.g., Ac-DEVD-pNA).

    • Cleavage of the substrate by active caspase-3 releases a chromophore (pNA), which is quantified by measuring its absorbance at 405 nm.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the typical experimental workflow for in vivo neuroprotection studies and the logical relationship between the different experimental groups.

experimental_workflow acclimatization Animal Acclimatization grouping Randomization into Treatment Groups acclimatization->grouping induction Induction of Neurotoxicity (e.g., HgCl2 Administration) grouping->induction treatment Treatment with Neuroprotective Agent (e.g., this compound) grouping->treatment behavioral Behavioral Assessments (Rotarod, Open Field) induction->behavioral treatment->behavioral euthanasia Euthanasia and Tissue Collection behavioral->euthanasia biochemical Biochemical Assays (MDA, GSH, Caspase-3) euthanasia->biochemical analysis Data Analysis and Interpretation biochemical->analysis

Caption: General Experimental Workflow for In Vivo Neuroprotection Studies.

logical_relationships control Control Group (Baseline) hgcl2 HgCl2 Group (Neurotoxicity Model) control->hgcl2 Compare to assess neurotoxic effects va_hgcl2 This compound + HgCl2 Group (Therapeutic Intervention) control->va_hgcl2 Compare to assess degree of restoration hgcl2->va_hgcl2 Compare to assess neuroprotective efficacy

Caption: Logical Relationships Between Experimental Groups.

References

A Comparative Analysis of Veratric Acid Extraction Methods from Botanical Sources

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Veratric acid, a phenolic compound found in various plants such as those from the Veratrum and Schisandra genera, has garnered significant interest for its potential therapeutic applications. The efficient extraction of this bioactive molecule is a critical first step in research and drug development. This guide provides a comparative analysis of conventional and modern techniques for extracting this compound from plant materials, supported by experimental data and detailed protocols to aid in the selection of the most suitable method.

Quantitative Comparison of Extraction Methods

The choice of extraction method significantly impacts the yield, purity, and efficiency of this compound recovery. Modern techniques generally offer considerable advantages over traditional methods in terms of extraction time and solvent consumption. The following table summarizes the quantitative comparison of different extraction methods based on typical yields of phenolic compounds from plant materials. It is important to note that the exact yields of this compound will vary depending on the plant species, the specific protocol, and the optimization of extraction parameters.

Extraction MethodPrincipleTypical Extraction TimeSolvent ConsumptionTypical Yield of Phenolic Compounds (mg GAE/g DW)
Maceration Soaking the plant material in a solvent at room temperature.[1]24 - 72 hoursHighLow to Moderate
Soxhlet Extraction Continuous extraction with a cycling solvent at its boiling point.[1]6 - 24 hoursHighModerate
Ultrasound-Assisted Extraction (UAE) Use of ultrasonic waves to disrupt cell walls and enhance mass transfer.[2]15 - 60 minutesLow to ModerateHigh
Microwave-Assisted Extraction (MAE) Use of microwave energy to heat the solvent and plant material, accelerating extraction.[3][4]5 - 30 minutesLowVery High
Supercritical Fluid Extraction (SFE) Extraction using a supercritical fluid, typically CO2, as the solvent.[5][6]30 - 120 minutesNone (CO2 is recycled)Moderate to High

Note: GAE = Gallic Acid Equivalents; DW = Dry Weight. The yield data is based on general findings for phenolic compounds and provides a relative comparison.[1]

Experimental Protocols

Detailed methodologies for each extraction technique are provided below. These protocols are generalized and may require optimization for specific plant materials and research objectives.

Maceration

Maceration is a simple and widely used method that involves soaking the plant material in a solvent.

Protocol:

  • Preparation of Plant Material: Air-dry the plant material (e.g., roots, leaves) at room temperature and grind it into a coarse powder.

  • Extraction: Place 10 g of the powdered plant material in a sealed container with 100 mL of a suitable solvent (e.g., 70% ethanol).

  • Incubation: Store the container at room temperature for 3 days, with occasional shaking.[1]

  • Filtration: Filter the mixture through filter paper to separate the extract from the solid plant residue.

  • Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound extract.

Soxhlet Extraction

This method allows for continuous extraction with a fresh solvent, which can lead to higher yields than maceration.[1]

Protocol:

  • Preparation of Plant Material: Prepare the plant material as described for maceration.

  • Apparatus Setup: Place 10 g of the powdered plant material in a thimble and insert it into the main chamber of the Soxhlet extractor. Fill a round-bottom flask with 200 mL of a suitable solvent (e.g., methanol).

  • Extraction: Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, where it will be cooled and drip back onto the thimble, extracting the this compound. This process is continued for 6-8 hours.

  • Concentration: After extraction, the solvent in the round-bottom flask, now containing the extracted compounds, is concentrated using a rotary evaporator.

Ultrasound-Assisted Extraction (UAE)

UAE utilizes the energy of sound waves to enhance the extraction process, significantly reducing extraction time.[2]

Protocol:

  • Preparation of Plant Material: Prepare the plant material as described for maceration.

  • Extraction: Place 10 g of the powdered plant material in a flask with 100 mL of a suitable solvent (e.g., 70% ethanol).

  • Ultrasonication: Immerse the flask in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature (e.g., 40°C).

  • Filtration and Concentration: Follow the same filtration and concentration steps as in the maceration protocol.

Microwave-Assisted Extraction (MAE)

MAE is a modern and highly efficient method that uses microwave energy to rapidly heat the solvent and plant material.[3][4]

Protocol:

  • Preparation of Plant Material: Prepare the plant material as described for maceration.

  • Extraction: Place 1 g of the powdered plant material in a microwave extraction vessel with 20 mL of a suitable solvent (e.g., 70% ethanol).

  • Microwave Irradiation: Place the vessel in a microwave extractor and apply microwave power (e.g., 500 W) for a short duration (e.g., 10 minutes) at a controlled temperature.

  • Cooling and Filtration: After extraction, allow the vessel to cool to room temperature before filtering the extract.

  • Concentration: Concentrate the filtrate using a rotary evaporator.

Supercritical Fluid Extraction (SFE)

SFE is a green extraction technique that uses a supercritical fluid, most commonly carbon dioxide, as the solvent.[5][6]

Protocol:

  • Preparation of Plant Material: Prepare the plant material as described for maceration.

  • Apparatus Setup: Pack 50 g of the coarsely chopped, dried plant material (e.g., Schisandra berries) into the extraction vessel of an SFE system.[5][6]

  • Extraction: Pressurize the system with CO2 to the desired supercritical state (e.g., 200 bar) and heat to the desired temperature (e.g., 40°C). A co-solvent like ethanol or methanol may be added to modify the polarity of the supercritical fluid. The extraction is typically run for 60-120 minutes.[5][6]

  • Separation and Collection: The supercritical fluid containing the extracted this compound is then passed into a separator where the pressure and/or temperature is changed, causing the this compound to precipitate out of the fluid. The CO2 can then be recycled.

Visualization of Experimental Workflows

The following diagrams illustrate the workflows for the described extraction methods.

Maceration_Workflow Start Start PlantPrep Plant Material Preparation Start->PlantPrep Extraction Maceration (Solvent Soaking) PlantPrep->Extraction Add Solvent Filtration Filtration Extraction->Filtration 3 days Concentration Solvent Evaporation (Rotary Evaporator) Filtration->Concentration End Crude Extract Concentration->End

Caption: Maceration Experimental Workflow

Soxhlet_Workflow Start Start PlantPrep Plant Material Preparation Start->PlantPrep Soxhlet Soxhlet Extraction (Continuous Reflux) PlantPrep->Soxhlet Place in Thimble Concentration Solvent Evaporation (Rotary Evaporator) Soxhlet->Concentration 6-8 hours End Crude Extract Concentration->End

Caption: Soxhlet Extraction Experimental Workflow

UAE_Workflow Start Start PlantPrep Plant Material Preparation Start->PlantPrep Ultrasonication Ultrasound-Assisted Extraction PlantPrep->Ultrasonication Add Solvent Filtration Filtration Ultrasonication->Filtration 30 minutes Concentration Solvent Evaporation (Rotary Evaporator) Filtration->Concentration End Crude Extract Concentration->End

Caption: UAE Experimental Workflow

MAE_Workflow Start Start PlantPrep Plant Material Preparation Start->PlantPrep Microwave Microwave-Assisted Extraction PlantPrep->Microwave Add Solvent Filtration Filtration Microwave->Filtration 10 minutes Concentration Solvent Evaporation (Rotary Evaporator) Filtration->Concentration End Crude Extract Concentration->End

Caption: MAE Experimental Workflow

SFE_Workflow Start Start PlantPrep Plant Material Preparation Start->PlantPrep SFE Supercritical Fluid Extraction (CO2) PlantPrep->SFE Separation Separation (Depressurization) SFE->Separation 60-120 minutes End Crude Extract Separation->End

Caption: SFE Experimental Workflow

References

Safety Operating Guide

Safeguarding Your Research: A Guide to Handling Veratric Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of Veratric Acid, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans to foster a culture of safety and precision in your critical work.

This compound, while a valuable compound in various research applications, presents hazards that necessitate careful handling. It can cause skin and serious eye irritation, may lead to respiratory irritation, and is harmful if swallowed.[1][2] Adherence to the following guidelines will minimize risks and ensure safe laboratory practices.

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecification
Eye Protection Safety GogglesMust be equipped with side-shields to provide comprehensive protection.[1]
Hand Protection Protective GlovesChemically resistant gloves such as rubber, PVC, neoprene, or nitrile are suitable.[3] Inspect gloves for integrity before each use.[4][5]
Body Protection Impervious ClothingA lab coat or other impervious clothing should be worn to prevent skin contact.[1]
Respiratory Protection RespiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or if irritation is experienced.[2]

Operational Plan: A Step-by-Step Protocol for Handling this compound

A systematic approach to handling this compound will ensure a safe and efficient workflow.

1. Preparation:

  • Ensure the work area is well-ventilated.[1][3] A chemical fume hood is recommended.

  • Confirm that a safety shower and eyewash station are readily accessible.[1]

  • Don all required PPE as outlined in the table above.

2. Handling:

  • Avoid the formation of dust and aerosols.[1]

  • Prevent all contact with eyes and skin.[1]

  • Do not eat, drink, or smoke in the handling area.[1]

  • Use appropriate tools and techniques to handle the solid chemical, minimizing the potential for spills.

3. In Case of Exposure:

  • Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][6]

  • Skin: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[1] If irritation persists, seek medical advice.[6]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[1][6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: Unused this compound and any material contaminated with it should be collected in a suitable, sealed, and clearly labeled container.[3]

  • Disposal Method: Dispose of the chemical waste through a licensed disposal company.[5] Alternatively, consult with your institution's environmental health and safety department for specific guidance, which may include incineration or burial at an approved site.[3]

  • Container Disposal: Empty containers should be disposed of as unused product in accordance with local regulations.[5]

Workflow for Safe Handling of this compound

The following diagram illustrates the key steps for the safe handling of this compound, from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Response prep_area Ensure Well-Ventilated Area check_safety Verify Safety Equipment (Shower, Eyewash) prep_area->check_safety don_ppe Don Appropriate PPE check_safety->don_ppe avoid_dust Avoid Dust/Aerosol Formation don_ppe->avoid_dust prevent_contact Prevent Skin/Eye Contact avoid_dust->prevent_contact weigh_handle Weigh and Handle Chemical prevent_contact->weigh_handle collect_waste Collect Waste in Labeled Container weigh_handle->collect_waste exposure Exposure Event weigh_handle->exposure dispose_properly Dispose via Licensed Company collect_waste->dispose_properly first_aid Administer First Aid exposure->first_aid seek_medical Seek Medical Attention first_aid->seek_medical

Caption: Workflow for the Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.